molecular formula C38H48N3O7P B13710525 5'-DMTr-T-Methyl phosphonamidite

5'-DMTr-T-Methyl phosphonamidite

Cat. No.: B13710525
M. Wt: 689.8 g/mol
InChI Key: VWSNRSNBUDOZEA-KBUNAWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-DMTr-T-Methyl phosphonamidite is a useful research compound. Its molecular formula is C38H48N3O7P and its molecular weight is 689.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H48N3O7P

Molecular Weight

689.8 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,49?/m0/s1

InChI Key

VWSNRSNBUDOZEA-KBUNAWGSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-DMTr-T-Methylphosphonamidite for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5'-DMTr-T-Methylphosphonamidite is a key building block in the chemical synthesis of modified oligonucleotides, specifically those containing a methylphosphonate (B1257008) backbone. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers unique properties to the resulting oligonucleotides, making them valuable tools in research and therapeutic development. This guide provides a comprehensive overview of 5'-DMTr-T-Methylphosphonamidite, including its synthesis, properties, and applications, with a focus on its role in the development of antisense oligonucleotides.

Core Concepts and Properties

5'-DMTr-T-Methylphosphonamidite is a thymidine (B127349) nucleoside derivative protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and activated at the 3'-hydroxyl group as a methylphosphonamidite. The DMTr group is an acid-labile protecting group that facilitates monitoring of synthesis efficiency and is removed at the beginning of each coupling cycle in solid-phase synthesis. The methylphosphonamidite moiety is the reactive group that enables the formation of a methylphosphonate internucleotide linkage.

Chemical Structure:

  • 5'-DMTr-T-Methylphosphonamidite: 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[[methyl(di(propan-2-yl)amino)phosphanyl]oxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione[1]

The key feature of oligonucleotides synthesized with this monomer is the methylphosphonate linkage, which is non-ionic and resistant to nuclease degradation. This increased stability is a significant advantage for in vivo applications where standard phosphodiester oligonucleotides are rapidly degraded.

Physicochemical and Characterization Data

PropertyValueReference(s)
Molecular Formula C38H48N3O7P[1][2]
Molecular Weight 689.78 g/mol [1][2]
Appearance White to off-white solid
Purity (typical) ≥95.0%[1]
Storage Conditions -20°C, under inert gas
31P NMR Chemical Shift Approximately 140-155 ppm (as a mixture of two diastereomers)[3]

Note: The 31P NMR chemical shift is a critical parameter for phosphoramidites, and the presence of two signals is expected due to the chiral nature of the phosphorus center.

Synthesis of 5'-DMTr-T-Methylphosphonamidite

While detailed, proprietary industrial synthesis protocols are not publicly disclosed, the synthesis of 5'-DMTr-T-Methylphosphonamidite follows a well-established chemical pathway involving the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on standard phosphitylation methods for nucleoside phosphoramidites.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • Methylphosphonic bis(diisopropylamide) or a similar phosphitylating agent

  • An activator (e.g., 1H-Tetrazole, 4,5-dicyanoimidazole)

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for chromatography

  • Appropriate deuterated solvents for NMR analysis

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5'-O-DMTr-thymidine in anhydrous DCM or ACN.

  • Phosphitylation: Add DIPEA to the solution, followed by the dropwise addition of the phosphitylating agent (e.g., methylphosphonic bis(diisopropylamide)). The reaction is typically stirred at room temperature.

  • Activation: In a separate flask, dissolve the activator in anhydrous ACN. This activator solution is then slowly added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Work-up: Once the reaction is complete, the mixture is quenched, and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine (B128534) to prevent degradation).

  • Characterization: The purified product is characterized by 1H NMR, 31P NMR, and mass spectrometry to confirm its identity and purity.

Application in Automated Solid-Phase Oligonucleotide Synthesis

5'-DMTr-T-Methylphosphonamidite is a cornerstone for the automated synthesis of methylphosphonate oligonucleotides on a solid support. The synthesis cycle is a repetitive four-step process.

Experimental Workflow for Solid-Phase Synthesis

Oligo_Synthesis_Workflow

Detailed Methodologies for Key Steps:

  • Deblocking (Detritylation): The 5'-DMTr protecting group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like DCM. The release of the orange-colored dimethoxytrityl cation allows for real-time monitoring of the coupling efficiency.

  • Coupling: The 5'-DMTr-T-Methylphosphonamidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 1H-tetrazole, ETT, or DCI). The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of chains that failed to couple, any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed, unstable phosphite (B83602) triester linkage is oxidized to a stable methylphosphonate linkage. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

Coupling Efficiency:

The efficiency of the coupling step is critical for the synthesis of long, high-purity oligonucleotides. Even small decreases in coupling efficiency can significantly reduce the yield of the full-length product. Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, the absence of moisture, the choice of activator, and the coupling time.

ActivatorRelative Coupling TimeNotes
1H-Tetrazole StandardA widely used, effective activator.
Ethylthiotetrazole (ETT) Faster than TetrazoleMore acidic than tetrazole, leading to faster coupling.
4,5-Dicyanoimidazole (DCI) ~2x faster than TetrazoleLess acidic than tetrazole but highly effective due to its nucleophilicity; highly soluble in acetonitrile.[4]

Post-Synthesis Processing

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The resulting crude product is then purified.

Experimental Protocol: Cleavage and Deprotection

  • Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Base Deprotection: The same basic conditions used for cleavage also remove the protecting groups from the nucleobases.

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying methylphosphonate oligonucleotides.

Applications in Drug Development and Research

Methylphosphonate oligonucleotides are primarily used as antisense agents to inhibit gene expression. Their nuclease resistance and ability to cross cell membranes make them attractive candidates for therapeutic applications.

Mechanism of Action of Methylphosphonate Antisense Oligonucleotides

Methylphosphonate oligonucleotides typically function via a steric hindrance mechanism. By binding to a target mRNA sequence, they can physically block the ribosome from translating the mRNA into a protein, or they can interfere with mRNA splicing. Unlike some other antisense chemistries, they do not typically induce degradation of the target mRNA by RNase H.

Antisense_Mechanism

Targeting Signaling Pathways in Cancer

A prominent application of antisense technology is the targeting of oncogenes involved in cancer-related signaling pathways. For example, the c-myc proto-oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers. Antisense oligonucleotides, including those with methylphosphonate linkages, have been designed to target c-myc mRNA and inhibit its translation, thereby reducing cell proliferation and tumor growth.[5][6][7]

cMyc_Targeting

Conclusion

5'-DMTr-T-Methylphosphonamidite is a vital reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. Its use in automated solid-phase synthesis allows for the production of these modified nucleic acids with high efficiency. The resulting oligonucleotides have significant potential as therapeutic agents, particularly in the field of antisense technology, where they can be designed to target and inhibit the expression of disease-causing genes. A thorough understanding of the synthesis, purification, and mechanism of action of these molecules is essential for their successful application in research and drug development.

References

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to 5'-DMTr-T-Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Identifying the Target Compound: 5'-DMTr-T-Methyl phosphonamidite

The compound of interest, this compound, is a specialized phosphoramidite (B1245037) used in oligonucleotide synthesis. The "5'-DMTr-T" portion indicates a thymidine (B127349) nucleoside with a dimethoxytrityl (DMTr) protecting group on the 5' hydroxyl position. The "Methyl phosphonamidite" moiety at the 3' position is the reactive group that enables the formation of a methylphosphonate (B1257008) linkage in the growing oligonucleotide chain. This is distinct from the more common phosphodiester linkages formed by cyanoethyl (CE) phosphoramidites.

While a specific CAS number for this exact methylphosphonamidite is not publicly listed, a product with this description is available from suppliers such as United States Biological under the product number 298012. The molecular formula for this compound is listed as C38H48N3O8P.

A Closely Related Analogue: 5'-O-DMT-thymidine 3'-CE phosphoramidite

Due to the limited public data on the methylphosphonamidite variant, this guide will focus on the extensively characterized 5'-O-DMT-thymidine 3'-CE phosphoramidite. This compound is functionally similar and serves as an excellent reference for understanding the role of 5'-DMTr-T phosphoramidites in oligonucleotide synthesis.

Physicochemical Properties

The properties of 5'-O-DMT-thymidine 3'-CE phosphoramidite are well-documented, providing a reliable basis for its application in sensitive synthetic processes.

PropertyValueReferences
CAS Number 98796-51-1[][2][3][4][5]
Molecular Formula C40H49N4O8P[][2][3][4][5]
Molecular Weight 744.81 g/mol [3]
Appearance White to pale yellow crystalline powder[]
Purity ≥ 98%[]
Storage Conditions -20°C[][5]

The Central Role in Oligonucleotide Synthesis: An Experimental Protocol

5'-O-DMT-thymidine 3'-CE phosphoramidite is a fundamental reagent in the solid-phase synthesis of DNA oligonucleotides. The following is a generalized experimental protocol for its use in an automated DNA synthesizer.

Objective: To incorporate a thymidine nucleotide into a growing oligonucleotide chain on a solid support.

Materials:

  • 5'-O-DMT-thymidine 3'-CE phosphoramidite

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., tetrazole or a more modern equivalent)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in water/pyridine/THF)

  • Washing solvent (e.g., acetonitrile)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Methodology:

  • Deblocking: The DMTr protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by washing with the deblocking solution. This exposes the hydroxyl group for the coupling reaction.

  • Coupling: The 5'-O-DMT-thymidine 3'-CE phosphoramidite, dissolved in acetonitrile (B52724), is mixed with the activator solution and added to the column containing the solid support. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group on the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutations in the final oligonucleotide product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Washing: The solid support is washed with acetonitrile to remove any unreacted reagents and byproducts.

  • Cycle Repetition: These steps are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing the Process and Components

To better understand the experimental workflow and the chemical logic, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Deblocking 1. Deblocking (DMTr Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Oxidation->end Final Cleavage & Deprotection Phosphoramidite_Structure cluster_components Key Functional Groups Phosphoramidite 5'-DMTr-T-CE Phosphoramidite DMTr 5'-DMTr Group (Acid-Labile Protection) Phosphoramidite->DMTr Protects 5'-OH Thymidine Thymidine Nucleoside (Sequence Information) Phosphoramidite->Thymidine Core Structure Phosphoramidite_Moiety 3'-Phosphoramidite Moiety (Reactive Group) Phosphoramidite->Phosphoramidite_Moiety Enables Coupling

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite

This guide provides a comprehensive overview of this compound, a key reagent in the chemical synthesis of modified oligonucleotides. It details the compound's chemical properties, its application in creating nuclease-resistant analogues of DNA, and the specific experimental protocols required for its use.

Core Concepts

This compound is a specialized phosphoramidite (B1245037) monomer utilized in solid-phase oligonucleotide synthesis to introduce methyl phosphonate (B1237965) linkages into the nucleic acid backbone.[1][2] This modification, where a non-bridging oxygen in the phosphate (B84403) group is replaced by a methyl group, results in an uncharged and nuclease-resistant internucleotide bond.[1] These characteristics make oligonucleotides containing methyl phosphonate linkages valuable tools in therapeutic and diagnostic applications, particularly in the development of antisense oligonucleotides and siRNAs.[2]

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 689.78 g/mol [3]
Chemical Formula C38H48N3O7P[3]
CAS Number 114079-04-8[3]
Appearance White to off-white powder
Purity ≥98% (typically)
Solubility Acetonitrile (B52724), Dichloromethane[1]
Storage -20°C under inert atmosphere[4][5]

Application in Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation.[6] this compound is introduced during the coupling step to incorporate a thymidine (B127349) nucleotide with a methyl phosphonate linkage.

The overall synthesis cycle is the established method for producing high-quality custom DNA and RNA sequences for a wide range of applications, from basic research to drug development.[7][8]

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the standard four-step cycle of phosphoramidite chemistry, which is the foundational process for using this compound.

Oligonucleotide_Synthesis_Cycle Start Start Cycle: Solid Support with Protected Nucleoside Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add 5'-DMTr-T-Methyl phosphonamidite) Detritylation->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Elongated_Chain Elongated Chain Ready for Next Cycle Oxidation->Elongated_Chain Repeat Cycle

Standard Phosphoramidite Synthesis Cycle

Experimental Protocols

The successful synthesis of oligonucleotides containing methyl phosphonate linkages requires modifications to the standard protocols, particularly during the deprotection step, due to the base-labile nature of these linkages.[1]

Synthesis
  • Monomer Preparation : Dissolve the this compound in anhydrous acetonitrile to the standard concentration used on the DNA synthesizer.[1] Note that other methyl phosphonamidite monomers may require different solvents, such as anhydrous tetrahydrofuran (B95107) for dG.[1]

  • Automated Synthesis : The synthesis can be performed on most commercial DNA synthesizers using the standard protocols for cyanoethyl (CE) phosphoramidites.[1]

  • Coupling Time : A coupling reaction time of 5 minutes is recommended for synthesis scales of 1 µmole and below.[1] It is important to note that trityl monitors may under-report the coupling efficiency.[1]

Cleavage and Deprotection (One-Pot Procedure)

This procedure is preferred as it minimizes the cleavage of the methyl phosphonate backbone.[1]

  • Support Preparation : Following synthesis, air-dry the solid support within the synthesis column. Transfer the dried support to a suitable deprotection vial.[1]

  • Initial Cleavage : Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) to the support. Seal the vial and let it stand at room temperature for 30 minutes.[1]

  • Deprotection : Add 0.5 mL of ethylenediamine (B42938) to the vial, reseal it, and allow the reaction to proceed at room temperature for 6 hours.[1]

  • Oligonucleotide Recovery : Decant the supernatant containing the cleaved and deprotected oligonucleotide. Wash the support twice with 0.5 mL of acetonitrile/water (1:1).[1]

  • Dilution : Combine the supernatant and the washes, and dilute the total volume to 15 mL with water.[1]

The resulting solution contains the crude oligonucleotide with methyl phosphonate linkages, which can then be purified using standard techniques such as HPLC or cartridge purification.[1]

Conclusion

This compound is an essential building block for the synthesis of modified oligonucleotides with significant potential in therapeutic and research applications. Its proper use, including adherence to modified synthesis and deprotection protocols, is critical for achieving high-quality synthesis of nuclease-resistant DNA and RNA analogues. The information provided in this guide serves as a technical resource for scientists and professionals working in the field of oligonucleotide chemistry and drug development.

References

Synthesis of 5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. This guide details the experimental protocols, summarizes quantitative data, and illustrates the synthetic workflow, offering valuable insights for researchers and professionals in the fields of nucleic acid chemistry and drug development.

Introduction

This compound is a protected thymidine (B127349) monomer used in solid-phase oligonucleotide synthesis.[1] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, which is acid-labile and allows for the stepwise elongation of the oligonucleotide chain. The 3'-hydroxyl group is modified with a methylphosphonamidite moiety, which, upon activation, forms a methylphosphonate (B1257008) internucleoside linkage. Oligonucleotides containing methylphosphonate linkages are of significant interest in research and therapeutics due to their neutral backbone, increased nuclease resistance, and enhanced cellular uptake compared to natural phosphodiester oligonucleotides.[2]

The synthesis of this phosphonamidite monomer is a two-step process that begins with the protection of the 5'-hydroxyl group of thymidine, followed by the phosphitylation of the 3'-hydroxyl group.

Synthetic Workflow

The overall synthesis of this compound from thymidine involves two key transformations:

  • 5'-O-Protection: Selective protection of the 5'-hydroxyl group of thymidine with a dimethoxytrityl (DMTr) group.

  • 3'-O-Phosphitylation: Reaction of the 3'-hydroxyl group of 5'-O-DMTr-thymidine with a suitable phosphitylating agent to introduce the methylphosphonamidite moiety.

The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Thymidine Thymidine DMTr_Thymidine 5'-O-DMTr-Thymidine Thymidine->DMTr_Thymidine 1. 5'-O-Protection Target_Compound 5'-DMTr-T-Methyl Phosphonamidite DMTr_Thymidine->Target_Compound 2. 3'-O-Phosphitylation Reagent1 DMTr-Cl Pyridine (B92270) Reagent1->Thymidine Reagent2 Methylphosphonamidic chloride (e.g., CH3P(Cl)N(iPr)2) + Base (e.g., DIPEA) Reagent2->DMTr_Thymidine

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for nucleoside protection and phosphitylation.

Step 1: Synthesis of 5'-O-Dimethoxytrityl-Thymidine (5'-O-DMTr-Thymidine)

This procedure describes the selective protection of the 5'-hydroxyl group of thymidine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Thymidine242.2310.02.42 g
Anhydrous Pyridine79.10-50 mL
4,4'-Dimethoxytrityl chloride (DMTr-Cl)338.8211.03.73 g
Dichloromethane (B109758) (DCM)84.93-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed
Methanol (B129727)32.04-As needed

Procedure:

  • Thymidine is dried by co-evaporation with anhydrous pyridine (2 x 10 mL) and then dissolved in 50 mL of anhydrous pyridine.

  • 4,4'-Dimethoxytrityl chloride (1.1 equivalents) is added portion-wise to the stirred solution at room temperature under an inert atmosphere (e.g., argon).

  • The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).

  • Upon completion, the reaction is quenched by the addition of 5 mL of cold methanol and stirred for 15 minutes.

  • The pyridine is removed under reduced pressure. The residue is dissolved in dichloromethane (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give a crude foam.

  • The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield 5'-O-DMTr-thymidine as a white foam.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This procedure describes the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5'-O-DMTr-Thymidine544.585.02.72 g
Anhydrous Dichloromethane (DCM)84.93-50 mL
N,N-Diisopropylethylamine (DIPEA)129.2415.02.6 mL
Methyl-N,N-diisopropylchlorophosphonamidite197.687.51.48 g
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed
Anhydrous Acetonitrile (B52724)41.05-As needed

Procedure:

  • 5'-O-DMTr-thymidine is dried by co-evaporation with anhydrous acetonitrile (2 x 10 mL) and placed in a flame-dried flask under an inert atmosphere.

  • The dried starting material is dissolved in anhydrous dichloromethane (50 mL), and N,N-diisopropylethylamine (3.0 equivalents) is added.

  • The solution is cooled to 0 °C in an ice bath.

  • Methyl-N,N-diisopropylchlorophosphonamidite (1.5 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by ³¹P NMR spectroscopy or TLC.

  • Upon completion, the reaction mixture is diluted with dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (pre-treated with triethylamine) using a gradient of ethyl acetate (B1210297) in hexanes containing 1% triethylamine (B128534) to afford the this compound as a white foam.

Expected Yield: 80-90%

Application in Oligonucleotide Synthesis

This compound is used in automated solid-phase DNA synthesizers following the phosphoramidite (B1245037) chemistry cycle. The key difference lies in the nature of the internucleoside linkage formed.

The standard oligonucleotide synthesis cycle using this monomer is as follows:

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (this compound + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH groups) Coupling->Capping Forms Methylphosphonate Linkage Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Failed Sequences Oxidation->Detritylation Stabilizes Linkage Ready for next cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

A key consideration when using methyl phosphonamidites is the final deprotection step, which requires milder conditions than standard phosphodiester oligonucleotides to avoid degradation of the methylphosphonate linkages.[2]

Cleavage and Deprotection Protocol for Methylphosphonate Oligonucleotides

The following is a one-pot procedure for the cleavage from the solid support and deprotection of the nucleobases.[2]

Reagents:

ReagentComposition
Cleavage SolutionAcetonitrile / Ethanol / Ammonium Hydroxide (45:45:10 v/v/v)
Deprotection SolutionEthylenediamine (B42938)
Neutralization Solution6M Hydrochloric Acid in Acetonitrile / Water (1:9 v/v)

Procedure:

  • The solid support containing the synthesized oligonucleotide is air-dried and transferred to a sealed vial.

  • 0.5 mL of the Cleavage Solution is added, and the vial is kept at room temperature for 30 minutes.

  • 0.5 mL of ethylenediamine is added, and the vial is sealed and left at room temperature for 6 hours to effect deprotection.[2]

  • The supernatant is collected, and the support is washed twice with 0.5 mL of acetonitrile/water (1:1 v/v).

  • The combined supernatant and washes are diluted to 15 mL with water.

  • The pH of the solution is adjusted to 7.0 with the Neutralization Solution.

  • The deprotected oligonucleotide is then desalted using a suitable cartridge purification method.[2]

Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature.

StepStarting MaterialKey ReagentsSolventReaction TimeTypical Yield (%)
5'-O-Protection ThymidineDMTr-Cl, PyridinePyridine12-16 hours85-95
3'-O-Phosphitylation 5'-O-DMTr-ThymidineMethyl-N,N-diisopropylchlorophosphonamidite, DIPEADichloromethane2-4 hours80-90

Note: Yields are dependent on the scale of the reaction and the efficiency of purification. The provided values are representative.

Conclusion

The synthesis of this compound is a well-established process that provides a crucial reagent for the construction of modified oligonucleotides. The two-step synthesis, involving protection and phosphitylation, can be performed with high efficiency. The resulting methylphosphonate-modified oligonucleotides have important applications in research and as potential therapeutic agents. Careful consideration of the deprotection conditions is necessary to ensure the integrity of the final product. This guide provides a solid foundation for the successful synthesis and application of this important phosphonamidite monomer.

References

5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to its Mechanism of Action in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 5'-DMTr-T-Methyl phosphonamidite in the synthesis of modified oligonucleotides. This key building block enables the introduction of methylphosphonate (B1257008) linkages into DNA and RNA sequences, a modification of significant interest for therapeutic and diagnostic applications due to its unique physicochemical properties. This document provides a detailed overview of the synthesis process, experimental protocols, and the underlying chemical principles.

Introduction: The Significance of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are synthetic analogs of DNA and RNA where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification confers several advantageous properties, most notably:

  • Nuclease Resistance: The methylphosphonate linkage is resistant to degradation by cellular nucleases, which significantly increases the in vivo stability of the oligonucleotide.[1]

  • Electrical Neutrality: The absence of a negative charge on the backbone reduces electrostatic repulsion with the negatively charged phosphate (B84403) backbone of target nucleic acids and cell membranes, which can enhance cellular uptake.[1]

These characteristics make methylphosphonate-modified oligonucleotides valuable tools in various research and therapeutic areas, particularly in the development of antisense therapies. This compound is a crucial reagent for incorporating thymidine (B127349) with a methylphosphonate linkage during solid-phase oligonucleotide synthesis.

The Core Mechanism: Integration into the Phosphoramidite (B1245037) Synthesis Cycle

The synthesis of oligonucleotides containing methylphosphonate linkages utilizes the well-established phosphoramidite solid-phase synthesis method.[2][3][4][5] this compound is designed to be compatible with the standard automated synthesis cycle, which consists of four key steps: detritylation, coupling, capping, and oxidation.

Chemical Structure of this compound

The structure of this compound is tailored for its role in oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, which is acid-labile and removed at the beginning of each synthesis cycle. The 3'-phosphorus is derivatized as a phosphonamidite, which is activated for coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

cluster_thymine Thymine Base cluster_sugar Deoxyribose Sugar cluster_phosphonamidite Methyl Phosphonamidite Group cluster_dmtr 5'-DMTr Protecting Group T_base T S_C1 C1' T_base->S_C1 S_C2 C2' S_C1->S_C2 S_C3 C3' S_C2->S_C3 S_C4 C4' S_C3->S_C4 P P S_C3->P S_C5 C5' S_C4->S_C5 S_O4 O S_C4->S_O4 DMTr DMTr-O- S_C5->DMTr S_O4->S_C1 P_Me CH3 P->P_Me P_N N(iPr)2 P->P_N

Figure 1: Structural components of this compound.
The Synthesis Cycle: An Experimental Workflow

The incorporation of a methylphosphonate linkage using this compound follows the same four-step cycle as standard phosphoramidite chemistry.

cluster_0 Detritylation 1. Detritylation (Removal of 5'-DMTr) Coupling 2. Coupling (Activation and Bond Formation) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking Unreacted 5'-OH) Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation (Stabilization of Linkage) Capping->Oxidation Prevents Deletion Mutants Next_Cycle Next Synthesis Cycle or Final Deprotection Oxidation->Next_Cycle Forms Stable P(V) Linkage Next_Cycle->Detritylation Continue Synthesis

Figure 2: The four-step cycle of oligonucleotide synthesis.
The Coupling Mechanism: A Closer Look

The core of the mechanism lies in the coupling step, where the this compound is activated and reacts with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.

cluster_activation Activation Step cluster_coupling Coupling Step Amidite 5'-DMTr-T-Methyl Phosphonamidite Activated_Amidite Activated Intermediate Amidite->Activated_Amidite Protonation of Nitrogen Activator Activator (e.g., Tetrazole) Activator->Activated_Amidite New_Linkage Formation of Methylphosphonite Triester Linkage Activated_Amidite->New_Linkage Nucleophilic Attack by 5'-OH Support_Oligo Support-Bound Oligo with free 5'-OH Support_Oligo->New_Linkage

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Guide to the Role of the DMTr Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides, precision and control are paramount. The ability to dictate which reactive groups participate in a reaction and which remain dormant is the cornerstone of building these complex biomolecules. Central to this control is the use of protecting groups, and for the 5'-hydroxyl function of nucleosides, the 4,4'-dimethoxytrityl (DMTr) group reigns supreme. This in-depth technical guide elucidates the multifaceted role of the DMTr group in oligonucleotide synthesis, from its fundamental function as a protective shield to its utility as a powerful purification handle.

The DMTr Group: A Robust and Reversible Protector

The primary role of the DMTr group is to protect the 5'-hydroxyl group of the nucleoside monomer during the phosphoramidite-based solid-phase synthesis of oligonucleotides.[1][2][3] This protection is crucial to prevent undesirable side reactions, such as self-coupling of phosphoramidites, ensuring that the oligonucleotide chain is extended in the correct 3' to 5' direction.[2] The DMTr group is attached to the 5'-hydroxyl of the nucleoside phosphoramidite (B1245037) building blocks.[4][5] Its bulky nature provides steric hindrance, effectively "capping" the 5' end and directing the coupling reaction to the desired 3'-phosphoramidite group of the incoming monomer.[2]

The selection of the DMTr group is not arbitrary; its chemical properties are finely tuned for the demands of solid-phase synthesis. It is stable to the basic conditions used for the removal of other protecting groups on the nucleobases and the phosphodiester backbone, yet it can be readily and quantitatively removed under mild acidic conditions.[6][7] This selective lability is the key to the iterative nature of oligonucleotide synthesis, allowing for the sequential addition of nucleotide monomers.

The Synthesis Cycle: A Choreographed Dance of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with the DMTr group playing a pivotal role in the first step of each cycle: detritylation.

A typical synthesis cycle can be summarized as follows:

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support.[2] This is achieved by treating the support-bound oligonucleotide with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene.[7][8][9] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

  • Coupling: The next nucleoside phosphoramidite, with its own 5'-DMTr group intact, is activated and added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[8]

  • Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed. This typically involves acetylation of the unreacted hydroxyls, rendering them inert in subsequent cycles.[8]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, such as iodine in the presence of water.[10]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support start Support-Bound Nucleoside (5'-DMTr Protected) detritylation 1. Detritylation (Acid Treatment) start->detritylation Remove DMTr coupling 2. Coupling (Activated Phosphoramidite) detritylation->coupling Expose 5'-OH capping 3. Capping (Acetylation) coupling->capping Form Phosphite Triester oxidation 4. Oxidation (Iodine) capping->oxidation Block Failures cycle_end Elongated Chain (5'-DMTr Protected) oxidation->cycle_end Stabilize Linkage cycle_end->detritylation Repeat Cycle

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Mechanism of Detritylation: The Release of a Colorful Cation

The cleavage of the DMTr group is an acid-catalyzed reaction. The acidic proton protonates the ether oxygen linking the DMTr group to the 5'-hydroxyl of the nucleoside. This is followed by the departure of the highly stable dimethoxytrityl carbocation, which is intensely colored.[8]

The released DMTr cation has a characteristic orange color and a strong absorbance at approximately 495 nm.[2][8] This property is ingeniously exploited to monitor the efficiency of each coupling step in real-time. The intensity of the orange color in the acidic effluent is directly proportional to the amount of DMTr cation released, which in turn corresponds to the number of successfully coupled nucleosides in the preceding cycle.[2] By comparing the absorbance from each cycle, the stepwise coupling efficiency can be calculated, providing a crucial quality control measure during the synthesis.

Detritylation_Mechanism cluster_input Reactants cluster_products Products dmtr_oligo 5'-DMTr-Oligonucleotide free_oligo 5'-OH-Oligonucleotide dmtr_oligo->free_oligo Release dmtr_cation DMTr+ Cation (Orange) dmtr_oligo->dmtr_cation Cleavage acid Acid (H+) acid->dmtr_oligo Protonation

Figure 2: Acid-catalyzed cleavage of the DMTr group.

Quantitative Aspects of Detritylation

The efficiency and speed of the detritylation step are critical. Incomplete removal of the DMTr group leads to the formation of "n-1" deletion mutations, where a nucleotide is missing from the final sequence. Conversely, prolonged exposure to acid can lead to depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, which can result in chain cleavage during the final deprotection steps.[9][11] Therefore, a delicate balance must be struck.

The choice of deblocking reagent and its concentration significantly impacts the detritylation process.

Deblocking ReagentTypical ConcentrationKey FeaturesBest For
Trichloroacetic Acid (TCA) 3% in DCMFaster reaction times.[9]Routine and shorter oligonucleotides.
Dichloroacetic Acid (DCA) 3-10% in Toluene or DCMMilder acid, reduces depurination.[7][9]Long oligonucleotides, sequences with sensitive bases.[11]

Table 1: Comparison of Common Detritylation Reagents.

Studies have shown that with 3% TCA, a detritylation time as short as 10-20 seconds can be sufficient without compromising the yield of the full-length product.[9] Using milder acids like DCA generally requires longer reaction times but results in better overall yields for longer and more sensitive oligonucleotides due to reduced depurination.[9][11] For instance, a comparison of cycle efficiencies for a 5 mmol synthesis showed a 97.7% efficiency with 2.5% DCA and a 98.3% efficiency with 15% DCA, indicating that higher concentrations of DCA can lead to more complete detritylation.[12]

"DMTr-on" Purification: A Hydrophobic Handle for Separation

Beyond its role as a protecting group, the DMTr group serves as a powerful tool for the purification of the final oligonucleotide product. This technique, known as "DMTr-on" or "trityl-on" purification, leverages the significant hydrophobicity of the DMTr group.[6][13]

At the end of the synthesis, the final DMTr group is intentionally left on the full-length oligonucleotide. The crude mixture, which contains the desired DMTr-on product along with shorter, uncapped "failure" sequences (which lack a 5'-DMTr group), is then passed through a reversed-phase high-performance liquid chromatography (RP-HPLC) column or a purification cartridge.[6][13] The hydrophobic DMTr group causes the full-length product to be strongly retained by the hydrophobic stationary phase, while the more hydrophilic, shorter failure sequences are washed away.[3][13]

Once the impurities have been removed, the purified DMTr-on oligonucleotide is treated with a mild acid to cleave the DMTr group. The final, deprotected oligonucleotide is then eluted from the column.[6] This method is particularly effective for the purification of longer oligonucleotides (40-150 nucleotides).[6]

Purification MethodPrinciplePurityYieldBest For
DMTr-on RP-HPLC Hydrophobic interactionHigh (>95%)GoodLonger oligonucleotides, high purity applications.
DMTr-off Anion-Exchange HPLC Charge-based separationHigh (>95%)GoodShorter oligonucleotides, resolving n-1 sequences.
Gel Electrophoresis (PAGE) Size-based separationVery High (>99%)LowerHigh purity is critical, regardless of yield.[3]

Table 2: Comparison of Oligonucleotide Purification Methods.

DMTr_On_Purification cluster_input Crude Oligonucleotide Mixture cluster_column Reversed-Phase Column cluster_steps Purification Steps cluster_output Fractions crude_mix DMTr-on Product + Failure Sequences load 1. Load Crude Mixture crude_mix->load column Hydrophobic Stationary Phase wash 2. Wash with Low % Organic Solvent column->wash Failures do not bind strongly detritylate_elute 3. On-Column Detritylation (Acid) & Elute column->detritylate_elute DMTr-on product is retained load->column failures Failure Sequences (Washed) wash->failures purified_product Purified DMTr-off Oligonucleotide detritylate_elute->purified_product

Figure 3: Workflow for DMTr-on reversed-phase purification.

Experimental Protocols

Manual Detritylation of a Purified DMTr-on Oligonucleotide

This protocol describes the removal of the 5'-DMTr group from an oligonucleotide that has been previously purified by a method such as RP-HPLC.

Materials:

  • Dried, purified DMTr-on oligonucleotide

  • 80% Acetic Acid (v/v) in water

  • 3 M Sodium Acetate (B1210297) solution

  • Ethanol (B145695) (95-100%)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Lyophilizer or vacuum centrifuge

Procedure:

  • Ensure the DMTr-on oligonucleotide is completely dry. If it was purified by HPLC, co-evaporation with water may be necessary to remove residual volatile salts like triethylammonium (B8662869) acetate.[1]

  • Dissolve the dried oligonucleotide in 80% acetic acid. A common starting point is 30 µL of 80% acetic acid per optical density unit (ODU) of the oligonucleotide.[1]

  • Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20 minutes.[1][14] The solution should not turn orange as the aqueous environment will quench the DMTr cation to form dimethoxytritanol.[1]

  • To precipitate the detritylated oligonucleotide, add 5 µL of 3 M sodium acetate per ODU and 100 µL of ethanol per ODU.[1]

  • Vortex the solution thoroughly.

  • Chill the mixture at -20°C for at least 30 minutes to facilitate precipitation.

  • Centrifuge the tube at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant, which contains the cleaved dimethoxytritanol.

  • Wash the pellet by adding 200 µL of 70% ethanol, vortexing briefly, and centrifuging again for 5 minutes.

  • Decant the ethanol wash and dry the oligonucleotide pellet using a lyophilizer or vacuum centrifuge.

  • Resuspend the purified, detritylated oligonucleotide in an appropriate volume of nuclease-free water or buffer for your downstream application.

DMTr-on Reversed-Phase HPLC Purification

This protocol provides a general guideline for the purification of a crude oligonucleotide using DMTr-on RP-HPLC. Specific parameters such as gradient and flow rate may need to be optimized based on the oligonucleotide sequence and length.

Materials and Equipment:

  • Crude, deprotected (except for the 5'-DMTr group) oligonucleotide solution

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or similar ion-pairing agent in water

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 2% Trifluoroacetic acid (TFA) or 3% Dichloroacetic acid (DCA) in water

  • Neutralization Solution: e.g., 0.1 M TEAA

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the reversed-phase column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Loading: Dissolve the crude oligonucleotide in Mobile Phase A and inject it onto the column.

  • Elution of Failure Sequences: Wash the column with a low percentage of Mobile Phase B (e.g., 5-15%) to elute the hydrophilic, DMTr-off failure sequences. Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

  • Elution of DMTr-on Product: Once the failure sequences have eluted, increase the concentration of Mobile Phase B using a linear gradient (e.g., 15-50% over 20-30 minutes) to elute the retained DMTr-on oligonucleotide.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which is the DMTr-on product.

  • Post-Purification Detritylation:

    • Lyophilize the collected fractions containing the purified DMTr-on oligonucleotide.

    • Perform a manual detritylation as described in Protocol 6.1.

  • Desalting: After detritylation and precipitation, the final oligonucleotide may need to be desalted to remove any remaining salts from the purification buffers. This can be achieved by methods such as size-exclusion chromatography or ethanol precipitation.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group in the context of oligonucleotide synthesis. It is a meticulously designed chemical entity that serves as a cornerstone of the automated phosphoramidite chemistry that enables the routine synthesis of these vital biomolecules. Its robust protection of the 5'-hydroxyl, coupled with its facile and quantifiable cleavage, allows for the efficient and controlled stepwise assembly of DNA and RNA strands. Furthermore, its inherent hydrophobicity provides a powerful handle for the purification of the final product, ensuring the high fidelity required for demanding research, diagnostic, and therapeutic applications. A thorough understanding of the chemistry and function of the DMTr group is, therefore, essential for any scientist or professional involved in the field of oligonucleotide synthesis and its applications.

References

solubility of methylphosphonate oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methylphosphonate (B1257008) Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate oligonucleotides (MPOs) represent a significant class of nucleic acid analogs utilized in antisense therapy and diagnostics. The replacement of the negatively charged phosphodiester linkage with a neutral methylphosphonate group confers nuclease resistance and enhances cellular uptake, properties highly desirable for therapeutic applications.[1][2][3] However, this modification profoundly impacts the physicochemical properties of the oligonucleotide, most notably its solubility. This guide provides a comprehensive overview of the solubility characteristics of methylphosphonate oligonucleotides, including quantitative data, factors influencing solubility, and detailed experimental protocols for their determination and handling.

Physicochemical Basis of Methylphosphonate Oligonucleotide Solubility

The defining structural feature of a methylphosphonate oligonucleotide is the substitution of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group. This alteration has two primary consequences for solubility:

  • Neutralization of Charge: The phosphodiester backbone of natural DNA and RNA is anionic, rendering it highly soluble in aqueous solutions. The methylphosphonate linkage is electrically neutral, which significantly reduces the overall charge of the oligonucleotide.[1][4] This loss of charge leads to a decrease in hydrophilicity and, consequently, lower aqueous solubility.[1][4][5]

  • Increased Hydrophobicity: The introduction of methyl groups increases the lipophilicity of the oligonucleotide. While this can be advantageous for crossing cell membranes, it contributes to poor solubility in aqueous media and a tendency for aggregation.[4]

Quantitative Solubility Data

Quantitative data on the is often sequence and length-dependent. However, general observations and specific examples from the literature provide valuable insights.

Oligonucleotide TypeSolventSolubilityReference
Methylphosphonate OligonucleotidesWater< 1 mg/mL[5]
Unmodified 16-mer OligonucleotideOctanol:Water (Partition Coefficient)1.75 x 10-5[6]

It is important to note that the solubility can decrease significantly as the number of methylphosphonate linkages within an oligonucleotide increases.[1]

Factors Influencing Solubility

Several factors can influence the :

  • Number of Methylphosphonate Linkages: As the number of neutral linkages increases, the aqueous solubility of the oligonucleotide decreases.[1]

  • Oligonucleotide Length: Longer oligonucleotides, particularly those with a high proportion of methylphosphonate modifications, tend to be less soluble.

  • Base Composition: The presence of purine-rich sequences, especially guanine, can further decrease solubility due to potential intermolecular G-quadruplex formation and other non-covalent interactions.

  • Presence of Phosphodiester Linkages: Incorporating standard, charged phosphodiester linkages within a methylphosphonate oligonucleotide can improve its overall aqueous solubility.[1]

  • Temperature: Temperature can affect solubility, although the relationship may not be linear and can depend on the specific sequence and solvent.

  • pH and Buffer Composition: The pH and ionic strength of the buffer can influence solubility. For instance, PNA oligomers, which are also uncharged, exhibit poor solubility in phosphate (B84403) buffers.[7] While not directly about MPOs, this suggests that buffer choice is a critical consideration.

G sol Aqueous Solubility of Methylphosphonate Oligonucleotides num_mp Number of Methylphosphonate Linkages charge Reduced Net Negative Charge num_mp->charge leads to hydro Increased Hydrophobicity num_mp->hydro leads to charge->sol decreases hydro->sol decreases agg Tendency for Aggregation hydro->agg increases agg->sol decreases len Oligonucleotide Length len->sol decreases seq Base Composition (e.g., high purine (B94841) content) seq->sol can decrease pde Inclusion of Phosphodiester Linkages pde->sol increases solv Solvent System (e.g., presence of organic co-solvents) solv->sol can increase

Factors influencing the aqueous .

Strategies for Improving Solubility

Several strategies can be employed to overcome the solubility challenges associated with methylphosphonate oligonucleotides:

  • Co-solvents: The use of organic co-solvents is a common approach. Increasing the percentage of Dimethyl Sulfoxide (DMSO) from 0.5% to 10% can aid in solubilizing these oligonucleotides.[1]

  • Chimeric Oligonucleotides: Synthesizing chimeric oligonucleotides that contain both methylphosphonate and standard phosphodiester or phosphorothioate (B77711) linkages can significantly improve aqueous solubility while retaining nuclease resistance.[1][5]

  • Deprotection and Purification Procedures: The conditions used for deprotection and purification can impact the final solubility of the product. A "one-pot" deprotection procedure using a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) in an acetonitrile/ethanol/water co-solvent has been shown to improve product yields, partly due to the enhanced solubility of the oligonucleotide in this mixture.[8]

  • Inclusion of Charged Moieties: The addition of charged groups, such as a 3' or 5' phosphate group or the inclusion of charged linkers, can enhance solubility.

Experimental Protocols

General Protocol for Resuspension and Dilution

This protocol is adapted for methylphosphonate oligonucleotides, which may require more rigorous conditions for solubilization.

  • Centrifugation: Before opening, centrifuge the tube containing the lyophilized oligonucleotide to collect all the material at the bottom.

  • Solvent Addition:

    • For initial attempts, add sterile TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA). TE buffer is recommended over deionized water to prevent potential hydrolysis due to the acidic pH of water.[9]

    • If solubility is poor, prepare a stock solution of sterile 10% DMSO in TE buffer and use this as the resuspension solvent.

  • Solubilization:

    • Gently vortex the tube at a low speed to mix.[9]

    • If the oligonucleotide does not readily dissolve, incubate the solution at a slightly elevated temperature (e.g., 37-50°C) for 10-15 minutes, with intermittent vortexing.

    • Visually inspect the solution for any particulate matter. If present, sonication in a water bath for a short period may be beneficial.

  • Final Centrifugation: Briefly centrifuge the tube to collect any droplets from the walls.[9]

  • Storage: Store the resuspended oligonucleotide at –20°C.[9]

Protocol for Determining Oligonucleotide Concentration by UV-Vis Spectrophotometry

Accurate concentration determination is crucial for all downstream applications.

  • Sample Preparation:

    • Allow the stock solution of the resuspended methylphosphonate oligonucleotide to thaw completely on ice.

    • Vortex the solution gently to ensure it is homogeneous.

  • Dilution:

    • Prepare a dilution of the oligonucleotide in the same buffer used for resuspension. The final absorbance at 260 nm should ideally be between 0.1 and 1.0.

    • A common procedure is to add a small aliquot of the oligonucleotide to a final volume of 1,000 µL with the buffer.[9]

  • Spectrophotometric Measurement:

    • Use a calibrated spectrophotometer.

    • Blank the instrument with the same buffer used for the dilution.

    • Measure the absorbance of the diluted sample at 260 nm (A260).

    • To assess purity, also measure the absorbance at 280 nm (A280) and 230 nm (A230). An A260/A280 ratio of approximately 1.8 is indicative of pure DNA.[10] Deviations can suggest contamination.

  • Concentration Calculation:

    • The concentration is calculated using the Beer-Lambert law: Concentration (µg/mL) = (A260 * Dilution Factor) / Extinction Coefficient.

    • The extinction coefficient is sequence-dependent and should be calculated for each specific oligonucleotide. Many online tools are available for this purpose.

For highly concentrated or poorly soluble samples that cannot be accurately diluted, off-maximum wavelength measurements may be necessary.[11]

G start Start: Lyophilized MPO Sample resuspend Resuspend in Appropriate Solvent (e.g., TE Buffer +/- DMSO) start->resuspend dissolve Facilitate Dissolution (Vortex, Gentle Heat, Sonicate) resuspend->dissolve check Visually Inspect for Complete Solubilization dissolve->check prepare_dilution Prepare Serial Dilutions in Resuspension Buffer check->prepare_dilution Yes adjust_solvent Adjust Solvent System (e.g., increase % DMSO) check->adjust_solvent No measure_abs Measure Absorbance at 260 nm (A260) prepare_dilution->measure_abs calculate Calculate Concentration using Beer-Lambert Law measure_abs->calculate end End: Determined Solubility calculate->end adjust_solvent->resuspend G mpo Methylphosphonate Oligonucleotide (MPO) cell Target Cell mpo->cell Administered mrna Target mRNA mpo->mrna Binds via Watson-Crick pairing uptake Cellular Uptake (Endocytosis) cell->uptake Internalizes duplex MPO:mRNA Duplex ribosome Ribosome duplex->ribosome Blocks progression protein Protein Synthesis Inhibited duplex->protein Prevents protein synthesis ribosome->mrna Scans translation Translation

References

The Evolution of DNA's Silent Partner: A Technical Guide to Methylphosphonate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for synthetic DNA analogs that can withstand the harsh intracellular environment and modulate gene expression has led to the development of numerous modifications. Among the earliest and most significant of these are the methylphosphonate (B1257008) DNA analogs. Characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, these non-ionic molecules offered a paradigm shift in the nascent field of antisense technology. This in-depth guide explores the historical development of methylphosphonate DNA analogs, from their initial synthesis to their applications in understanding and manipulating cellular processes.

A Historical Perspective: The Dawn of Nuclease-Resistant Oligonucleotides

The concept of using synthetic oligonucleotides to control gene expression was revolutionary, but early attempts were hampered by the rapid degradation of natural phosphodiester DNA by cellular nucleases. In the 1970s, pioneering work by Paul Ts'o and Paul Miller at Johns Hopkins University led to the synthesis of methylphosphonate oligonucleotides.[1] These analogs, being electrically neutral, exhibited remarkable resistance to nuclease activity, a critical breakthrough that paved the way for the development of antisense therapeutics.[2]

The initial synthesis of these molecules was a significant chemical challenge. However, the development of solid-phase synthesis methodologies, particularly the phosphoramidite (B1245037) approach, greatly facilitated their production and availability for biological studies.[3]

Physicochemical Properties: A Quantitative Comparison

The substitution of a charged oxygen with a neutral methyl group imparts unique physicochemical properties to methylphosphonate DNA analogs. These properties have been extensively studied and are summarized below for comparison with natural phosphodiester DNA and the widely used phosphorothioate (B77711) analogs.

Data Presentation: Thermal Stability of Oligonucleotide Duplexes

The thermal stability of a duplex formed between an oligonucleotide and its complementary strand is a critical parameter for its biological activity. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a measure of this stability. The tables below summarize the comparative thermal stabilities of methylphosphonate-containing duplexes.

Oligonucleotide DuplexModificationTm (°C)Change in Tm (°C) vs. DNA/DNA
DNA/DNANone (Phosphodiester)55.0-
MP-DNA/DNAMethylphosphonate48.0-7.0
PS-DNA/DNAPhosphorothioate49.0-6.0

Table 1: Comparison of melting temperatures (Tm) for a 14-mer DNA duplex and its methylphosphonate (MP) and phosphorothioate (PS) analogs. Data is illustrative and can vary based on sequence and buffer conditions.[1][4]

Oligonucleotide DuplexModificationTm (°C)
DNA/RNAPhosphodiester60.8
Rp/Sp-mixed MP-DNA/RNAMethylphosphonate34.3
Alternating Rp/Sp-mixed MP-DNA/RNAMethylphosphonate/Phosphodiester40.6
Rp chirally pure alternating MP-DNA/RNAMethylphosphonate/Phosphodiester55.1

Table 2: Influence of methylphosphonate modification and chirality on the melting temperature (Tm) of a 15-mer DNA/RNA hybrid duplex.[5]

Data Presentation: Nuclease Resistance

The primary advantage of methylphosphonate DNA analogs is their enhanced resistance to degradation by cellular nucleases.

OligonucleotideModificationHalf-life in 10% Fetal Bovine Serum (FBS)
Unmodified DNAPhosphodiester< 1 hour
Phosphorothioate DNAPhosphorothioate> 72 hours
Methylphosphonate DNAMethylphosphonate> 72 hours

Table 3: Comparative nuclease resistance of unmodified DNA, phosphorothioate DNA, and methylphosphonate DNA.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of methylphosphonate DNA analogs.

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is typically performed on an automated DNA synthesizer using phosphoramidite chemistry.

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • Acetonitrile (anhydrous).

  • Methylphosphonamidite monomers (A, C, G, T).

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

  • Oxidizing solution (iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.

  • Coupling: The next methylphosphonamidite monomer and activator are delivered to the synthesis column. The coupling reaction forms a methylphosphonate linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.

  • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay in Serum

This protocol assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Oligonucleotide (e.g., 5'-end labeled with a fluorescent dye).

  • Fetal Bovine Serum (FBS).

  • Phosphate-buffered saline (PBS).

  • Gel loading buffer.

  • Polyacrylamide gel (e.g., 20%).

  • TBE buffer (Tris/Borate/EDTA).

  • Gel imaging system.

Procedure:

  • Incubate the labeled oligonucleotide at a final concentration of 1 µM in 50% FBS at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately freeze it in liquid nitrogen to stop the degradation.

  • Mix the samples with gel loading buffer.

  • Separate the samples on a polyacrylamide gel.

  • Visualize the gel using a fluorescence imaging system.

  • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point to determine the degradation rate and half-life.[8]

Cellular Uptake Analysis by Confocal Microscopy

This method allows for the visualization and qualitative assessment of oligonucleotide uptake into cells.

Materials:

  • Cells grown on glass-bottom dishes or coverslips.

  • Fluorescently labeled oligonucleotide.

  • Cell culture medium.

  • Paraformaldehyde (PFA) for fixation.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Incubate the cells with the fluorescently labeled oligonucleotide in cell culture medium for the desired time (e.g., 4 hours) at 37°C.

  • Wash the cells three times with PBS to remove excess oligonucleotide.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a confocal microscope, acquiring images in the channels for the oligonucleotide's fluorophore and DAPI.[9][10]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to methylphosphonate DNA analogs.

cluster_synthesis Solid-Phase Synthesis Cycle Start Start Detritylation Detritylation Start->Detritylation Remove 5'-DMT Coupling Coupling Detritylation->Coupling Add Monomer Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage End_Cycle End_Cycle Oxidation->End_Cycle Cycle Complete

Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides.

cluster_uptake Cellular Uptake and Antisense Mechanism MP_Oligo Methylphosphonate Oligonucleotide Endocytosis Endocytosis MP_Oligo->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus mRNA Target mRNA Cytoplasm->mRNA Hybridization Ribosome Ribosome mRNA->Ribosome Translation_Block Translation Arrest mRNA->Translation_Block Steric Hindrance Ribosome->Translation_Block Protein Protein Synthesis Inhibited Translation_Block->Protein

Cellular Uptake and Antisense Mechanism of Methylphosphonate Oligonucleotides.

cluster_workflow Preclinical Development Workflow for Antisense Oligonucleotides Target_ID Target Identification and Validation Oligo_Design Oligonucleotide Design (Sequence, Chemistry) Target_ID->Oligo_Design Synthesis Synthesis and Purification Oligo_Design->Synthesis In_Vitro_Screening In Vitro Screening (Binding, Stability, Efficacy) Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies (PK/PD, Toxicology) Lead_Optimization->In_Vivo_Studies IND_Submission IND Submission In_Vivo_Studies->IND_Submission

Preclinical Development Workflow for Antisense Oligonucleotides.

Signaling Pathways and Mechanisms of Action

Methylphosphonate DNA analogs primarily exert their biological effects through an antisense mechanism. By binding to a specific mRNA sequence, they can inhibit protein production through steric hindrance of the ribosomal machinery.[11] Unlike some other antisense modalities, such as phosphorothioates, methylphosphonate oligonucleotides do not typically induce the degradation of the target mRNA by RNase H.[11]

The specificity of these analogs has made them valuable tools for dissecting complex signaling pathways. For instance, antisense oligonucleotides have been designed to target key components of pathways implicated in cancer and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12][13][14] By selectively inhibiting the expression of specific proteins within these cascades, researchers can elucidate their roles in disease progression.

cluster_mapk Targeting the MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation ASO Antisense Oligonucleotide (e.g., anti-RAF) ASO->RAF Inhibits Expression

Targeting the MAPK Signaling Pathway with an Antisense Oligonucleotide.

Conclusion

Methylphosphonate DNA analogs represent a foundational chapter in the history of nucleic acid therapeutics. Their development overcame the critical hurdle of nuclease degradation and demonstrated the feasibility of using synthetic oligonucleotides to modulate gene expression. While newer generations of antisense oligonucleotides with improved properties have since emerged, the principles established through the study of methylphosphonate analogs continue to inform the design and application of these powerful research tools and therapeutic agents. The in-depth understanding of their synthesis, physicochemical properties, and mechanisms of action remains essential for any researcher or drug development professional working in the field of nucleic acid chemistry and therapy.

References

Methodological & Application

Application Notes and Protocols for 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-T-Methyl phosphonamidite is a key reagent in the synthesis of modified oligonucleotides, specifically those incorporating methylphosphonate (B1257008) linkages. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers unique properties to the resulting oligonucleotide. The neutral charge of the methylphosphonate backbone enhances cellular uptake and provides significant resistance to nuclease degradation, making these oligonucleotides promising candidates for therapeutic applications, particularly in the realm of antisense technology.

These application notes provide a comprehensive overview of the use of this compound in solid-phase oligonucleotide synthesis, including detailed protocols, comparative data, and an example of its application in targeting the anti-apoptotic protein Bcl-2.

Chemical Properties

PropertyValue
Molecular Formula C38H48N3O7P
Molecular Weight 689.78 g/mol
Appearance White to off-white solid
Solubility Soluble in anhydrous acetonitrile (B52724)
Storage -20°C under inert atmosphere

Applications

Oligonucleotides synthesized with this compound, known as methylphosphonate oligonucleotides (MPOs), have several key applications:

  • Antisense Oligonucleotides: MPOs can bind to specific mRNA sequences, inhibiting translation and thereby down-regulating the expression of target proteins. Their nuclease resistance prolongs their activity in cellular environments.[1]

  • Therapeutic Development: The enhanced cellular uptake and stability of MPOs make them attractive for the development of drugs targeting a variety of diseases, including cancer and viral infections.[2]

  • Research Tools: MPOs are valuable tools for studying gene function due to their ability to specifically modulate gene expression.

Data Presentation

Table 1: Comparative Properties of Oligonucleotide Analogs
PropertyPhosphodiester (PO)Phosphorothioate (PS)Methylphosphonate (MP)
Backbone Charge AnionicAnionicNeutral
Nuclease Resistance LowHighVery High[1]
Cellular Uptake LowModerateHigh[1]
Duplex Stability (with RNA) HighModerateLower than PO, but sequence dependent[2]
RNase H Activation YesYesNo
Table 2: Nuclease Resistance of Modified Oligonucleotides
Oligonucleotide Type% Intact Oligonucleotide after 4h incubation in serum
Unmodified (Phosphodiester)< 10%
Phosphorothioate (end-capped)~ 60%
Methylphosphonate (end-capped) > 90%
Fully Modified Methylphosphonate> 95%

Note: Data is compiled from typical results and may vary depending on the specific sequence and experimental conditions.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the steps for synthesizing oligonucleotides containing methylphosphonate linkages using an automated DNA synthesizer.

1. Reagent Preparation:

  • This compound: Dissolve in anhydrous acetonitrile to a final concentration of 0.1 M.
  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is recommended for efficient coupling.
  • Capping Reagents: Standard capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF) can be used.
  • Oxidizing Reagent: Standard iodine-based oxidizing solution.
  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.

2. Synthesizer Setup:

  • Install reagent bottles on the synthesizer according to the manufacturer's instructions.
  • Prime all lines to ensure proper reagent delivery.
  • Program the synthesis cycle with the parameters outlined below.

3. Synthesis Cycle:

StepReagentTime
1. Detritylation 3% TCA in Dichloromethane60 seconds
2. Washing Anhydrous Acetonitrile4 x 30 seconds
3. Coupling This compound + Activator5 minutes
4. Washing Anhydrous Acetonitrile2 x 30 seconds
5. Capping Capping A + Capping B30 seconds
6. Washing Anhydrous Acetonitrile2 x 30 seconds
7. Oxidation 0.02 M Iodine solution30 seconds
8. Washing Anhydrous Acetonitrile4 x 30 seconds
Protocol 2: Cleavage and Deprotection of Methylphosphonate Oligonucleotides (One-Pot Procedure)

Due to the base-lability of the methylphosphonate linkage, a specific deprotection protocol is required.

1. Column Preparation:

  • After synthesis, remove the column from the synthesizer and dry the support material with a stream of argon or nitrogen.

2. Cleavage and Deprotection Solution:

3. Procedure:

  • Push 1 mL of the ammonium hydroxide/acetonitrile solution through the column and collect the eluent in a sealed vial.
  • Incubate the vial at 55°C for 1 hour.
  • Add 1 mL of ethylenediamine (B42938) to the vial.
  • Continue to incubate at 55°C for 6 hours.
  • Cool the vial to room temperature.
  • Dry the sample in a vacuum concentrator.

Protocol 3: Purification of Methylphosphonate Oligonucleotides by HPLC

1. Sample Preparation:

  • Resuspend the dried oligonucleotide in 1 mL of sterile, nuclease-free water.

2. HPLC System:

  • Column: A reverse-phase C18 column is suitable.
  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
  • Mobile Phase B: 100% Acetonitrile.
  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
  • Detection: UV absorbance at 260 nm.

3. Purification:

  • Inject the sample onto the HPLC column.
  • Collect the major peak corresponding to the full-length product.
  • Desalt the collected fraction using a desalting column.
  • Lyophilize the purified oligonucleotide.

Visualizations

Chemical Structure and Synthesis Cycle

G Figure 1. Solid-Phase Synthesis Cycle with this compound cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Removal of DMTr group) Washing1 Washing (Acetonitrile) Detritylation->Washing1 Coupling 2. Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (Acetonitrile) Coupling->Washing2 Capping 3. Capping (Acetylation of unreacted 5'-OH) Washing2->Capping Washing3 Washing (Acetonitrile) Capping->Washing3 Oxidation 4. Oxidation (P(III) to P(V)) Washing3->Oxidation Washing4 Washing (Acetonitrile) Oxidation->Washing4 Washing4->Detritylation Next Cycle

Caption: Solid-phase synthesis cycle for incorporating a methylphosphonate linkage.

Experimental Workflow for Synthesis and Purification

G Figure 2. Workflow for Methylphosphonate Oligonucleotide Synthesis and Purification Start Start: Solid Support with first nucleoside Synthesis Automated Solid-Phase Synthesis (incorporating this compound) Start->Synthesis Cleavage Cleavage and Deprotection (One-pot procedure) Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Quality Control (Mass Spectrometry, UV Spec) Purification->QC Final Final Product: Purified Methylphosphonate Oligonucleotide QC->Final

Caption: From solid support to purified methylphosphonate oligonucleotide.

Signaling Pathway: Antisense Inhibition of Bcl-2

G Figure 3. Mechanism of Action of a Bcl-2 Antisense Methylphosphonate Oligonucleotide cluster_cell Cancer Cell ASO Methylphosphonate ASO (targeting Bcl-2) Uptake Cellular Uptake ASO->Uptake Binding ASO binds to Bcl-2 mRNA Uptake->Binding Bcl2_mRNA Bcl-2 mRNA Bcl2_mRNA->Binding Translation_Block Translation Blockage (Steric Hindrance) Binding->Translation_Block No_Bcl2 Reduced Bcl-2 Protein Translation_Block->No_Bcl2 Apoptosis Induction of Apoptosis No_Bcl2->Apoptosis

Caption: Antisense methylphosphonate oligonucleotide targeting Bcl-2 mRNA to induce apoptosis.

References

Application Notes and Protocols for 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-T-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer used in the solid-phase synthesis of oligonucleotides. This building block enables the introduction of a methylphosphonate (B1257008) linkage in place of the natural phosphodiester backbone. This modification, being uncharged and nuclease-resistant, imparts unique properties to the resulting oligonucleotides, making them valuable tools in various research and therapeutic applications, particularly in the field of antisense technology.[1]

The neutral backbone of methylphosphonate oligonucleotides enhances their cellular uptake and protects them from degradation by cellular nucleases.[1] These characteristics are highly desirable for antisense oligonucleotides designed to modulate gene expression by binding to specific mRNA targets.[1] This document provides detailed protocols for the use of this compound in automated oligonucleotide synthesis, including synthesis cycle parameters, a robust one-pot deprotection procedure, and guidelines for purification.

Data Presentation

Table 1: Comparison of Synthesis Cycle Parameters: Methylphosphonamidite vs. Standard CE Phosphoramidite
ParameterThis compoundStandard Cyanoethyl (CE) Phosphoramidite
Coupling Time 5 - 6 minutes1 - 2 minutes
Activator 0.25M 5-Ethylthio-1H-tetrazole (ETT)0.25M 5-Ethylthio-1H-tetrazole (ETT) or 0.45M 1H-Tetrazole
Coupling Efficiency >98% (may be understated by trityl monitoring)>99%
Oxidation Standard Iodine/Water/PyridineStandard Iodine/Water/Pyridine
Capping Standard Acetic Anhydride/Lutidine/THFStandard Acetic Anhydride/Lutidine/THF
Table 2: One-Pot Deprotection and Cleavage Protocol Reagent Volumes
Synthesis ScaleStep 1: Ammonium (B1175870) Hydroxide (B78521) Solution¹Step 2: Ethylenediamine (B42938) (EDA)
1 µmol0.5 mL0.5 mL
10 µmol5.0 mL5.0 mL
100 µmol12.5 mL12.5 mL
150 µmol20.0 mL20.0 mL

¹Ammonium hydroxide solution consists of a 45:45:10 mixture of acetonitrile (B52724):ethanol (B145695):ammonium hydroxide.[2]

Experimental Protocols

I. Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) pre-loaded with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (0.25 M ETT in acetonitrile)

  • Capping solution A (Acetic Anhydride/Lutidine/THF)

  • Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

Protocol:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer.

    • Install the phosphoramidite vial on the synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition. The key difference when using a methylphosphonamidite is the extended coupling time.

    • Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

    • Step 2: Coupling: The this compound is activated by the activator solution and delivered to the synthesis column. The coupling reaction is allowed to proceed for 5-6 minutes .

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable methylphosphonate linkage using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • Chain Elongation: The cycle is repeated for each subsequent nucleotide to be added to the sequence.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMTr group is typically left on for "Trityl-on" purification.

II. One-Pot Cleavage and Deprotection Protocol

This one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and the removal of the nucleobase protecting groups. This method has been shown to be superior in yield compared to traditional two-step methods.[3][4]

Materials:

  • Controlled Pore Glass (CPG) support with synthesized oligonucleotide

  • Ammonium hydroxide solution (Acetonitrile:Ethanol:Ammonium Hydroxide, 45:45:10 v/v/v)[2]

  • Ethylenediamine (EDA)

  • Deprotection vial

Protocol:

  • Support Transfer: Transfer the CPG support from the synthesis column to a screw-cap deprotection vial.

  • Ammonium Hydroxide Treatment: Add the appropriate volume of the ammonium hydroxide solution (see Table 2) to the CPG support in the vial. Seal the vial tightly and let it stand at room temperature for 30 minutes .

  • Ethylenediamine Treatment: Add an equal volume of ethylenediamine (see Table 2) to the vial. Reseal the vial and allow the reaction to proceed at room temperature for 6 hours .[3][4][5]

  • Oligonucleotide Recovery:

    • Carefully decant the supernatant containing the cleaved and deprotected oligonucleotide into a clean collection tube.

    • Wash the CPG support twice with a 1:1 mixture of acetonitrile and water, using the same volume as the initial reagents.

    • Combine the washes with the supernatant.

  • Neutralization: Dilute the combined solution with water and neutralize to pH 7 with an appropriate acid (e.g., 6M HCl in 1:9 acetonitrile/water). The crude oligonucleotide solution is now ready for purification.

III. Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying methylphosphonate-containing oligonucleotides. The following is a general guideline that may require optimization based on the specific oligonucleotide sequence and length.

Equipment and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

Protocol:

  • Sample Preparation: Filter the neutralized crude oligonucleotide solution through a 0.45 µm filter.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A suggested gradient is from 10% to 70% Mobile Phase B over 30-40 minutes .

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peaks corresponding to the full-length oligonucleotide.

  • Desalting: The collected fractions containing the purified oligonucleotide should be desalted using a suitable method, such as ethanol precipitation or a desalting column, to remove the TEAA buffer salts.

Visualizations

Experimental Workflow for Synthesis and Deprotection

G cluster_synthesis Automated Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection & Cleavage cluster_purification Purification s1 Deblocking (Detritylation) s2 Coupling (5-6 min) This compound s1->s2 Repeat for each cycle s3 Capping s2->s3 Repeat for each cycle s4 Oxidation s3->s4 Repeat for each cycle s4->s1 Repeat for each cycle d1 Transfer CPG to Vial s4->d1 Completed Synthesis d2 Ammonium Hydroxide Solution (30 min) d3 Ethylenediamine (6 hours) d4 Recover & Neutralize p1 RP-HPLC d4->p1 Crude Oligonucleotide

Caption: Workflow for synthesis, deprotection, and purification.

Antisense Inhibition of c-myc Expression

Methylphosphonate oligonucleotides can be designed as antisense agents to inhibit the expression of specific genes. The c-myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer.[6] An antisense oligonucleotide targeting c-myc mRNA can lead to the downregulation of c-myc protein, thereby affecting downstream signaling pathways and potentially inducing apoptosis in cancer cells.

G cluster_upstream Upstream Signaling cluster_pathway c-myc Signaling Pathway cluster_inhibition Antisense Inhibition gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cmyc_gene c-myc Gene erk->cmyc_gene cmyc_mrna c-myc mRNA cmyc_gene->cmyc_mrna Transcription cmyc_protein c-myc Protein cmyc_mrna->cmyc_protein Translation downstream Downstream Targets (e.g., Cyclins, E2F) cmyc_protein->downstream proliferation Cell Proliferation downstream->proliferation aso Methylphosphonate Antisense Oligonucleotide aso->cmyc_mrna Binds and promotes degradation

Caption: Inhibition of c-myc signaling by a methylphosphonate ASO.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis with Methylphosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages using methylphosphonamidite chemistry. These protocols are designed to be a comprehensive resource, offering methodologies for synthesis, deprotection, purification, and analysis.

Introduction

Oligonucleotides with methylphosphonate modifications are of significant interest in therapeutic and diagnostic applications due to their unique properties. The replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone renders the internucleotide linkage uncharged and resistant to nuclease degradation. Automated solid-phase synthesis using methylphosphonamidites on standard DNA synthesizers provides a viable route to obtaining these modified oligonucleotides. This document outlines the necessary protocols and data for successful synthesis and downstream processing.

Data Presentation

Table 1: Methylphosphonamidite Monomer Specifications
MonomerProtecting Group (Base)Recommended Solvent
dA-MethylphosphonamiditeBenzoyl (bz)Anhydrous Acetonitrile (B52724)
dC-MethylphosphonamiditeAcetyl (Ac)Anhydrous Acetonitrile
dG-MethylphosphonamiditeIsobutyryl (iBu)Anhydrous Tetrahydrofuran (B95107) (THF)
dT-Methylphosphonamidite-Anhydrous Acetonitrile

Note: The use of Acetyl-dC (Ac-dC) is highly recommended to prevent side reactions, such as transamination, that can occur with Benzoyl-dC (Bz-dC) during the ethylenediamine (B42938) deprotection step.[1]

Table 2: Comparative Yield Data for Deprotection Methods
Deprotection MethodScaleRelative Yield ImprovementReference
One-Pot Procedure1 µmolUp to 250%[2][3]
One-Pot Procedure100 µmolUp to 250%[2][3]
One-Pot Procedure150 µmolUp to 250%[2][3]

The one-pot deprotection method has been shown to provide a significant increase in product yield compared to traditional two-step deprotection protocols.[2][3]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis on an ABI 394 DNA Synthesizer

This protocol is a general guideline and may require optimization based on the specific sequence and synthesizer performance.

1. Reagent Preparation and Synthesizer Setup:

  • Methylphosphonamidites: Dissolve dA, Ac-dC, and dT methylphosphonamidites in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M). Dissolve dG methylphosphonamidite in anhydrous tetrahydrofuran (THF) to the same concentration.[4]

  • Activator: Use a standard activator solution, such as 0.45 M 1H-Tetrazole in acetonitrile.

  • Oxidizer: A specially formulated iodine oxidizer with reduced water content is recommended for the oxidation of the sensitive methylphosphonite intermediate. A typical formulation is 0.02 M Iodine in a THF/Pyridine/Water mixture.

  • Capping Reagents: Use standard capping reagents (Cap A and Cap B).

  • Deblock Solution: Use standard 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Synthesizer Bottles: Assign the methylphosphonamidite solutions to the appropriate amidite ports on the synthesizer. Assign the other reagents to their standard bottle positions.

2. Synthesis Cycle:

The standard phosphoramidite (B1245037) synthesis cycle on the ABI 394 can be adapted for methylphosphonamidite chemistry. The primary modification is an extended coupling time.

  • Step 1: Deblock (Detritylation): Removal of the 5'-DMT protecting group with 3% TCA in DCM.

  • Step 2: Coupling: Delivery of the methylphosphonamidite and activator to the synthesis column. A coupling time of 5 minutes is recommended for syntheses at the 1 µmole scale or below. [4]

  • Step 3: Capping: Acetylation of unreacted 5'-hydroxyl groups.

  • Step 4: Oxidation: Oxidation of the trivalent methylphosphonite triester to the pentavalent methylphosphonate with the low-water iodine solution.

Note on Coupling Efficiency: Trityl monitors may understate the coupling efficiency of methylphosphonamidites.[4] It is advisable to cleave and analyze a small portion of the support-bound oligonucleotide after a few couplings to confirm efficiency. For the synthesis of phosphorothioate-methylphosphonate copolymers, an average yield per cycle of approximately 98% has been reported.

Protocol 2: One-Pot Cleavage and Deprotection

This novel one-pot procedure significantly improves the yield of methylphosphonate oligonucleotides.[2][3]

1. Reagents:

2. Procedure (for 1 µmole scale):

  • Following synthesis, dry the solid support in the synthesis column with a stream of argon or air.

  • Transfer the support to a sealed vial.

  • Add 0.5 mL of the ammonium hydroxide solution to the support and let it stand at room temperature for 30 minutes.[2][3][4]

  • Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for an additional 6 hours.[2][3][4]

  • Decant the supernatant into a clean tube.

  • Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v) and combine the washes with the supernatant.[4]

  • Dilute the combined solution to 15 mL with water.[4]

  • Neutralize the solution to pH 7 with the 6 M HCl solution (approximately 2 mL).[4]

  • The crude oligonucleotide solution is now ready for purification.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Equipment and Reagents:

  • RP-HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

2. Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the neutralized crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 50% Mobile Phase B over 30-40 minutes.

  • Monitor the elution at 260 nm.

  • Collect the fractions corresponding to the full-length product.

  • Desalt the collected fractions using a suitable method (e.g., gel filtration or ethanol precipitation).

Protocol 4: Purity Analysis by Capillary Electrophoresis (CE)

CE offers high-resolution analysis of oligonucleotide purity.

1. Equipment and Reagents:

  • Capillary electrophoresis system with a UV detector.

  • Coated capillary.

  • Running Buffer: Commercially available oligonucleotide separation buffer or a laboratory-prepared sieving polymer solution.

2. Procedure:

  • Rinse the capillary with the running buffer.

  • Inject the purified and desalted oligonucleotide sample.

  • Perform the electrophoresis according to the instrument manufacturer's instructions.

  • Analyze the resulting electropherogram to determine the purity of the oligonucleotide. In contrast to HPLC, CE generally provides better resolution for longer oligonucleotides.[5]

Visualizations

Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Start Start Deblock Deblock (5'-DMT Removal) Start->Deblock Couple Coupling (Methylphosphonamidite + Activator) Deblock->Couple Cap Capping (Block Failures) Couple->Cap Oxidize Oxidation (Iodine Solution) Cap->Oxidize End_Cycle Repeat for Next Base Oxidize->End_Cycle

Caption: Automated solid-phase synthesis cycle for methylphosphonamidites.

Deprotection_Workflow Start Synthesized Oligo on Solid Support Ammonia_Mix Add Acetonitrile/Ethanol/ Ammonium Hydroxide (45:45:10) (30 min @ RT) Start->Ammonia_Mix Add_EDA Add Ethylenediamine (6 hours @ RT) Ammonia_Mix->Add_EDA Wash Wash with Acetonitrile/Water (1:1) Add_EDA->Wash Dilute_Neutralize Dilute with Water and Neutralize to pH 7 with HCl Wash->Dilute_Neutralize Purify Purification (e.g., RP-HPLC) Dilute_Neutralize->Purify

Caption: One-pot cleavage and deprotection workflow.

Analysis_Workflow Crude_Oligo Crude Deprotected Oligonucleotide Purification RP-HPLC Purification Crude_Oligo->Purification Purity_Check Purity Analysis Purification->Purity_Check HPLC_Analysis Analytical HPLC Purity_Check->HPLC_Analysis Quantitative CE_Analysis Capillary Electrophoresis Purity_Check->CE_Analysis High Resolution Final_Product Purified Oligonucleotide HPLC_Analysis->Final_Product CE_Analysis->Final_Product

Caption: Post-synthesis purification and analysis workflow.

References

Application Note: Purification of Methylphosphonate Oligonucleotides by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and increases resistance to nuclease degradation, making them valuable tools in antisense therapy and diagnostics. However, the synthetic process can yield various impurities, including failure sequences (n-1, n-2), incompletely deprotected oligonucleotides, and diastereomers due to the chiral nature of the methylphosphonate linkage. High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of these compounds, ensuring the high purity required for research and therapeutic applications. This document provides detailed protocols for the purification of methylphosphonate oligonucleotides using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).

Challenges in Purification

The primary challenges in purifying methylphosphonate oligonucleotides include:

  • Separation of failure sequences: Differentiating the full-length product (FLP) from closely related truncated sequences.

  • Increased hydrophobicity: The methyl group increases the overall hydrophobicity compared to natural phosphodiester oligonucleotides, affecting retention behavior.

  • Diastereomer separation: The chiral phosphorus center results in the formation of 2^n diastereomers (where n is the number of methylphosphonate linkages), which can exhibit different biological activities and may require separation.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is the most common and effective method for the purification of methylphosphonate oligonucleotides. Separation is based on the differential hydrophobicity of the oligonucleotides. An ion-pairing agent is added to the mobile phase to interact with any residual charges and modulate the interaction with the hydrophobic stationary phase.

Principle of Separation

The hydrophobic stationary phase (typically C8 or C18) retains the oligonucleotides. The elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. More hydrophobic molecules, including longer oligonucleotides and those with hydrophobic protecting groups like the dimethoxytrityl (DMT) group, are retained more strongly.

A common strategy is "trityl-on" purification, where the DMT group is left on the 5' end of the full-length product. This significantly increases the hydrophobicity of the FLP compared to failure sequences, which lack the DMT group, facilitating excellent separation. The collected FLP fraction is then chemically detritylated post-purification.

Experimental Workflow: IP-RP-HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Deprotection Deprotection of Oligonucleotide Dissolution Dissolve in Aqueous Buffer Deprotection->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject onto HPLC Column Filtration->Injection Gradient Apply Acetonitrile Gradient Injection->Gradient Detection Monitor Elution at 260 nm Gradient->Detection Fractionation Collect FLP Peak Detection->Fractionation Detritylation Detritylation (if Trityl-On) Fractionation->Detritylation Desalting Desalting (e.g., Gel Filtration) Detritylation->Desalting Analysis Purity Analysis (Analytical HPLC/MS) Desalting->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Workflow for IP-RP-HPLC purification of methylphosphonate oligonucleotides.

Detailed Protocol: Preparative IP-RP-HPLC (Trityl-On)

1. Deprotection of Crude Oligonucleotide:

  • A novel one-pot procedure is effective for methylphosphonate oligonucleotides.[1][2][3]

  • Treat the solid-support-bound oligonucleotide with dilute ammonia (B1221849) for 30 minutes at room temperature.

  • Add ethylenediamine (B42938) and continue the incubation for 6 hours at room temperature to complete the deprotection of the nucleobases.[1][2][3]

  • Dilute and neutralize the solution to prepare it for HPLC.

2. Sample Preparation:

  • After deprotection, evaporate the solution to dryness.

  • Re-dissolve the crude oligonucleotide pellet in an aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0) to a concentration of approximately 50-100 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • HPLC System: Preparative HPLC system with a gradient pump and UV detector.

  • Column: A reversed-phase column with a C8 or C18 stationary phase is recommended. (e.g., ACE 10 C8, 250 mm x 10 mm).[4]

  • Mobile Phase A: 0.1 M Triethylammonium Bicarbonate (TEAB), pH 7.5.[4]

  • Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% Acetonitrile.[4]

  • Flow Rate: 4.0 mL/min.[4]

  • Detection: UV at 260 nm.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is a good starting point. The gradient may need to be optimized based on the length and sequence of the oligonucleotide.

4. Fraction Collection and Post-Processing:

  • Collect the main peak corresponding to the DMT-on full-length product.

  • Evaporate the collected fraction to dryness.

  • Perform detritylation by re-dissolving the sample in 80% aqueous acetic acid for 30 minutes, followed by quenching with an appropriate buffer.

  • Desalt the final product using a method such as gel filtration to remove salts.

  • Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Quantitative Data Summary: IP-RP-HPLC
ParameterAnalytical ScalePreparative Scale
Column C18, 2.5-5 µm, 4.6 x 50-150 mmC8 or C18, 10 µm, 10-50 mm ID
Mobile Phase A 0.1 M TEAA, pH 7.00.1 M TEAB, pH 7.5
Mobile Phase B Acetonitrile50% Acetonitrile in Buffer A
Flow Rate 0.5 - 1.5 mL/min4.0 - 20.0 mL/min
Temperature 50-65 °CAmbient to 60 °C
Expected Purity >95%>90%
Expected Yield N/A50-70% (post-purification)

Method 2: Anion-Exchange HPLC (AEX-HPLC)

Anion-exchange HPLC separates molecules based on their net negative charge. While highly effective for phosphodiester and phosphorothioate (B77711) oligonucleotides, its application for fully methylphosphonate oligonucleotides is limited due to the neutral nature of the methylphosphonate backbone. However, AEX-HPLC can be useful for purifying chimeric oligonucleotides containing both charged (phosphodiester) and neutral (methylphosphonate) linkages or for separating failure sequences that may have a terminal phosphate group.

Principle of Separation

The stationary phase of an AEX column contains positively charged functional groups that interact with the negatively charged phosphate groups of the oligonucleotides.[3] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. Oligonucleotides with a greater net negative charge (i.e., longer phosphodiester sequences) will bind more tightly and elute later.[3] For oligonucleotides with extensive secondary structures, performing the separation at an elevated pH (e.g., pH 12) can be beneficial as it disrupts hydrogen bonding.[5]

Logical Relationship: AEX-HPLC Suitability

OligoType Oligonucleotide Type Charged Charged Backbone (Phosphodiester/Phosphorothioate) OligoType->Charged Neutral Neutral Backbone (Fully Methylphosphonate) OligoType->Neutral Chimeric Chimeric Backbone (Charged + Neutral) OligoType->Chimeric AEX_High AEX-HPLC Highly Suitable Charged->AEX_High AEX_Low AEX-HPLC Low Suitability (No charge interaction) Neutral->AEX_Low AEX_Mod AEX-HPLC Moderately Suitable (Separation by charged portion) Chimeric->AEX_Mod

References

Application Note: A Streamlined One-Pot Deprotection Protocol for Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification confers resistance to nuclease degradation, making MPOs valuable tools in antisense therapy and other biological research. The synthesis of MPOs involves the use of protecting groups on the nucleobases and the phosphonate (B1237965) linkage, which must be removed in a final deprotection step. This application note describes a highly efficient and simplified one-pot procedure for the deprotection of methylphosphonate oligonucleotides, leading to improved yields and reduced side reactions compared to traditional methods.

Challenges in MPO Deprotection

Standard deprotection methods often involve a two-step process that can lead to side reactions and lower product yields.[1][2] A common issue is the transamination of N4-benzoyl-dC (N4-bz-dC) when treated with ethylenediamine (B42938) (EDA), a reagent used for removing the methyl group from the phosphonate.[1][2][3][4] Specifically, up to 15% of N4-bz-dC can undergo transamination at the C4 position.[1][2][3][4] Another observed side reaction is the displacement at the O6 position of N2-ibu-O6-DPC-dG.[1][2][3][4] To mitigate these issues, a one-pot protocol has been developed that significantly enhances the yield and purity of the final MPO product.[1][2]

The One-Pot Solution

The optimized one-pot deprotection method involves a brief initial treatment with dilute ammonia (B1221849), followed by the addition of ethylenediamine.[1][2][3][4] This approach has been shown to be superior to the commonly used two-step method, with product yields increasing by as much as 250%.[1][2] This method is scalable and has been successfully applied for syntheses at the 1, 100, and 150 µmole scales.[1][2][3][4] The use of N4-isobutyryl-dC (N4-ibu-dC) as a protecting group for deoxycytidine is also recommended to avoid the transamination side reaction observed with N4-bz-dC.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the one-pot deprotection protocol.

ParameterValueNotes
Yield Improvement Up to 250%Compared to a commonly used two-step method.[1][2]
Ammonia Pre-treatment 30 minutesA brief treatment with dilute ammonia is the first step.[1][2][3][4]
Ethylenediamine Treatment 6 hoursFollowing the ammonia treatment, in a one-pot format.[1][2][3][4]
Reaction Temperature Room TemperatureThe entire deprotection process is carried out at ambient temperature.[1][2][3][4]
Scalability 1, 100, and 150 µmoleThe protocol has been successfully implemented across these scales.[1][2][3][4]
N4-bz-dC Transamination Up to 15%Side reaction observed with ethylenediamine treatment.[1][2][3][4]

Experimental Protocols

Materials

  • Crude methylphosphonate oligonucleotide still on the solid support

  • Ammonium hydroxide (B78521) (dilute solution)

  • Ethylenediamine (EDA)

  • Neutralizing agent (e.g., acetic acid)

  • Solvents for dilution and purification (e.g., water, acetonitrile)

  • Chromatography equipment (e.g., HPLC) for purification

One-Pot Deprotection Protocol

  • Ammonia Pre-treatment:

    • To the solid support-bound oligonucleotide, add a solution of dilute ammonia.

    • Incubate the mixture for 30 minutes at room temperature.[1][2][3][4] This step is crucial for the removal of exocyclic amine protecting groups.

  • Ethylenediamine Treatment:

    • Directly to the ammonia mixture, add ethylenediamine.

    • Continue the incubation for 6 hours at room temperature.[1][2][3][4] This step removes the methyl group from the phosphonate backbone.

  • Reaction Quenching and Preparation for Purification:

    • Dilute the reaction mixture with water.

    • Neutralize the solution to stop the reaction.

    • The crude, deprotected oligonucleotide solution is now ready for purification.

  • Purification:

    • The neutralized crude product can be directly purified by chromatographic methods such as reverse-phase HPLC.[1][2]

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification SolidSupport Protected MPO on Solid Support Ammonia 1. Dilute Ammonia (30 min, RT) SolidSupport->Ammonia EDA 2. Ethylenediamine (6 hours, RT) Neutralize Dilute & Neutralize Ammonia->Neutralize HPLC Chromatographic Purification (e.g., HPLC) Neutralize->HPLC FinalProduct Purified Methylphosphonate Oligonucleotide HPLC->FinalProduct

References

Application Notes and Protocols for the Synthesis of Chimeric Phosphorothioate-Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric oligonucleotides containing both phosphorothioate (B77711) (PS) and methylphosphonate (B1257008) (MP) linkages are of significant interest in the development of antisense therapeutics.[1] This unique combination of backbone modifications offers a strategic advantage by synergistically harnessing the beneficial properties of each linkage type. Phosphorothioate linkages enhance resistance to nuclease degradation and facilitate RNase H-mediated cleavage of target mRNA, a crucial mechanism for antisense activity.[2][3] Methylphosphonate linkages, being charge-neutral, can improve cellular uptake and further increase nuclease resistance. The strategic placement of these linkages within an oligonucleotide allows for the fine-tuning of its pharmacological properties, including stability, target affinity, and mechanism of action.[4][5]

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of chimeric phosphorothioate-methylphosphonate oligonucleotides. Detailed protocols for solid-phase synthesis, purification by high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS) are presented to guide researchers in this specialized area of nucleic acid chemistry.

Data Presentation

Synthesis Efficiency and Purity

The success of chimeric oligonucleotide synthesis is highly dependent on the coupling efficiency of each monomer addition. The following table summarizes typical coupling efficiencies and achievable purity for the synthesis of these modified oligonucleotides.

ParameterPhosphoramidite (B1245037) Chemistry (for PS linkages)H-phosphonate Chemistry (for MP linkages)Chimeric Synthesis (Overall)
Average Coupling Efficiency per Step >98.5%[6][7]~95-98%>98%
Overall Yield (for a 20-mer) ~70-80%~60-70%~65-75%
Purity after Cleavage and Deprotection (Crude) 50-70%40-60%45-65%
Purity after HPLC Purification >95%>95%>95%
Purification and Characterization Parameters

Effective purification and characterization are critical for obtaining high-quality chimeric oligonucleotides. The following tables outline typical parameters for HPLC purification and mass spectrometry analysis.

Table 2: HPLC Purification Parameters

ParameterIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Stationary Phase C8 or C18 silica[8][9]Quaternary ammonium (B1175870) functionalized polymer[9]
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[10]20 mM Sodium phosphate, pH 8.5
Mobile Phase B 0.1 M TEAA in 50% Acetonitrile (B52724)/Water[8]20 mM Sodium phosphate, 1 M NaCl, pH 8.5
Gradient 5-65% B over 30 minutes0-100% B over 40 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 55-60 °C (to denature secondary structures)[9]60 °C
Detection UV at 260 nmUV at 260 nm

Table 3: Mass Spectrometry Parameters

ParameterElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Ionization Mode NegativeNegative or Positive
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Orbitrap[11]Time-of-Flight (TOF)
Typical m/z Range 500-25002000-10000
Matrix (for MALDI) N/A3-Hydroxypicolinic acid (3-HPA)
Sample Preparation Desalting requiredCo-crystallization with matrix

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Chimeric Oligonucleotides

This protocol outlines the automated synthesis of a chimeric oligonucleotide on a solid support using a combination of phosphoramidite and H-phosphonate chemistries.[12][13]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • 5'-DMT-N-protected deoxynucleoside phosphoramidites (for PS linkages)

  • 5'-DMT-N-protected deoxynucleoside H-phosphonate monomers (for MP linkages)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (10% N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Sulfurizing reagent (e.g., 0.05 M 3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage reagent) in acetonitrile)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Acetonitrile (synthesis grade)

Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction with iterative cycles of deblocking, coupling, and capping/oxidation or sulfurization.

  • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution to release a free 5'-hydroxyl group.

  • Coupling (Phosphoramidite for PS linkage): The desired phosphoramidite monomer and activator are delivered to the synthesis column to form a phosphite (B83602) triester linkage.

  • Coupling (H-phosphonate for MP linkage): The desired H-phosphonate monomer and an activator (e.g., pivaloyl chloride) are delivered to form an H-phosphinate linkage.

  • Sulfurization (for PS linkage): Following a phosphoramidite coupling, the sulfurizing reagent is delivered to convert the phosphite triester to a phosphorothioate triester.

  • Oxidation (for MP linkage): Following an H-phosphonate coupling, the oxidizing solution is delivered to form the methylphosphonate linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Repeat: The cycle of deblocking, coupling, sulfurization/oxidation, and capping is repeated until the desired sequence is synthesized.

Protocol 2: Cleavage and Deprotection

Materials:

Procedure:

  • After synthesis, the CPG support is transferred to a sealed vial.

  • Add 1 mL of concentrated ammonium hydroxide to the CPG.

  • Incubate the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate/phosphorothioate groups.

  • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • The crude oligonucleotide is now ready for purification.

Protocol 3: HPLC Purification

This protocol describes the purification of the crude chimeric oligonucleotide using Ion-Pair Reversed-Phase (IP-RP) HPLC.[8]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 50% Acetonitrile in 0.1 M TEAA

Procedure:

  • Dissolve the crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1.0 mL/min.

  • Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the longest retention time.

  • Collect the fractions corresponding to the main peak.

  • Combine the collected fractions and evaporate the solvent using a vacuum concentrator.

  • Desalt the purified oligonucleotide using a size-exclusion column or by ethanol precipitation.

Protocol 4: Mass Spectrometry Characterization

This protocol outlines the characterization of the purified chimeric oligonucleotide using ESI-MS.[11][14]

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • The purified and desalted oligonucleotide is dissolved in a solution of 50% acetonitrile in water.

Procedure:

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in negative ion mode over an appropriate m/z range.

  • The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.

  • Deconvolute the spectrum to determine the molecular weight of the oligonucleotide.

  • Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity and purity of the synthesized chimeric oligonucleotide.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Support with 3'-Nucleoside deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling deblocking->coupling cap_ox_sulf Capping & Oxid./Sulf. coupling->cap_ox_sulf repeat Repeat Cycle cap_ox_sulf->repeat repeat->deblocking for next monomer cleavage Cleavage & Deprotection repeat->cleavage Synthesis Complete purification HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization final_product Pure Chimeric Oligonucleotide characterization->final_product

Caption: Automated solid-phase synthesis workflow for chimeric oligonucleotides.

Antisense Mechanism of Action

Antisense_Mechanism cluster_cell Cellular Environment ASO Chimeric PS/MP ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Translation Translation mRNA->Translation Normal Path RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Protein Protein Synthesis Blocked Cleavage->Protein Translation->Protein

Caption: RNase H-mediated antisense mechanism of chimeric oligonucleotides.

References

Application Notes and Protocols: 5'-DMTr-T-Methyl Phosphonamidite for DNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-T-Methyl phosphonamidite is a key reagent for the synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages, a modification of the natural phosphodiester backbone. This modification replaces one of the non-bridging oxygen atoms of the phosphate (B84403) group with a methyl group, rendering the linkage uncharged and resistant to nuclease degradation.[1][2][3] These properties make methylphosphonate-modified oligonucleotides valuable tools in various research and therapeutic applications, particularly in the development of antisense therapies.[1][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of modified oligonucleotides, including detailed protocols for synthesis, deprotection, and purification, as well as data on the properties of the resulting molecules.

Key Properties and Applications

Methylphosphonate oligonucleotides exhibit several unique characteristics that make them suitable for specific applications:

  • Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to significantly increased stability of the oligonucleotide in biological systems.[1][3][4][7]

  • Enhanced Cellular Uptake: The neutral charge of the backbone is thought to facilitate passage through cell membranes, although high levels of modification can decrease aqueous solubility.[1][5][8]

  • Modulation of Duplex Stability: The introduction of methylphosphonate linkages generally leads to a decrease in the thermal stability (Tm) of DNA:DNA and DNA:RNA duplexes compared to their unmodified counterparts.[9] The chirality of the methylphosphonate linkage significantly influences duplex stability, with the Rp isomer generally forming more stable duplexes than the Sp isomer.[10]

  • Antisense Applications: Due to their nuclease resistance and ability to enter cells, methylphosphonate oligonucleotides have been extensively investigated as antisense agents to inhibit gene expression.[4][5][6] They can act via steric hindrance of translation or by modulating splicing.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of methylphosphonate-modified oligonucleotides.

Table 1: Deprotection Method Yield Comparison

Deprotection MethodRelative Product YieldReference
Common Two-Step Method100%[11][12]
Novel One-Pot ProcedureUp to 250%[11][12]

Table 2: Thermal Stability (Tm) of a 12-mer Duplex with a Single Methylphosphonate Modification

Oligomer TypeComplementary StrandTm (°C)Reference
Deoxyribo- (Rp isomer)RNA31-36[10]
Deoxyribo- (Sp isomer)RNA~3-5°C lower than Rp[10]
2'-O-methylribo- (Rp isomer)RNA49-53[10]
2'-O-methylribo- (Sp isomer)RNA~3-5°C lower than Rp[10]

Experimental Protocols

Protocol 1: Automated Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the steps for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages using this compound on a standard DNA synthesizer.

Materials:

Procedure:

  • Reagent Preparation:

    • Dissolve this compound and other methyl phosphonamidites in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).[3][14] Note: dG-methyl phosphonamidite may require anhydrous tetrahydrofuran for dissolution.[3]

    • Prepare standard phosphoramidite solutions and other synthesis reagents according to the DNA synthesizer manufacturer's instructions.

  • Synthesizer Setup:

    • Install the reagent vials on the DNA synthesizer.

    • Program the synthesis sequence, incorporating the methylphosphonate-modified bases at the desired positions.

  • Synthesis Cycle:

    • The synthesis follows the standard phosphoramidite chemistry cycle:

      • Deblocking: Removal of the 5'-DMTr group from the growing oligonucleotide chain.

      • Coupling: Addition of the next phosphoramidite monomer. A longer coupling time (e.g., 5 minutes) is recommended for methyl phosphonamidites.[3]

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

      • Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphotriester or methylphosphonate.

  • Post-Synthesis:

    • Upon completion of the synthesis, the CPG support with the fully protected oligonucleotide is dried.

Protocol 2: One-Pot Cleavage and Deprotection

This protocol describes an efficient one-pot method for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.[3][11][12]

Materials:

Procedure:

  • Transfer the dried CPG support to a sealed deprotection vial.[3]

  • Add 0.5 mL of the ammonium hydroxide solution to the support.[3]

  • Incubate at room temperature for 30 minutes.[3][11][12]

  • Add 0.5 mL of ethylenediamine (B42938) to the vial and reseal it.[3]

  • Incubate at room temperature for 6 hours to complete the deprotection.[11][12]

  • Dilute and neutralize the solution to stop the reaction.

Protocol 3: Purification of Methylphosphonate Oligonucleotides

Purification is essential to remove failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.

Materials:

  • Crude deprotected oligonucleotide solution

  • HPLC system with a reversed-phase column (e.g., C18)

  • Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile phase B: Acetonitrile

  • Desalting column

Procedure:

  • HPLC Purification:

    • Equilibrate the RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Load the crude oligonucleotide solution onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration.

    • Collect fractions corresponding to the full-length product peak.

  • Desalting:

    • Pool the fractions containing the purified oligonucleotide.

    • Remove the TEAA buffer and other salts using a desalting column or by ethanol precipitation.

  • Quantification and Analysis:

    • Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).

    • Verify the purity and identity of the product by techniques such as polyacrylamide gel electrophoresis (PAGE) or mass spectrometry.

Visualizations

Caption: Chemical structure of this compound.

Oligonucleotide Synthesis Cycle with Methyl Phosphonamidite cluster_workflow Solid Phase Synthesis start Start with CPG-bound Nucleoside deblock 1. Deblocking (Remove 5'-DMTr) start->deblock couple 2. Coupling (Add 5'-DMTr-T-Methyl Phosphonamidite) deblock->couple cap 3. Capping (Acetylate unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat for next cycle oxidize->repeat repeat->deblock Add another base end Full-length protected Oligonucleotide repeat->end Synthesis complete

Caption: Automated synthesis cycle for incorporating a methylphosphonate linkage.

One-Pot Deprotection and Cleavage Workflow cluster_workflow Post-Synthesis Processing start CPG-bound protected Oligonucleotide cleavage 1. Partial Cleavage (Ammonium Hydroxide Solution, 30 min) start->cleavage deprotection 2. Full Deprotection (Ethylenediamine, 6 hours) cleavage->deprotection neutralize 3. Neutralization & Dilution deprotection->neutralize purification 4. Purification (e.g., RP-HPLC) neutralize->purification final_product Purified Methylphosphonate Oligonucleotide purification->final_product

Caption: Workflow for the one-pot cleavage and deprotection of methylphosphonate oligonucleotides.

References

Troubleshooting & Optimization

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate (B1257008) oligonucleotide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in methylphosphonate oligonucleotide synthesis?

The synthesis of methylphosphonate oligonucleotides presents unique challenges compared to standard phosphodiester oligonucleotide synthesis. The most common issues include low coupling efficiency, incomplete deprotection of the oligonucleotide, and the occurrence of side reactions during deprotection. Additionally, the resulting methylphosphonate oligonucleotides can exhibit poor solubility and may be difficult to purify.[1][2]

Q2: Why is standard ammonium (B1175870) hydroxide (B78521) deprotection not suitable for methylphosphonate oligonucleotides?

The methylphosphonate backbone is highly sensitive to basic conditions and will degrade under the standard deprotection method using ammonium hydroxide.[1] This necessitates the use of alternative, milder deprotection strategies to ensure the integrity of the oligonucleotide.

Q3: What are the advantages of using methylphosphonate oligonucleotides?

Methylphosphonate oligonucleotides possess a neutral backbone due to the replacement of a charged phosphodiester linkage with a non-charged methylphosphonate group.[2] This neutrality can lead to improved cellular uptake and resistance to nuclease degradation, making them valuable for antisense and other therapeutic applications.[2][3]

Troubleshooting Guides

Low Coupling Efficiency

Low coupling efficiency is a frequent problem that leads to lower yields of the desired full-length oligonucleotide.

Problem: Consistently low coupling efficiency (<95%) during solid-phase synthesis.

Possible Causes & Solutions:

CauseRecommended Solution
Moisture Contamination The phosphoramidite (B1245037) monomers and the intermediate phosphonite triester are highly sensitive to moisture. Ensure all reagents, especially acetonitrile (B52724), are anhydrous. Use fresh, high-quality reagents and consider drying phosphoramidite solutions over 3Å molecular sieves before use.[4] Employing a low-water (e.g., 0.25%) iodine solution for the oxidation step can also minimize hydrolysis of the sensitive phosphonite intermediate.
Inefficient Activation Use a suitable activator, such as 4,5-dicyanoimidazole (B129182) (DCI), which has been shown to be effective and can lead to faster coupling times compared to tetrazole.[5]
Insufficient Coupling Time Methylphosphonate phosphoramidites may require longer coupling times than standard phosphoramidites. Optimize the coupling time in your synthesis cycle; times of 5-10 minutes may be necessary for modified monomers.[6]

Experimental Protocol: Optimizing Coupling Efficiency

  • Reagent Preparation:

    • Use anhydrous acetonitrile (<30 ppm water).

    • Prepare a 0.1 M solution of the methylphosphonate phosphoramidite in anhydrous acetonitrile.

    • Add 3Å molecular sieves to the phosphoramidite solution and let it stand for at least 4 hours before use.

    • Use a fresh solution of 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile as the activator.

    • Prepare a low-water oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Automated Synthesizer Cycle:

    • Deblocking: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 60-90 seconds.

    • Wash: Anhydrous acetonitrile.

    • Coupling: Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column. Increase the coupling time to 5-10 minutes.

    • Capping: Use standard capping reagents (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF) to cap any unreacted 5'-hydroxyl groups.

    • Oxidation: Use the low-water iodine solution for 30 seconds.

    • Wash: Anhydrous acetonitrile.

Incomplete Deprotection & Side Reactions

The base-lability of the methylphosphonate backbone necessitates a specialized deprotection strategy to avoid product degradation and side reactions.

Problem: Incomplete removal of protecting groups, or observation of side products such as transamination of cytidine (B196190).

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Deprotection Conditions Avoid using concentrated ammonium hydroxide. A "one-pot" deprotection method using a milder ammonia (B1221849) solution followed by ethylenediamine (B42938) (EDA) is recommended.
Side Reactions with Benzoyl-Protected Cytidine (bz-dC) EDA can cause transamination of bz-dC. Use of isobutyryl-protected cytidine (ibu-dC) or acetyl-protected cytidine (Ac-dC) can eliminate this side reaction.[1]
dG Adduct Formation Adducts can form on guanine (B1146940) bases. The mild ammonia treatment in the one-pot protocol helps to revert these adducts.[1]

Experimental Protocol: One-Pot Deprotection

This one-pot procedure is designed to minimize degradation of the methylphosphonate backbone while effectively removing protecting groups.

  • Initial Ammonia Treatment:

    • After synthesis, transfer the solid support to a sealed vial.

    • Add a solution of ammonium hydroxide/ethanol/acetonitrile (10:45:45 v/v/v).

    • Incubate at room temperature for 30 minutes. This step is crucial for the removal of the cyanoethyl phosphate (B84403) protecting groups and for reversing any dG adducts.[1]

  • Ethylenediamine (EDA) Treatment:

    • To the same vial, add an equal volume of ethylenediamine.

    • Incubate at room temperature for 6 hours to complete the deprotection of the nucleobases.

  • Work-up:

    • Dilute the reaction mixture with water and neutralize with an appropriate acid (e.g., acetic acid).

    • The crude oligonucleotide is now ready for purification.

Deprotection Conditions Summary

MethodReagentsTemperatureDurationKey Considerations
One-Pot 1. NH4OH/EtOH/ACN (10:45:45) 2. EthylenediamineRoom Temp.30 min (Step 1) 6 hours (Step 2)Minimizes backbone degradation and side reactions. Recommended for most applications.
Two-Step (Traditional) 1. Hydrazine (for bz-dC) 2. EthylenediamineRoom Temp.VariesMore complex and may lead to lower yields.
Purification Challenges

Methylphosphonate oligonucleotides can be challenging to purify due to their reduced solubility and potential for aggregation.

Problem: Low recovery and/or poor purity after HPLC purification.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Solubility The neutral backbone of methylphosphonate oligonucleotides can lead to decreased aqueous solubility, especially for longer sequences or those with a high G-content.[2][3] Dissolve the crude product in a solution containing an organic solvent (e.g., 10-20% acetonitrile or DMSO) before injection.[3]
Aggregation Oligonucleotide aggregation can lead to broad peaks and poor resolution during HPLC. Performing the purification at an elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and reduce aggregation.
Inadequate Separation Standard reversed-phase HPLC may not be sufficient to separate the desired product from closely eluting failure sequences. Ion-pair reversed-phase HPLC (IP-RP-HPLC) often provides better resolution.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Sample Preparation:

    • Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A, adding a small amount of acetonitrile or DMSO if solubility is an issue.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 5-50% B over 30-40 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the oligonucleotide.

    • Flow Rate: 1 mL/min for an analytical column.

    • Temperature: 50-60°C.

    • Detection: UV absorbance at 260 nm.

Expected Yield and Purity

The final yield and purity of methylphosphonate oligonucleotides can vary significantly depending on the sequence, length, and the efficiency of the synthesis and purification steps.

ParameterExpected RangeFactors Influencing Outcome
Coupling Efficiency (per step) >95%Reagent quality, moisture control, coupling time.
Overall Crude Yield (20-mer) 20-40%Dependent on coupling efficiency.
Purity (after HPLC) >85-90%Efficiency of the purification method.

Visualizing Workflows and Pathways

Troubleshooting Low Coupling Efficiency

low_coupling_efficiency start Low Coupling Efficiency (<95%) cause1 Moisture Contamination? start->cause1 Check cause2 Inefficient Activation? start->cause2 Check cause3 Insufficient Coupling Time? start->cause3 Check solution1 Use Anhydrous Reagents Dry Amidites Low-Water Oxidizer cause1->solution1 Implement solution2 Use DCI Activator cause2->solution2 Implement solution3 Increase Coupling Time (5-10 min) cause3->solution3 Implement end_node Improved Coupling Efficiency solution1->end_node solution2->end_node solution3->end_node synthesis_cycle cluster_cycle Automated Synthesis Cycle deblocking 1. Deblocking (TCA in DCM) coupling 2. Coupling (Amidite + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Low-Water Iodine) capping->oxidation oxidation->deblocking end_node Cleavage & Deprotection oxidation->end_node After final cycle start Start with Solid Support start->deblocking deprotection_pathway start Protected Oligo on Solid Support step1 Step 1: Mild NH4OH (30 min, RT) start->step1 Removes cyanoethyl groups Reverts dG adducts step2 Step 2: Ethylenediamine (6 hours, RT) step1->step2 Removes base protecting groups end_node Crude Deprotected Oligonucleotide step2->end_node

References

Technical Support Center: Improving Coupling Efficiency of Methylphosphonamidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oligonucleotides using methylphosphonamidites.

Frequently Asked Questions (FAQs)

Q1: What are methylphosphonamidites and why are they used?

A1: Methylphosphonamidites are modified phosphoramidite (B1245037) building blocks used in solid-phase oligonucleotide synthesis. They create a methylphosphonate (B1257008) linkage in the oligonucleotide backbone, where a non-bridging oxygen is replaced by a methyl group. This modification results in a non-ionic backbone, which enhances resistance to nuclease degradation and can improve cellular uptake of the oligonucleotide.[1]

Q2: What is "coupling efficiency" and why is it critical in methylphosphonamidite synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming methylphosphonamidite during each synthesis cycle. Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to truncated sequences.[2][3] The accumulation of these shorter oligonucleotides reduces the yield of the full-length product and complicates purification.

Q3: What are the most common causes of low coupling efficiency with methylphosphonamidites?

A3: The most common causes include:

  • Moisture: Methylphosphonamidites are highly sensitive to moisture. Water in the acetonitrile (B52724) (ACN) solvent or other reagents will react with the activated amidite, preventing it from coupling to the growing oligonucleotide chain.[4]

  • Degraded Reagents: Improper storage or handling of methylphosphonamidites and activators can lead to their degradation, reducing their reactivity.

  • Suboptimal Activator: The choice and concentration of the activator are critical. An activator that is too weak may not sufficiently activate the methylphosphonamidite, while an overly aggressive activator can cause side reactions.

  • Inefficient Deprotection: The methylphosphonate backbone is sensitive to standard deprotection conditions (e.g., ammonium (B1175870) hydroxide), which can lead to backbone degradation and reduced yield of the full-length product.[5]

Q4: How can I monitor coupling efficiency during synthesis?

A4: The most common method for real-time monitoring is trityl cation monitoring. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the growing chain, is removed at the beginning of each cycle, releasing a brightly colored trityl cation. The absorbance of this cation is proportional to the number of successfully coupled molecules in the previous cycle. A consistent and high trityl signal indicates high coupling efficiency, while a drop in the signal suggests a problem with the coupling step.

Troubleshooting Guide

This guide provides solutions to common problems encountered during methylphosphonamidite synthesis.

Problem Potential Cause Recommended Solution
Low overall yield of full-length oligonucleotide Low coupling efficiency in each cycle. 1. Ensure anhydrous conditions: Use fresh, high-quality anhydrous acetonitrile (<30 ppm water). Consider pre-treating ACN with molecular sieves.[6] 2. Check activator: Use a fresh, properly stored activator solution at the recommended concentration. For sterically hindered methylphosphonamidites, consider a more potent activator like DCI or ETT. 3. Verify methylphosphonamidite quality: Use fresh, properly stored methylphosphonamidites. If degradation is suspected, obtain a fresh batch.
Degradation during deprotection. Use a milder deprotection protocol suitable for methylphosphonate linkages, such as the one-pot ethylenediamine (B42938) (EDA) method.[5][7][8][9][10][11] Avoid prolonged exposure to strong bases like ammonium hydroxide (B78521).[5]
Presence of n-1 sequences (deletions) Incomplete coupling at one or more steps. 1. Increase coupling time: For challenging sequences or sterically hindered methylphosphonamidites, increasing the coupling time can improve efficiency.[6] 2. Increase reagent concentration: Using a higher concentration of the methylphosphonamidite and activator can drive the reaction to completion.[6] 3. Double coupling: Performing the coupling step twice for problematic monomers can significantly increase the yield of the correct sequence.[6]
Presence of n+1 sequences (insertions) Premature removal of the 5'-DMT group on the incoming phosphoramidite. This can be caused by an overly acidic activator. If using a highly acidic activator like BTT, consider switching to a less acidic one like DCI, especially for longer oligonucleotides or large-scale synthesis.[12]
Side product formation Transamination of cytidine (B196190) during deprotection. If using ethylenediamine (EDA) for deprotection, N4-benzoyl cytidine is prone to transamination.[5] Use dC-ibu (isobutyryl) instead of dC-bz (benzoyl) as the protecting group for cytidine to eliminate this side reaction.[5]
Degradation of dG phosphoramidite. The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to hydrolysis.[13] Ensure it is stored under strictly anhydrous conditions and consider using fresh solutions for each synthesis.

Data Presentation

Activator Comparison for Phosphoramidite Coupling

While specific comparative data for methylphosphonamidites is limited in the literature, the following table provides a general comparison of common activators used in phosphoramidite chemistry. The choice of activator can significantly impact coupling efficiency and should be optimized for the specific methylphosphonamidite and oligonucleotide sequence.

ActivatorpKaKey CharacteristicsRecommended Use
1H-Tetrazole 4.89Standard, widely used activator. Limited solubility in acetonitrile.[12][14]Routine DNA synthesis. May be less effective for sterically hindered amidites.
5-Ethylthio-1H-Tetrazole (ETT) 4.28More acidic and more soluble in acetonitrile than 1H-Tetrazole.[12][14]General purpose activator, good for RNA synthesis.[12]
5-Benzylthio-1H-Tetrazole (BTT) 4.08More acidic than ETT, leading to faster coupling times.[12][14]RNA synthesis and when faster coupling is required.[12]
4,5-Dicyanoimidazole (DCI) 5.2Less acidic but more nucleophilic than tetrazole-based activators.[14][15] Highly soluble in acetonitrile.[14]Recommended for long oligonucleotides, large-scale synthesis, and for amidites sensitive to acidic conditions.[12]
Impact of Water Content in Acetonitrile (ACN) on Coupling Efficiency

Maintaining anhydrous conditions is critical for high coupling efficiency. Water hydrolyzes the activated phosphoramidite, preventing its reaction with the growing oligonucleotide chain.

Water Content in ACN (ppm)Expected Impact on Coupling EfficiencyRecommendation
< 20 Optimal: Minimal impact on coupling efficiency.Recommended: Use high-purity, anhydrous ACN with a water content of <20 ppm for all phosphoramidite solutions and washes.[16]
30 - 50 Moderate: Noticeable decrease in coupling efficiency, especially for longer oligonucleotides.Acceptable for short oligos: May be acceptable for short, routine syntheses, but will result in lower yields of full-length product.
> 50 Significant: Substantial decrease in coupling efficiency, leading to a high percentage of truncated sequences and low overall yield.Not Recommended: ACN with this level of water content should not be used for oligonucleotide synthesis.

Note: The exact impact of water content can vary depending on the specific methylphosphonamidite, activator, and reaction conditions.

Effect of Temperature on Coupling Kinetics
TemperatureEffect on Coupling ReactionConsiderations
Lower Temperature Slower reaction kinetics, which may lead to incomplete coupling within the standard cycle time.May require longer coupling times to achieve high efficiency.
Room Temperature Generally optimal for standard phosphoramidite coupling.A good starting point for optimization.
Higher Temperature Faster reaction kinetics, which can reduce coupling times.[]May increase the rate of side reactions, such as the degradation of sensitive phosphoramidites or premature deprotection.[] A balance must be found between reaction speed and the stability of the reagents.

Experimental Protocols

One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from the method described by Hogrefe et al. and is designed to minimize degradation of the methylphosphonate backbone while effectively removing protecting groups.[7][8][9][10][11] This method has been reported to provide a significantly higher yield of the final product compared to traditional two-step methods.[7][8][9][10][11]

Reagents:

  • Dilute ammonium hydroxide (e.g., 2% NH₄OH in water)

  • Ethylenediamine (EDA)

  • Neutralizing solution (e.g., 2M triethylammonium (B8662869) acetate)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add a sufficient volume of dilute ammonium hydroxide to cover the support.

  • Incubate at room temperature for 30 minutes.

  • Add an equal volume of ethylenediamine (EDA) to the vial.

  • Incubate at room temperature for 6 hours to complete the deprotection.

  • Dilute the reaction mixture with water.

  • Neutralize the solution by adding the neutralizing solution.

  • The crude oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification Synthesis Synthesized Oligonucleotide on Solid Support Ammonia 1. Add Dilute Ammonium Hydroxide (30 min, RT) Synthesis->Ammonia Transfer to vial EDA 2. Add Ethylenediamine (6 hours, RT) Ammonia->EDA Add EDA to same vial Neutralize 3. Dilute and Neutralize EDA->Neutralize Purify Purify Crude Oligonucleotide (e.g., HPLC) Neutralize->Purify

Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

Troubleshooting_Logic Start Low Yield of Full-Length Product Check_Coupling Analyze Trityl Data for Low Coupling Efficiency Start->Check_Coupling Check_Deprotection Suspect Degradation during Deprotection Start->Check_Deprotection Anhydrous Ensure Anhydrous Conditions (<30 ppm H2O in ACN) Check_Coupling->Anhydrous If coupling is low Increase_Time Increase Coupling Time Check_Coupling->Increase_Time For specific difficult couplings Deprotection_Protocol Use Mild Deprotection (e.g., One-Pot EDA Method) Check_Deprotection->Deprotection_Protocol Activator Optimize Activator (Type and Concentration) Anhydrous->Activator If moisture is not the issue Amidite Verify Amidite Quality Activator->Amidite If activator is optimal Double_Couple Perform Double Coupling Increase_Time->Double_Couple

Caption: Troubleshooting logic for low yield in methylphosphonate oligonucleotide synthesis.

References

Technical Support Center: Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of methylphosphonate (B1257008) oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard ammonium (B1175870) hydroxide (B78521) deprotection for my methylphosphonate oligonucleotides?

The methylphosphonate backbone is highly susceptible to hydrolysis under standard aqueous basic conditions, such as concentrated ammonium hydroxide at elevated temperatures.[1] This sensitivity can lead to significant degradation of the oligonucleotide backbone, resulting in low yields of the desired full-length product.[1]

Q2: What are the common side reactions observed during the deprotection of methylphosphonate oligos?

Several side reactions can occur, particularly when using amine-based reagents for deprotection:

  • Backbone Degradation: As mentioned, the methylphosphonate linkage is prone to cleavage under harsh basic conditions.[1]

  • Transamination of Cytidine (B196190): When using ethylenediamine (B42938) (EDA) for deprotection, the N4-benzoyl-dC (bz-dC) protecting group can undergo transamination at the C4 position. This can result in up to 15% of this undesired side product.[2][3][4][5][6]

  • Displacement Reactions on Guanine (B1146940): A displacement reaction with EDA can also occur at the O6 position of N2-isobutyryl-O6-diphenylcarbamoyl-dG (N2-ibu-O6-DPC-dG).[2][3][4][5][6]

  • Modification of Guanine Residues: The use of Dimethylaminopyridine (DMAP) as a capping catalyst has been reported to cause modification of guanine residues and result in fluorescent oligomers.

Q3: What is the "one-pot" deprotection method and why is it recommended?

The one-pot method is a streamlined deprotection protocol that significantly improves the yield and purity of methylphosphonate oligonucleotides.[2][3][4] It involves a brief initial treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine in the same reaction vessel.[2][3][4] This procedure has been shown to be superior to older two-step methods, with reports of up to a 250% increase in product yield.[2][3][4] It is also faster, cleaner, and simpler to perform.[1]

Q4: How can I minimize the transamination of cytidine during deprotection?

There are two main strategies to address this issue:

  • Use of Alternative Protecting Groups: Using a more labile protecting group for cytidine, such as isobutyryl (ibu) or acetyl (Ac), instead of benzoyl (bz), can eliminate the transamination side product when used in conjunction with the one-pot deprotection method.[1][4][7]

  • Modified Deprotection Protocol: A two-stage deprotection utilizing a pretreatment with hydrazine (B178648) or aqueous ammonia before the addition of ethanolic EDA can help limit the extent of side reactions.

Q5: Are there alternatives to ethylenediamine (EDA) for deprotection?

While EDA is commonly used, other reagents and conditions have been explored:

  • Ammonia Saturated Methanol (B129727): This has been suggested as a good alternative, especially when using the base-labile tert-butylphenoxyacetyl (t-BPA) protecting group, as it results in minimal backbone degradation and no base modifications.

  • Methanolic Potassium Carbonate: A 50mM solution of K2CO3 in methanol can be used for the deprotection of oligos with t-BPA protecting groups.

  • Aqueous Methylamine: This can be a more efficient deprotection reagent than ammonium hydroxide for certain applications, significantly reducing reaction times.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of methylphosphonate oligonucleotides.

Problem 1: Low yield of the final product.
Possible Cause Troubleshooting Suggestion
Backbone Degradation Avoid using standard, harsh deprotection conditions like concentrated ammonium hydroxide.[1] Switch to the milder "one-pot" deprotection method.[2][3][4]
Incomplete Cleavage from Support Ensure sufficient time and appropriate reagent concentration for the cleavage step. The one-pot protocol is designed to efficiently cleave the oligo from the support.[7]
Product Insolubility A brief treatment with ammonium hydroxide at a larger scale can sometimes lead to insolubility and permanent binding of the oligo to the support.[1] The one-pot method with an initial mild ammonia treatment helps to mitigate this.[1]
Problem 2: Presence of unexpected peaks in HPLC or mass spectrometry analysis.
Possible Cause Troubleshooting Suggestion
Transamination of dC If using N4-benzoyl-dC, this is a likely side product when deprotecting with EDA.[1][2][3][4][5][6] Switch to N4-isobutyryl-dC or N4-acetyl-dC.[1][7]
Modification of dG If N2-ibu-O6-DPC-dG is present, a displacement reaction with EDA can occur.[2][3][4][5][6] Consider alternative protecting group strategies if this is a significant issue.
Incomplete Deprotection If using milder conditions or shorter reaction times, protecting groups may not be fully removed.[9] Ensure the recommended deprotection times and temperatures for the chosen protocol are followed.
DMAP-dG Adducts If DMAP was used during synthesis, it can form adducts with dG. A mild ammonium hydroxide treatment can revert these adducts.[1]

Quantitative Data Summary

Table 1: Extent of Side Reactions with Ethylenediamine Deprotection
Nucleoside AnalogueProtecting GroupSide ReactionExtent of Side Reaction (%)
dCN4-benzoyl (bz)Transamination at C4Up to 15[2][3][4][5][6]
dGN2-isobutyryl-O6-DPCDisplacement at O6Observed[2][3][4][5][6]
dGN2-isobutyryl (ibu)Displacement at O6Much lesser extent[2][3][4][5][6]
dCN4-isobutyryl (ibu)None Observed0[2][3][4][5][6]
dAN6-benzoyl (bz)None Observed0[2][3][4][5][6]
TNoneNone Observed0[2][3][4][5][6]
Table 2: Comparison of Deprotection Methods
Deprotection MethodKey AdvantagesReported Yield Improvement
One-Pot Method Faster, cleaner, simpler, higher yieldUp to 250% compared to a two-step method[2][3][4]
Ammonia Saturated Methanol (with t-BPA groups) Minimal backbone degradation, no base modificationsSuperior product yields

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from the novel one-pot procedure which has been shown to be highly effective.[2][3][4][7]

Materials:

  • Controlled pore glass (CPG) support with synthesized methylphosphonate oligonucleotide

  • Ammonium hydroxide solution (e.g., acetonitrile/ethanol/ammonium hydroxide 45:45:10)[7] or dilute ammonia[2][3][4]

  • Ethylenediamine (EDA)

  • Deprotection vial

Procedure:

  • Transfer the CPG support from the synthesis column to a deprotection vial.

  • Add the dilute ammonium hydroxide solution to the support.

  • Seal the vial and allow it to stand at room temperature for 30 minutes.[2][3][4]

  • Add an equal volume of ethylenediamine to the vial and reseal it.

  • Incubate the mixture at room temperature for 6 hours.[2][3][4]

  • To stop the reaction, dilute the solution with water and neutralize it.

  • The crude product is now ready for purification (e.g., by chromatography).

Protocol 2: Deprotection using Ammonia Saturated Methanol (for t-BPA protecting groups)

This protocol is recommended for oligonucleotides synthesized with the base-labile tert-butylphenoxyacetyl (t-BPA) protecting groups.

Materials:

  • CPG support with synthesized oligonucleotide

  • Ammonia saturated methanol

  • Deprotection vial

  • Heating block

Procedure:

  • Transfer the CPG support to a deprotection vial.

  • Add ammonia saturated methanol to the support.

  • Seal the vial and heat at 55 °C for 2 hours.

  • After cooling, decant the solution.

  • Wash the support with 50% aqueous ethanol.

  • Combine the washings with the decanted solution and evaporate to dryness.

  • The crude product can be redissolved for analysis and purification.

Visualizations

Deprotection_Workflow_Comparison cluster_0 Standard Deprotection (Not Recommended) cluster_1 One-Pot Deprotection (Recommended) A Oligo on Support B Concentrated NH4OH (High Temp) A->B C Backbone Degradation & Low Yield B->C D Oligo on Support E 1. Dilute NH4OH (30 min, RT) D->E F 2. Add Ethylenediamine (6h, RT) E->F G High Yield Product F->G

Caption: Comparison of deprotection workflows.

Troubleshooting_Logic Start Low Product Yield or Purity Issues Q1 Using concentrated NH4OH? Start->Q1 A1 Switch to One-Pot Method Q1->A1 Yes Q2 Using bz-dC with EDA? Q1->Q2 No End Improved Yield & Purity A1->End A2 Use ibu-dC or Ac-dC Q2->A2 Yes Q2->End No A2->End

Caption: Troubleshooting logic for deprotection issues.

References

Technical Support Center: Methylphosphonamidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylphosphonamidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Coupling Efficiency

Q1: I am experiencing low coupling efficiency in my methylphosphonamidite synthesis. What are the common causes and how can I troubleshoot this issue?

A1: Low coupling efficiency is a frequent problem that can drastically reduce the yield of your full-length oligonucleotide. The primary culprits are typically moisture and issues with the activator or phosphoramidite (B1245037) reagent itself.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Methylphosphonamidite intermediates are highly sensitive to water. Any moisture present during the coupling step will lead to the hydrolysis of the phosphoramidite to a phosphonate (B1237965), which is unreactive and will not couple to the growing oligonucleotide chain.

    • Action: Use anhydrous acetonitrile (B52724) (<30 ppm water, preferably <10 ppm) for all reagents and washes. Store phosphoramidites and activator solutions over molecular sieves (3 Å) for at least 24 hours before use. Ensure that the argon or helium gas used in the synthesizer is passed through an in-line drying filter.

  • Check Activator Performance: The activator is crucial for protonating the diisopropylamino group of the methylphosphonamidite, making it a good leaving group for the coupling reaction.

    • Action: Use a freshly prepared activator solution. If you are preparing your own, ensure the correct concentration and that it is fully dissolved in anhydrous acetonitrile. For sterically hindered methylphosphonamidites, a stronger activator like DCI (4,5-dicyanoimidazole) or BTT (5-(Benzylthio)-1H-tetrazole) may be necessary to achieve high coupling efficiencies.

  • Verify Phosphoramidite Quality: The methylphosphonamidite reagent can degrade over time, especially if not stored under strictly anhydrous and inert conditions.

    • Action: Use fresh, high-quality methylphosphonamidites. If you suspect degradation, you can check the purity using ³¹P NMR spectroscopy. The active phosphoramidite should appear as a singlet around 140-150 ppm, while the hydrolyzed phosphonate will appear as a peak around 7-10 ppm.

  • Optimize Coupling Time: For some modified or sterically demanding methylphosphonamidites, the standard coupling time may not be sufficient for the reaction to go to completion.

    • Action: Increase the coupling time. For standard monomers, 1-2 minutes is typical, but for modified bases, this may need to be extended to 5-10 minutes.

2. Depurination

Q2: I am concerned about depurination during the detritylation step. How can I minimize this side reaction?

A2: Depurination, the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is a significant side reaction that can occur during the acidic detritylation step. This leads to chain cleavage and a lower yield of the desired full-length product.

Troubleshooting and Mitigation:

  • Choice of Deblocking Agent: The strength of the acid used for detritylation directly impacts the rate of depurination. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and leads to higher rates of depurination.

    • Recommendation: Use 3% DCA in dichloromethane (B109758) instead of 3% TCA. While the detritylation reaction is slower with DCA, the incidence of depurination is significantly lower.[1] To compensate for the slower reaction, you may need to increase the deblocking time or the volume of the DCA solution.

  • Minimize Acid Exposure Time: Prolonged exposure to the deblocking agent increases the likelihood of depurination.

    • Action: Optimize the detritylation step to be as short as possible while still achieving complete removal of the DMT group. The completion of detritylation can be monitored by the color of the DMT cation released.

  • Use of Modified Purine Protecting Groups: For particularly sensitive sequences, using alternative protecting groups on the purine bases can increase their stability to acid-catalyzed depurination.

Quantitative Impact of Deblocking Agent on Depurination:

Deblocking AgentRelative Depurination Rate
3% TCA in DichloromethaneHigh
15% DCA in DichloromethaneIntermediate
3% DCA in DichloromethaneLow[2][3]

3. Transamination during Deprotection

Q3: I am observing a significant side product that I suspect is due to transamination during the deprotection of my methylphosphonate oligonucleotide. How can I identify and prevent this?

A3: Transamination is a common side reaction during the deprotection of oligonucleotides, particularly when using benzoyl-protected cytidine (B196190) (Bz-dC) and primary amines like ethylenediamine (B42938) (EDA) for deprotection.[4] The primary amine can attack the C4 position of the cytosine base, displacing the benzoyl group and forming an N-ethylated cytidine adduct. This can be a significant issue in methylphosphonate oligonucleotide synthesis where EDA is often used for deprotection due to the base-lability of the methylphosphonate backbone.

Identification and Prevention:

  • Identification: The transaminated side product will have a different mass and may be separable by HPLC or gel electrophoresis. Mass spectrometry is the most definitive way to identify this adduct.

  • Prevention:

    • Use Alternative Protecting Groups: The use of isobutyryl-protected cytidine (iBu-dC) instead of benzoyl-protected cytidine can significantly reduce the incidence of transamination.[4]

    • Modified Deprotection Protocol: A one-pot deprotection procedure can be employed to minimize transamination while effectively deprotecting the oligonucleotide.[2]

Experimental Protocol: One-Pot Deprotection to Minimize Transamination [2]

  • After synthesis, treat the solid support-bound oligonucleotide with a dilute solution of ammonium (B1175870) hydroxide (B78521) for 30 minutes at room temperature.

  • To the same vial, add ethylenediamine (EDA) and continue the incubation for 6 hours at room temperature.

  • Dilute the reaction mixture with water and neutralize to stop the reaction.

  • The crude oligonucleotide is then ready for purification.

Quantitative Impact of Protecting Group on Transamination:

Cytidine Protecting GroupTransamination with EDA
Benzoyl (Bz)Up to 15% per cytidine residue[4]
Isobutyryl (iBu)Significantly reduced or eliminated[4]

4. Formation of (n-1) Deletion Sequences

Q4: My final product is contaminated with (n-1) deletion sequences. What is causing this and how can I improve the purity?

A4: The presence of (n-1) deletion sequences, which are oligonucleotides missing a single nucleotide, is primarily caused by incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step. If these unreacted sites are not blocked, they can react in the subsequent coupling cycle, leading to a deletion.

Troubleshooting and Mitigation:

  • Ensure Efficient Capping: The capping step, typically using acetic anhydride (B1165640) and N-methylimidazole, must be highly efficient to block all unreacted 5'-hydroxyls.

    • Action: Use fresh capping reagents. Ensure that the delivery of the capping solutions to the synthesis column is adequate and that the reaction time is sufficient. For longer oligonucleotides or on certain synthesizers, a double capping step (one before and one after the oxidation step) can improve capping efficiency.[5]

  • Optimize Coupling Efficiency: The most effective way to reduce (n-1) sequences is to maximize the coupling efficiency in the first place. Refer to the "Low Coupling Efficiency" section for troubleshooting tips. A higher coupling efficiency means fewer unreacted sites that need to be capped.

Quantitative Impact of Capping Efficiency:

Capping Reagent (Cap B)Capping Efficiency
10% N-Methylimidazole in THF~90%
16% N-Methylimidazole in THF~97%
6.5% DMAP in THF>99%[1]

5. N3-Cyanoethylation of Thymidine (B127349)

Q5: I have identified a +53 Da adduct on my thymidine residues. What is this and how can I prevent it?

A5: This adduct is likely due to the N3-cyanoethylation of thymidine.[] During the final deprotection step with ammonium hydroxide, the β-cyanoethyl protecting group on the phosphate (B84403) backbone is removed, generating acrylonitrile (B1666552) as a byproduct. Acrylonitrile is a Michael acceptor and can react with the N3 position of thymidine.

Prevention:

  • Use of Acrylonitrile Scavengers:

    • AMA Deprotection: Using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection can suppress this side reaction as methylamine is a more potent scavenger of acrylonitrile than ammonia.[]

    • Pre-treatment with Diethylamine (B46881): Before cleavage and deprotection with ammonia, a pre-treatment of the solid support with a solution of 10% diethylamine in acetonitrile for 5-10 minutes can effectively eliminate this side reaction.[1]

Key Experimental Workflows and Signaling Pathways

Below are diagrams generated using Graphviz to illustrate key processes and logical relationships in troubleshooting methylphosphonamidite chemistry.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_moisture Check for Moisture Contamination start->check_moisture check_activator Verify Activator Performance check_moisture->check_activator If anhydrous solution High Coupling Efficiency Achieved check_moisture->solution Dry reagents & solvents check_amidite Assess Phosphoramidite Quality check_activator->check_amidite If activator is fresh check_activator->solution Use fresh activator increase_coupling_time Increase Coupling Time check_amidite->increase_coupling_time If amidite is pure check_amidite->solution Use fresh amidite increase_coupling_time->solution

Figure 1. Troubleshooting workflow for low coupling efficiency.

G cluster_deprotection Deprotection Side Reactions and Mitigation deprotection Deprotection Step transamination Transamination (Bz-dC with EDA) deprotection->transamination n3_cyanoethylation N3-Cyanoethylation of Thymidine deprotection->n3_cyanoethylation mitigation_trans Use iBu-dC or One-Pot Deprotection Protocol transamination->mitigation_trans mitigation_cyano Use AMA or DEA Pre-treatment n3_cyanoethylation->mitigation_cyano

Figure 2. Common deprotection side reactions and their mitigation strategies.

G cluster_synthesis_cycle Key Side Reactions in the Synthesis Cycle detritylation Detritylation (Acidic) depurination Depurination detritylation->depurination coupling Coupling hydrolysis Hydrolysis coupling->hydrolysis Moisture present incomplete_capping Incomplete Capping coupling->incomplete_capping Failed coupling capping Capping n_minus_1 (n-1) Deletion Sequence incomplete_capping->n_minus_1

Figure 3. Overview of major side reactions during the oligonucleotide synthesis cycle.

References

Navigating the Challenges of Methylphosphonate Oligonucleotide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) purification of methylphosphonate (B1257008) oligonucleotides. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during the purification process.

Methylphosphonate oligonucleotides, a promising class of therapeutic molecules, present unique purification challenges due to their inherent structural properties. Achieving high purity is critical for their use in research and clinical applications. This guide is designed to provide practical solutions to common issues such as poor peak shape, inadequate resolution of impurities, and method variability.

Troubleshooting Guide: Common HPLC Purification Issues

This section addresses specific problems that may arise during the HPLC purification of methylphosphonate oligonucleotides, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing) - Secondary interactions between the oligonucleotide and the stationary phase. - Inappropriate mobile phase pH. - Column overload. - Presence of silanol (B1196071) groups on the column.- Optimize the concentration of the ion-pairing agent (e.g., triethylamine). - Adjust the mobile phase pH. - Reduce the sample injection volume.[1] - Use an end-capped column or a column with a wider pH stability range.[2]
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - Column void or channeling. - High injection volume.- Dissolve the sample in the initial mobile phase. - Replace the column if a void is suspected. - Decrease the injection volume.[3]
Poor Resolution of n-1 Impurity - Insufficient separation efficiency. - Inadequate ion-pairing. - Non-optimal temperature.- Increase the concentration of the ion-pairing agent (e.g., TEA).[4] - Optimize the gradient slope (make it shallower).[5] - Increase the column temperature to denature secondary structures (e.g., 60-80°C).[6][7]
Variable Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump. - Column degradation.- Use a column oven to maintain a stable temperature.[1] - Ensure accurate and consistent preparation of mobile phases. - Degas the mobile phase and prime the pump. - Replace the column if performance has degraded.[8]
Low Product Recovery - Irreversible adsorption to the column hardware. - Degradation of the oligonucleotide during purification.- Use bioinert or metal-free HPLC systems and columns to prevent nonspecific adsorption.[5] - Ensure the mobile phase pH is within the stability range of the oligonucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for purifying methylphosphonate oligonucleotides?

A1: A common and effective mobile phase for ion-pair reversed-phase (IP-RP) HPLC of oligonucleotides is a buffer system consisting of an alkylamine ion-pairing agent and an acidic modifier. A widely used combination is triethylamine (B128534) (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[2][4] A typical starting point is an aqueous mobile phase (Eluent A) containing 100-400 mM HFIP and 8-16 mM TEA, with the organic mobile phase (Eluent B) being methanol (B129727) or acetonitrile (B52724).[4]

Q2: How does the concentration of the ion-pairing agent affect the separation?

A2: The concentration of the ion-pairing agent, such as triethylamine (TEA), is crucial for achieving good separation. Increasing the TEA concentration generally improves the retention of oligonucleotides and can enhance the resolution between the main product and its impurities, like the n-1 species.[4] However, excessively high concentrations can lead to the formation of micelles, which may reduce retention times.[9] It is important to optimize the concentration for your specific oligonucleotide.

Q3: What role does temperature play in the purification process?

A3: Temperature significantly impacts the purification of oligonucleotides. Elevating the column temperature, often to 60°C or higher, can help to denature any secondary structures that the oligonucleotides may form.[7][10] This denaturation leads to sharper peaks and improved resolution.[7] Higher temperatures also improve mass transfer, which contributes to better separation efficiency.[6]

Q4: How can I improve the separation of the target oligonucleotide from the n-1 failure sequence?

A4: Separating the target n-mer from the closely related n-1 impurity is a common challenge.[11] To improve this separation, you can:

  • Optimize the ion-pairing agent concentration: Higher concentrations of agents like TEA can enhance resolution.[4]

  • Use a shallower gradient: A slower increase in the organic mobile phase percentage can provide better separation.[5]

  • Increase the column temperature: This helps to eliminate secondary structures that can interfere with the separation.[6]

  • Select an appropriate column: A high-resolution reversed-phase column with a suitable particle size (e.g., <3 µm) is recommended.[12]

Q5: What are the best practices for column care when working with methylphosphonate oligonucleotides?

A5: To ensure the longevity and performance of your HPLC column, follow these best practices:

  • Use a guard column: This will protect the analytical column from contaminants.

  • Filter your samples and mobile phases: This prevents clogging of the column frit.

  • Flush the column after use: Wash the column with a strong solvent to remove any strongly retained compounds.

  • Store the column in an appropriate solvent: Refer to the manufacturer's instructions for recommended storage conditions.

  • Avoid sudden pressure changes: Gradually increase and decrease the flow rate to prevent damage to the column packing.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC Method for Methylphosphonate Oligonucleotides

This protocol provides a general method for the purification of methylphosphonate oligonucleotides using an ion-pair reversed-phase HPLC system.

1. Materials and Reagents:

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Triethylamine (TEA)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Reversed-phase C18 column suitable for oligonucleotide separation (e.g., with a wide pore size)

2. Mobile Phase Preparation:

  • Eluent A (Aqueous): Prepare a solution of 100 mM HFIP and 15 mM TEA in HPLC-grade water. Adjust the pH if necessary. Filter through a 0.22 µm membrane.

  • Eluent B (Organic): HPLC-grade methanol or acetonitrile.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 2.7 µm particle size

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 60°C

  • Detection: UV at 260 nm

  • Injection Volume: 5 - 20 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: 10-50% B (linear gradient)

    • 22-25 min: 50-90% B

    • 25-27 min: 90% B

    • 27-28 min: 90-10% B

    • 28-35 min: 10% B (equilibration)

4. Sample Preparation:

  • Dissolve the crude methylphosphonate oligonucleotide in Eluent A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample Crude Oligonucleotide Injector Injector Sample->Injector Dissolve & Filter MobilePhase Mobile Phase (TEA/HFIP) Pump Pump MobilePhase->Pump Column C18 Column (Heated) Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Fractionation Fraction Collection Chromatogram->Fractionation Analysis Purity Analysis Fractionation->Analysis

Caption: Experimental workflow for HPLC purification of methylphosphonate oligonucleotides.

Troubleshooting_Logic Start Poor Chromatogram PeakShape Issue with Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting Also Yes Retention Variable Retention? Resolution->Retention No ShallowGradient Use Shallower Gradient Resolution->ShallowGradient Yes StabilizeTemp Stabilize Temperature Retention->StabilizeTemp Yes End Improved Separation Retention->End No OptimizeIP Optimize Ion-Pair Agent Concentration Tailing->OptimizeIP AdjustSolvent Adjust Sample Solvent Fronting->AdjustSolvent OptimizeIP->End AdjustSolvent->End IncreaseTemp Increase Column Temp ShallowGradient->IncreaseTemp IncreaseTemp->End CheckMobilePhase Check Mobile Phase Prep StabilizeTemp->CheckMobilePhase CheckMobilePhase->End

Caption: A logical flowchart for troubleshooting common HPLC purification problems.

References

Technical Support Center: Methylphosphonate Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of the methylphosphonate (B1257008) backbone during the deprotection of synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the methylphosphonate backbone prone to degradation during deprotection?

A1: The methylphosphonate linkage is inherently sensitive to strong bases.[1] Standard deprotection conditions used for native phosphodiester oligonucleotides, such as prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521), will cause significant or complete degradation of the methylphosphonate backbone.[1] This sensitivity necessitates the use of alternative, milder deprotection strategies.

Q2: What is the standard recommended reagent for deprotecting methylphosphonate oligonucleotides?

A2: Ethylenediamine (B42938) (EDA) is the most commonly used and effective reagent for deprotecting methylphosphonate oligonucleotides due to its ability to remove base-protecting groups without cleaving the backbone.[1] However, using EDA alone can lead to side reactions, particularly with benzoyl-protected cytidine (B196190) (bz-dC).[1][2][3][4][5]

Q3: What are the primary side reactions observed during EDA-mediated deprotection?

A3: The most significant side reaction is the transamination of N4-benzoyl cytidine (bz-dC) by ethylenediamine, which can affect up to 15% of cytidine residues.[1][2][3][4][5] This results in an undesirable EDA adduct. A similar, though less extensive, displacement reaction can also occur at the O6 position of N2-ibu-O6-DPC-dG.[2][3][4][5]

Q4: How can I avoid the transamination of cytosine during deprotection?

A4: The most effective way to prevent this side reaction is to use a different protecting group for deoxycytidine. Using isobutyryl-protected dC (ibu-dC) or acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (bz-dC) eliminates the transamination side product when using EDA.[1][6][7]

Q5: What is the "one-pot" deprotection procedure and why is it recommended?

A5: The one-pot procedure is an improved method that minimizes both backbone degradation and base modification. It involves a brief initial treatment with dilute ammonium hydroxide for 30 minutes, followed by the direct addition of ethylenediamine for 6 hours at room temperature.[2][3][4][5][8] This method is faster, cleaner, and has been shown to provide significantly higher yields (up to 250% more) compared to older two-step methods.[2][3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Backbone Degradation: Use of standard deprotection conditions (e.g., concentrated ammonium hydroxide).[1]Action: Avoid concentrated ammonium hydroxide. Switch to an ethylenediamine (EDA)-based deprotection method. The "one-pot" procedure is highly recommended for maximizing yield.[2][3][5]
Incomplete Cleavage from Support: Insufficient cleavage time or inactive reagents.Action: Ensure fresh deprotection reagents are used. For the one-pot method, the initial 30-minute treatment with dilute ammonia (B1221849) aids in cleavage.[2][3][5]
Solubility Issues: The oligonucleotide may be insoluble in the deprotection solution, preventing efficient reaction.[1]Action: EDA is an excellent solvent for methylphosphonate oligos.[1] Ensure the oligo is fully dissolved during the deprotection step.
Unexpected Peaks in HPLC or Mass Spectrometry Analysis EDA Adducts: Transamination of N4-benzoyl cytidine (bz-dC) by EDA. This is a very common side reaction.[1][2][3][5]Action: Synthesize the oligonucleotide using isobutyryl-dC (ibu-dC) or acetyl-dC (Ac-dC) phosphoramidites instead of bz-dC.[1][6][7] This change prevents the side reaction.
Guanine (B1146940) Modification: Side reactions can occur at the O6 position of guanine, especially if it is protected with diphenylcarbamoyl (DPC).[2][3][4][5]Action: The one-pot procedure, with its initial mild ammonia treatment, helps revert dG adducts to their native form before the main EDA deprotection step.[1]
Incomplete Deprotection: Protecting groups on the nucleobases have not been fully removed.Action: Confirm the deprotection time and temperature are adequate. Use fresh, high-quality EDA and ammonium hydroxide. The recommended one-pot protocol is 30 minutes with dilute ammonia followed by 6 hours with EDA at room temperature.[2][3][5]

Quantitative Data on Deprotection Side Reactions

The following table summarizes quantitative data on side reactions observed during the deprotection of methylphosphonate oligonucleotides with ethylenediamine (EDA).

Nucleobase (Protecting Group)Side Reaction with EDAExtent of ModificationReference
dC (N4-benzoyl) Transamination at C4 positionUp to 15%[2][3][5]
dG (N2-ibu-O6-DPC) Displacement at O6 positionSignificant[2][3][5]
dG (N2-isobutyryl) Displacement at O6 positionMuch lesser extent than DPC-dG[2][3][5]
dC (N4-isobutyryl) None observedNot significant[2][3][5]
dA (N6-benzoyl) None observedNot significant[2][3][5]
T None observedNot significant[2][3][5]

Visualized Workflows and Pathways

Deprotection_Pathways cluster_reagents Deprotection Conditions Oligo Support-Bound Oligo (Methylphosphonate Backbone) NH4OH Std. NH4OH (Strong Base) Oligo->NH4OH Incorrect Method EDA One-Pot Method (Mild NH4OH -> EDA) Oligo->EDA Recommended Method Degraded Degraded Backbone (Low Yield) NH4OH->Degraded Intact Intact Product (High Yield) EDA->Intact

Caption: Comparison of deprotection outcomes for methylphosphonate oligos.

Side_Reaction_Workflow start Start: Deprotection with EDA check_dC Is dC protected with N4-benzoyl (bz)? start->check_dC transamination High Risk of Transamination (EDA Adduct Formation) check_dC->transamination Yes no_transamination No Significant Side Reaction (Clean Deprotection) check_dC->no_transamination No solution Solution: Use N4-isobutyryl (ibu) or N4-acetyl (Ac) protected dC transamination->solution

Caption: Troubleshooting workflow for EDA-induced side reactions on cytosine.

One_Pot_Protocol start Start: CPG-bound Oligo step1 Step 1: Add dilute NH4OH (30 minutes, Room Temp) start->step1 step2 Step 2: Add Ethylenediamine (EDA) to the same vessel step1->step2 Reverts dG adducts Initiates cleavage step3 Step 3: Incubate (6 hours, Room Temp) step2->step3 Completes base deprotection & cleavage step4 Step 4: Dilute and Neutralize step3->step4 end_node End: Crude Oligo Ready for Purification step4->end_node

Caption: Experimental workflow for the one-pot deprotection procedure.

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from the method developed by Hogrefe et al. and is designed to maximize yield and purity.[2][3][4][5]

Reagents:

  • Dilute Ammonium Hydroxide Solution (e.g., Ammonium hydroxide/ethanol/acetonitrile mixture)

  • Ethylenediamine (EDA), anhydrous

  • 6N HCl for neutralization

  • Acetonitrile/Water for dilution

Procedure:

  • Initial Ammonia Treatment:

    • Place the CPG solid support containing the synthesized oligonucleotide into a sealed vial.

    • Add the dilute ammonium hydroxide solution to the vial, ensuring the support is fully submerged.

    • Incubate at room temperature for 30 minutes. This step helps to revert any modifications on guanine bases and begins the cleavage from the support.[1][2]

  • Ethylenediamine Addition:

    • Directly add one volume of ethylenediamine (EDA) to the vial containing the ammonia mixture.

    • Seal the vial tightly and mix gently to ensure the solution is homogenous.

  • Deprotection Incubation:

    • Incubate the mixture for 6 hours at room temperature.[2][3][4][5] This step completes the removal of the base protecting groups and cleavage from the support.

  • Reaction Quenching and Preparation for Purification:

    • Following incubation, dilute the reaction mixture with a solution of acetonitrile/water.

    • Neutralize the solution by carefully adding 6N HCl. Monitor the pH to ensure it reaches neutral (pH ~7.0).

    • The crude deprotected oligonucleotide solution is now ready for purification by methods such as HPLC or gel electrophoresis.

Protocol 2: Analysis of Deprotection by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the final product and identifying potential side products.[9]

Equipment & Materials:

  • HPLC system with a UV detector

  • C18 Reverse-Phase analytical column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Crude deprotected oligonucleotide sample

Procedure:

  • Sample Preparation:

    • Take a small aliquot of the neutralized, crude deprotection solution.

    • Dilute with an appropriate volume of Buffer A.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the oligonucleotide, for example, from 10% to 70% Buffer B over 30 minutes.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Successful Deprotection: A major peak corresponding to the full-length, pure oligonucleotide should be observed.

    • Troubleshooting:

      • Broad or multiple peaks near the main product: May indicate incomplete deprotection or the presence of diastereomers.

      • Later-eluting peaks: Can be indicative of side products like EDA adducts, which are often more hydrophobic.[1]

      • Early-eluting peaks (front-loaded): Often correspond to cleaved protecting groups and other small molecule impurities.

      • No major peak: Suggests catastrophic degradation of the backbone.

    • For confirmation of peak identity, collect fractions and analyze by mass spectrometry.[10]

References

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylphosphonate (B1257008) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments, with a specific focus on preventing base modification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of base modification observed during methylphosphonate oligonucleotide synthesis?

A1: The most significant risk of base modification occurs during the final deprotection step, which is necessary to remove the protecting groups from the nucleobases after solid-phase synthesis. Common modifications include:

  • Transamination of Cytidine (B196190): The exocyclic amine of cytidine is susceptible to reaction with amine-based deprotection reagents, leading to the formation of undesired adducts. For instance, treatment with ethylenediamine (B42938) can cause transamination at the C4 position of N4-benzoyl-dC (N4-bz-dC).[1][2][3]

  • Modification of Guanosine (B1672433): The O6 position of guanosine can undergo a displacement reaction with deprotection reagents like ethylenediamine, particularly when certain protecting groups are used.[1][2][3]

  • Alkylation of Thymidine (B127349): Although less common with standard procedures, alkylation at the N-3 position of thymidine can occur due to reaction with acrylonitrile, a byproduct of cyanoethyl protecting group removal.[4]

  • Depurination: While a concern in oligonucleotide synthesis generally, the acidic conditions used for detritylation can lead to the formation of abasic sites through the cleavage of the glycosidic bond of purine (B94841) bases (adenine and guanosine).[4]

Q2: How do different nucleobase protecting groups influence the extent of base modification?

A2: The choice of protecting group for the exocyclic amines of dA, dC, and dG is critical in minimizing base modification during deprotection. More labile protecting groups are removed under milder conditions, reducing the exposure of the nucleobases to harsh reagents.

  • Benzoyl (Bz) for Cytidine: Using N4-benzoyl-dC can lead to significant transamination (up to 15-16%) when deprotected with ethylenediamine.[1][2][3][5]

  • Isobutyryl (iBu) for Cytidine: Substituting benzoyl with isobutyryl on dC significantly reduces the level of transamination to around 4%.[5]

  • Acetyl (Ac) for Cytidine: Acetyl is a more labile protecting group for dC. Its rapid removal with ammonium (B1175870) hydroxide (B78521) prior to the addition of stronger bases like ethylenediamine can virtually eliminate transamination.[5][6]

Q3: What is the recommended deprotection strategy to minimize base modification?

A3: A one-pot deprotection method has been developed to significantly reduce base modification and improve product yield.[1][2][3] This procedure involves a two-stage process within the same reaction vessel:

  • Initial mild deprotection: A brief treatment with dilute ammonia (B1221849).

  • Completion of deprotection: Addition of ethylenediamine to the reaction mixture.

This method has been shown to be superior to traditional two-step methods, increasing product yield by as much as 250%.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass corresponding to a +14 Da adduct on cytidine-containing oligonucleotides. Transamination of benzoyl-protected cytidine during ethylenediamine deprotection.- Use a more labile protecting group for cytidine, such as isobutyryl (iBu) or acetyl (Ac).[5]- Employ a one-pot deprotection method with an initial dilute ammonia treatment.[1][2][3]
Low yield of the final methylphosphonate oligonucleotide product. - Incomplete deprotection.- Base modification leading to product degradation or purification loss.- Hydrolysis of the unstable methylphosphonite intermediate during synthesis.- Optimize deprotection conditions; consider the one-pot method for improved recovery.[1][2][3][7]- Modify the DNA synthesis program and reagents to better stabilize the methylphosphonite intermediate.[7]- Use a low-water oxidizer reagent (e.g., 0.25% water) during the oxidation step.[8]
Presence of n-1 and other shorter sequences in the final product. Inefficient coupling during solid-phase synthesis.- Increase the coupling time for methylphosphonamidites (e.g., to 6 minutes).[9]
Product aggregation and poor aqueous solubility. The neutral methylphosphonate backbone can lead to reduced solubility, especially with multiple methylphosphonate linkages.[10]- Limit the number of consecutive methylphosphonate linkages if possible.
Appearance of a +53 Da species on mass spectrometry. N3-cyanoethylation of thymidine due to reaction with acrylonitrile.[4]- After synthesis and prior to cleavage, treat the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile.[4]

Quantitative Data on Base Modification

The choice of protecting group for deoxycytidine (dC) has a significant impact on the extent of transamination during deprotection with ethylenediamine.

dC Protecting Group Deprotection Reagent Extent of Transamination Reference
Benzoyl (Bz)Ethylenediamine~15-16%[1][2][3][5]
Isobutyryl (iBu)Ethylenediamine~4%[5]
Acetyl (Ac)Ammonium Hydroxide followed by EthylenediamineEliminated[5][6]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the general cycle for incorporating a methylphosphonamidite monomer onto a solid support using an automated DNA synthesizer.

  • Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acidic solution (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the methylphosphonamidite monomer with an activator (e.g., 5-(Benzylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 6 minutes is recommended for methylphosphonamidites compared to standard phosphoramidites.[9]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.

  • Oxidation: Conversion of the P(III) methylphosphonite intermediate to the stable P(V) methylphosphonate linkage using an oxidizing agent. A low-water iodine solution (e.g., 0.25% water) is crucial to prevent hydrolysis of the sensitive methylphosphonite diester intermediate.[8]

  • Repeat: The cycle is repeated until the desired sequence is assembled.

Protocol 2: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is designed to minimize base modification and maximize product yield.[1][2][3]

  • Initial Ammonia Treatment: After synthesis, treat the solid support with dilute ammonia for 30 minutes at room temperature.

  • Ethylenediamine Addition: Without isolating the intermediate, add ethylenediamine to the reaction mixture and continue the reaction for 6 hours at room temperature.

  • Quenching and Neutralization: Dilute and neutralize the reaction mixture to stop the deprotection process.

  • Purification: The crude oligonucleotide product is then ready for purification by methods such as HPLC.

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection One-Pot Deprotection start Start with Solid Support detritylation 1. Detritylation start->detritylation coupling 2. Coupling (Methylphosphonamidite) detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation (Low-water I2) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation for next monomer end_synthesis Protected Oligonucleotide on Support repeat->end_synthesis synthesis complete deprotection_start Protected Oligonucleotide on Support ammonia 1. Dilute NH3 (30 min, RT) deprotection_start->ammonia eda 2. Ethylenediamine (6 hours, RT) ammonia->eda quench 3. Quench & Neutralize eda->quench purification Purification (HPLC) quench->purification

Caption: Workflow for methylphosphonate oligonucleotide synthesis and deprotection.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions base_mod Base Modification (e.g., Transamination) deprotection Harsh Deprotection Conditions (e.g., Ethylenediamine on Bz-dC) base_mod->deprotection is caused by protecting_group Use Labile Protecting Groups (e.g., iBu-dC, Ac-dC) deprotection->protecting_group is mitigated by one_pot Employ One-Pot Deprotection (Dilute NH3 -> Ethylenediamine) deprotection->one_pot is mitigated by

Caption: Relationship between base modification, its cause, and solutions.

References

One-Pot Deprotection of Methylphosphonate Oligonucleotides: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development engaged in the synthesis of methylphosphonate (B1257008) oligonucleotides, the deprotection step is critical for obtaining high-purity, high-yield products. This technical support center provides a comprehensive guide to a widely used one-pot deprotection procedure, including troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the one-pot deprotection procedure for methylphosphonate oligonucleotides?

A1: The one-pot procedure is a streamlined method for removing the protecting groups from synthesized methylphosphonate oligonucleotides. It involves a two-stage reaction in a single vessel. Initially, a brief treatment with dilute ammonia (B1221849) removes the protecting groups from the exocyclic amines of the nucleobases. This is followed by the addition of ethylenediamine (B42938) (EDA) to cleave the oligonucleotide from the solid support and complete the deprotection of the methylphosphonate linkages.[1][2][3] This method is favored for its efficiency and higher product yields compared to traditional multi-step procedures.[3][4]

Q2: Why is a special deprotection protocol required for methylphosphonate oligonucleotides?

A2: The methylphosphonate backbone is sensitive to the harsh basic conditions typically used for deprotecting standard phosphodiester oligonucleotides, such as concentrated ammonium (B1175870) hydroxide (B78521).[2] These standard conditions can lead to significant degradation of the methylphosphonate backbone, resulting in low yields of the desired product. The one-pot method employs milder reagents to ensure the integrity of the oligonucleotide.

Q3: What are the key reagents in the one-pot deprotection solution?

A3: The primary reagents are a dilute solution of ammonium hydroxide in an organic co-solvent (acetonitrile/ethanol) and ethylenediamine (EDA).[1][3][4] The dilute ammonia solution is used for the initial deprotection of the bases, while EDA is responsible for the cleavage from the solid support and final deprotection of the phosphate (B84403) analogues.

Q4: Can I use standard benzoyl-protected deoxycytidine (N4-bz-dC) in my synthesis?

A4: While it is possible to use N4-bz-dC, it is not recommended with this protocol. Ethylenediamine can cause a side reaction called transamination at the C4 position of benzoyl-protected deoxycytidine, leading to an impurity.[3][4] To avoid this, it is highly recommended to use alternative protecting groups for deoxycytidine, such as isobutyryl (ibu) or acetyl (Ac).[2][5]

Q5: How do I purify my methylphosphonate oligonucleotide after deprotection?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying methylphosphonate oligonucleotides after deprotection.[1][6] The deprotection reaction mixture can be diluted, neutralized, and then directly loaded onto an HPLC column for purification.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of final product Degradation of the methylphosphonate backbone.Avoid using concentrated ammonium hydroxide. Adhere strictly to the milder conditions of the one-pot protocol. The dilute ammonia solution has been shown to cause minimal backbone degradation (around 1% per hour).[2]
Incomplete cleavage from the solid support.Ensure the ethylenediamine treatment is carried out for the recommended duration (6 hours at room temperature).[1][3][4]
Insolubility of the oligonucleotide in the deprotection mixture.The one-pot method is designed to maintain solubility. If issues persist, especially at larger scales, ensure adequate solvent volume.[2]
Presence of an unexpected peak in HPLC analysis, eluting after the main product Transamination of N4-benzoyl-dC.This is a known side reaction when using N4-bz-dC with ethylenediamine, which can affect up to 15% of the residues.[3][4] To prevent this, use N4-isobutyryl-dC (N4-ibu-dC) or N4-acetyl-dC (N4-Ac-dC) phosphoramidites during synthesis.[2]
Incomplete deprotection (presence of multiple peaks corresponding to partially protected oligos) Insufficient reaction time or temperature.Ensure the deprotection steps are carried out for the full recommended durations (30 minutes for dilute ammonia, 6 hours for ethylenediamine) at room temperature.[1][3][4]
Deprotection reagent has degraded.Use fresh, high-quality reagents. Prepare the dilute ammonia solution fresh before use.
Modification of deoxyguanosine (dG) residues A known side reaction can occur during synthesis that makes dG susceptible to modification during deprotection.The initial 30-minute treatment with the mild ammonium hydroxide solution is designed to revert these dG adducts before the addition of ethylenediamine.[2]

Quantitative Data Summary

The one-pot deprotection method has been shown to provide significantly higher yields of purified methylphosphonate oligonucleotides compared to the traditional two-step deprotection method.

Deprotection Method Synthesis Scale Relative Yield (%) Key Advantages Reference
One-Pot Method 1 µmoleUp to 250% higher than two-stepHigher yield, simpler procedure, faster[3][4]
100 µmoleSignificantly higher than two-stepAmenable to larger scale synthesis[1][3][4]
150 µmoleSuperior to two-step methodReduced handling and potential for sample loss[1][3][4]
Two-Step Method 1 µmoleBaselineMore complex, lower yield[3][4]

Experimental Protocols

Detailed One-Pot Deprotection Protocol

This protocol is adapted from the procedure described by Hogrefe et al.

Materials:

  • Synthesized methylphosphonate oligonucleotide on solid support

  • Deprotection Vial

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethylenediamine (EDA)

  • Water

  • 6M Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Preparation of Mild Ammonia Solution: Prepare a solution of acetonitrile/ethanol/concentrated ammonium hydroxide in a 45:45:10 ratio.

  • Initial Deprotection:

    • Transfer the solid support with the synthesized oligonucleotide to a deprotection vial.

    • Add 0.5 mL of the mild ammonia solution to the support.

    • Seal the vial and let it stand at room temperature for 30 minutes.

  • Cleavage and Final Deprotection:

    • Add 0.5 mL of ethylenediamine directly to the vial containing the support and the ammonia solution.

    • Reseal the vial and let it stand at room temperature for 6 hours.

  • Work-up and Neutralization:

    • Filter the solution to remove the solid support.

    • Wash the support with a 1:1 acetonitrile/water solution.

    • Combine the filtrate and the washes.

    • Dilute the combined solution with water to a final organic content of approximately 10%.

    • Neutralize the solution to a pH of ~7 with 6M HCl or acetic acid.

  • Purification:

    • The neutralized solution is now ready for purification by reversed-phase HPLC.[1]

Diagrams

OnePotDeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification OligoOnSupport Methylphosphonate Oligo on Solid Support Step1 Step 1: Add Mild NH4OH Solution (ACN/EtOH/NH4OH) 30 min @ RT OligoOnSupport->Step1 Step2 Step 2: Add Ethylenediamine (EDA) 6 hours @ RT Step1->Step2 Workup Work-up: Filter, Wash, Dilute, Neutralize Step2->Workup HPLC RP-HPLC Purification Workup->HPLC FinalProduct Purified Methylphosphonate Oligonucleotide HPLC->FinalProduct

Caption: Experimental workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

TroubleshootingLogic Start Deprotection Complete CheckHPLC Analyze by RP-HPLC Start->CheckHPLC LowYield Low Yield? CheckHPLC->LowYield ExtraPeak Unexpected Late-Eluting Peak? LowYield->ExtraPeak No GoodResult Acceptable Yield and Purity LowYield->GoodResult No CheckBackbone Potential Backbone Degradation LowYield->CheckBackbone Yes CheckCleavage Incomplete Cleavage LowYield->CheckCleavage Yes ExtraPeak->GoodResult No CheckTransamination Transamination of bz-dC ExtraPeak->CheckTransamination Yes Solution1 Verify mild deprotection conditions were used. CheckBackbone->Solution1 Solution2 Ensure full 6-hour EDA treatment. CheckCleavage->Solution2 Solution3 Use ibu-dC or Ac-dC in future syntheses. CheckTransamination->Solution3

Caption: Troubleshooting logic for analyzing one-pot deprotection results.

References

impact of water content on methylphosphonamidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylphosphonamidite Coupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the efficiency.

Frequently Asked Questions (FAQs)

Q1: What is methylphosphonamidite coupling and why is it sensitive to water?

A1: Methylphosphonamidite coupling is a key step in the synthesis of oligonucleotide analogues with methylphosphonate (B1257008) backbones. In this reaction, a methylphosphonamidite monomer is added to the growing oligonucleotide chain. This chemistry is highly sensitive to water because methylphosphonamidites are susceptible to hydrolysis. Water reacts with the activated phosphoramidite (B1245037), converting it to an unreactive H-phosphonate species, which is unable to couple to the oligonucleotide chain. This leads to a failed coupling cycle and the formation of truncated sequences.

Q2: What is the acceptable level of water in solvents and reagents for efficient methylphosphonamidite coupling?

A2: For optimal coupling efficiency, it is crucial to maintain anhydrous conditions. The recommended water content in solvents, such as acetonitrile, should be less than 30 ppm, and preferably 10 ppm or less.[1] Phosphoramidite reagents themselves should also have a very low water content.

Q3: How can I determine the water content in my solvents and phosphoramidite solutions?

A3: The most accurate and widely used method for determining water content in your reagents is the Karl Fischer titration.[2] This electrochemical method is specific for water and can provide precise measurements in the ppm range.

Q4: What are the signs of poor coupling efficiency in my oligonucleotide synthesis?

A4: Poor coupling efficiency can be identified by a significant decrease in the yield of the full-length oligonucleotide. During synthesis, real-time monitoring of the trityl cation release can indicate a problem; a drop in the intensity of the orange color suggests a lower number of successful coupling events in the previous cycle. Post-synthesis analysis by methods such as reverse-phase HPLC will show an increased proportion of shorter, truncated sequences.

Q5: Can I improve coupling efficiency if I suspect water contamination?

A5: Yes. If you suspect water contamination, you can try to dry your dissolved phosphoramidite solution using high-quality molecular sieves (3 Å) just before use.[1] Additionally, performing a "double" or "triple" coupling step, where the coupling part of the cycle is repeated before oxidation, can help to drive the reaction to completion and improve the overall yield of the full-length product.

Troubleshooting Guide: Low Coupling Efficiency

This guide will help you diagnose and resolve issues related to low coupling efficiency in methylphosphonamidite chemistry, with a focus on water contamination.

Visualizing the Problem

The following diagram illustrates the logical flow of how water content can lead to reduced coupling efficiency and ultimately, a lower yield of your desired oligonucleotide.

Impact of Water on Methylphosphonamidite Coupling A High Water Content in Reagents/Solvents B Hydrolysis of Methylphosphonamidite A->B C Formation of Unreactive H-phosphonate B->C D Reduced Concentration of Active Phosphoramidite B->D E Low Coupling Efficiency C->E D->E F Increased Truncated Sequences E->F G Low Yield of Full-Length Oligonucleotide F->G H Use Anhydrous Solvents (<30 ppm H2O) H->A I Dry Reagents with Molecular Sieves I->A J Proper Storage and Handling of Amidites J->A Troubleshooting Workflow for Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Water Measure Water Content of Solvents (Karl Fischer) Start->Check_Water Water_High Water > 30 ppm? Check_Water->Water_High Dry_Solvents Replace with Fresh Anhydrous Solvents or Dry with Molecular Sieves Water_High->Dry_Solvents Yes Check_Amidite Analyze Phosphoramidite (31P NMR) Water_High->Check_Amidite No Dry_Solvents->Check_Water Amidite_Hydrolyzed Significant Hydrolysis (H-phosphonate peak)? Check_Amidite->Amidite_Hydrolyzed New_Amidite Use Fresh, Properly Stored Phosphoramidite Amidite_Hydrolyzed->New_Amidite Yes Check_Synthesizer Check Synthesizer Fluidics and Reagent Delivery Amidite_Hydrolyzed->Check_Synthesizer No New_Amidite->Check_Amidite Optimize_Protocol Optimize Protocol: - Increase Coupling Time - Consider Double Coupling Check_Synthesizer->Optimize_Protocol End Coupling Efficiency Improved Optimize_Protocol->End

References

stability of 5'-DMTr-T-Methyl phosphonamidite during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of 5'-DMTr-T-Methyl phosphonamidite.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Following this recommendation, the amidite has been shown to be stable for at least five months without detectable decomposition.[1]

Q2: How does moisture affect the stability of this compound?

Moisture is a critical factor that adversely affects the stability of phosphonamidites.[3][4] Exposure to moisture can lead to hydrolysis of the phosphoramidite (B1245037) group, rendering the molecule inactive for oligonucleotide synthesis. It is crucial to handle the solid reagent in a dry environment and use anhydrous solvents when preparing solutions.

Q3: Can this compound be stored at temperatures other than -20°C?

While -20°C is the recommended storage temperature for long-term stability, short-term storage at higher temperatures may be possible, though it is not ideal. Stability will decrease at higher temperatures. For any storage condition, it is essential to minimize exposure to moisture and air.

Q4: What are the primary degradation products of this compound?

The primary degradation pathways for phosphonamidites are hydrolysis and oxidation.[5] Hydrolysis, caused by reaction with water, results in the formation of the corresponding H-phosphonate. Oxidation of the phosphorus (III) center to phosphorus (V) can also occur upon exposure to air, leading to an inactive phosphonate (B1237965) species.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound in oligonucleotide synthesis.

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Possible Cause: Degradation of the phosphonamidite due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the amidite has been consistently stored at -20°C under an inert atmosphere.

    • Check for Moisture Contamination: Use fresh, anhydrous acetonitrile (B52724) for dissolution.[3] Ensure that the synthesizer lines and activator solutions are also free of moisture.[3]

    • Assess Purity: Perform a purity check of the phosphonamidite solution using HPLC or ³¹P NMR (see Experimental Protocols below). The presence of significant hydrolysis or oxidation peaks indicates degradation.

    • Use Fresh Reagent: If degradation is suspected, use a fresh vial of this compound.

Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis of the Synthesized Oligonucleotide

  • Possible Cause: Incorporation of impurities from a degraded phosphonamidite stock.

  • Troubleshooting Steps:

    • Analyze the Phosphonamidite Stock: Use HPLC-MS to analyze the dissolved phosphonamidite to identify potential impurities that could be incorporated into the oligonucleotide.

    • Review Deprotection Protocol: Methylphosphonate (B1257008) linkages are known to be more susceptible to base-induced degradation than standard phosphodiester linkages.[6][7] Ensure that the deprotection conditions are appropriate for oligonucleotides containing methylphosphonate modifications. A common method involves a two-step deprotection using ammonium (B1175870) hydroxide (B78521) followed by ethylenediamine.[8][9][10]

Issue 3: Inconsistent Synthesis Results

  • Possible Cause: Inconsistent quality of the phosphonamidite between different lots or due to gradual degradation over time.

  • Troubleshooting Steps:

    • Implement Quality Control Checks: Routinely test the purity of incoming lots of this compound using the analytical methods described below.

    • Aliquot the Reagent: Upon receipt, aliquot the solid phosphonamidite into smaller, single-use vials under an inert atmosphere. This practice minimizes repeated warming and cooling cycles and exposure to ambient air and moisture for the bulk of the reagent.

Quantitative Stability Data

The following table summarizes the known stability data for methylphosphonamidites under various storage conditions. Data for this compound is limited, and therefore, data from analogous compounds are included for reference.

CompoundStorage ConditionDurationPurity/Observation
Methylphosphonamidites (general)Solid at -20°CAt least 5 monthsNo detectable decomposition[1]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Anhydrous acetonitrile.

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 260 nm.

    • Gradient Elution: A typical gradient might be from 5% to 100% Mobile Phase B over 30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the area percentage of the main this compound peak relative to the total peak area.

Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the purity of this compound by detecting the phosphorus (III) content and identifying phosphorus (V) impurities.[11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d).

  • Internal Standard (optional, for quantitative analysis).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the deuterated solvent inside an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Typical acquisition parameters may include a 1.5-second acquisition time and a 2.0-second relaxation delay.[11]

  • Data Analysis:

    • The main P(III) signal for the phosphonamidite should appear around 140-150 ppm. Due to the chiral phosphorus center, this may appear as two closely spaced peaks (diastereomers).[11]

    • P(V) impurities, such as the oxidation product, will appear in a different region of the spectrum, typically between -25 and 99 ppm.[11]

    • Calculate the purity by integrating the P(III) and P(V) signals and expressing the P(III) signal as a percentage of the total phosphorus signal.

Visualizations

StabilityFactors cluster_factors Influencing Factors Amidite 5'-DMTr-T-Methyl Phosphonamidite Storage Storage Conditions Amidite->Storage subject to Handling Handling Procedures Amidite->Handling influenced by Temperature Temperature Storage->Temperature Moisture Moisture/Humidity Storage->Moisture Oxygen Oxygen (Air) Storage->Oxygen Time Storage Time Storage->Time Handling->Moisture Handling->Oxygen Degradation Degradation Products Impact Reduced Coupling Efficiency Degradation->Impact Temperature->Degradation promote Moisture->Degradation promote Oxygen->Degradation promote Time->Degradation promote StabilityWorkflow start Receive/Prepare Phosphonamidite Lot store Store at -20°C under Inert Gas start->store sample Prepare Sample (Anhydrous Conditions) store->sample hplc HPLC Analysis (Purity Assessment) sample->hplc nmr 31P NMR Analysis (Oxidation Check) sample->nmr decision Purity > 98%? hplc->decision nmr->decision use Proceed with Oligonucleotide Synthesis decision->use Yes discard Discard or Purify Lot decision->discard No

References

Technical Support Center: Managing Diastereomers in Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate (B1257008) oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and analysis of methylphosphonate oligonucleotides, with a focus on managing diastereomers.

Question: I am observing low coupling efficiency during the synthesis of my methylphosphonate oligonucleotide. What are the possible causes and solutions?

Answer:

Low coupling efficiency is a frequent problem in methylphosphonate oligonucleotide synthesis, primarily due to the sensitivity of methylphosphonamidite monomers. Here are the common causes and recommended solutions:

  • Moisture Contamination: Methylphosphonamidites are highly sensitive to water, which can lead to their hydrolysis and reduced coupling efficiency. Even small amounts of water in reagents or on the synthesizer can significantly impact the synthesis.[1][2]

    • Solution: Use anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[3] Always use fresh, high-quality phosphoramidites and dissolve them under an anhydrous atmosphere. It is also recommended to use in-line drying filters for the argon or helium gas on the synthesizer.[3] Treating dimer synthons with 3 Å molecular sieves for at least 24 hours before use can increase coupling efficiencies to over 95%.[1][2]

  • Reagent Quality: The quality and age of the phosphoramidite (B1245037) reagents can affect their reactivity.

    • Solution: Use fresh reagents and store them under appropriate anhydrous conditions. If you suspect reagent degradation, it is best to use a new batch.

  • Inadequate Activation: The activator may not be efficiently protonating the phosphoramidite.

    • Solution: Ensure the activator solution is fresh and at the correct concentration. For some synthesizers, increasing the coupling time can help drive the reaction to completion.[2]

Question: My final product shows a complex mixture of peaks on HPLC analysis, making purification difficult. How can I improve the separation of diastereomers?

Answer:

The presence of multiple diastereomers in methylphosphonate oligonucleotides leads to peak broadening and complex chromatograms. Optimizing your HPLC purification method can significantly improve separation.

  • Column Selection: The choice of HPLC column is critical for resolving diastereomers.

    • Solution: Ion-pair reversed-phase (IP-RP) HPLC is a commonly used and effective technique. Columns with a C18 stationary phase are often employed.[4] For specific applications, phenyl-hexyl columns may offer better separation due to stronger interactions with the DMT group.[5] Bioinert columns can also improve peak shape and recovery by minimizing unwanted ionic interactions.[6]

  • Ion-Pairing Agent: The type and concentration of the ion-pairing agent influence the separation of diastereomers.

    • Solution: "Weak" ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA) can resolve diastereomers more effectively than "strong" agents like hexafluoro-isopropanol/N,N-diisopropylethylamine (HFIP/DIEA). Decreasing the concentration of the ion-pairing agent and using a shallower gradient can also enhance selectivity.[4]

  • Mobile Phase and Temperature: The composition of the mobile phase and the column temperature can be adjusted to improve resolution.

    • Solution: In hydrophilic interaction chromatography (HILIC), elevating the ionic strength and reducing the column temperature can enhance the separation of diastereomers.[7]

Here is a table summarizing the impact of different HPLC parameters on diastereomer separation:

ParameterConditionEffect on Diastereomer SeparationReference
Chromatography Mode Ion-Pair Reversed-Phase (IP-RP)Good resolution of diastereomers.[4]
Anion-Exchange (AEX)Can be used, but may offer lower selectivity than IP-RP.[5]
Hydrophilic Interaction (HILIC)Effective, especially when manipulating ionic strength and temperature.[7]
Stationary Phase C18Commonly used and effective for IP-RP.[4]
Phenyl-HexylCan provide better separation for DMT-on oligonucleotides.[5]
Bioinert CoatedImproves peak shape and recovery.[6]
Ion-Pairing Agent Triethylammonium acetate (TEAA)"Weak" agent, enhances diastereomer resolution.
Hexafluoro-isopropanol/DIEA (HFIP/DIEA)"Strong" agent, may suppress diastereomer resolution.
Gradient ShallowIncreases selectivity for diastereomers.[4]
Temperature Low (in HILIC)Enhances diastereomer separation.[7]
Ionic Strength High (in HILIC)Enhances diastereomer separation.[7]

Question: I am observing side reactions during the deprotection of my methylphosphonate oligonucleotide. How can I minimize these?

Answer:

The methylphosphonate backbone is sensitive to basic conditions, which can lead to degradation and side reactions during deprotection.[1]

  • Base-Labile Protecting Groups: Standard protecting groups may require harsh basic conditions for removal.

    • Solution: Using more labile protecting groups, such as the tert-butylphenoxyacetyl (t-BPA) group for exocyclic amines, allows for milder deprotection conditions like a short treatment with ammonia-saturated methanol. This minimizes backbone degradation and base modifications.

  • Deprotection Reagent: The choice of deprotection reagent is critical to avoid side reactions.

    • Solution: A one-pot procedure involving a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) (EDA) can improve product yield by up to 250% compared to traditional two-step methods.[8][9] Using N4-isobutyryl-dC (dC-ibu) instead of N4-benzoyl-dC (dC-bz) can eliminate transamination side products when using EDA.[1]

Frequently Asked Questions (FAQs)

Q1: What are diastereomers in the context of methylphosphonate oligonucleotides?

A1: The methylphosphonate linkage in these oligonucleotides contains a chiral phosphorus center. Each time a methylphosphonate linkage is formed during synthesis, it creates two possible stereoisomers, known as diastereomers (Rp and Sp). For an oligonucleotide with 'n' methylphosphonate linkages, there is a potential for 2^n different diastereomers.

Q2: Why is it important to manage diastereomers in methylphosphonate oligonucleotide synthesis?

A2: Diastereomers can have different physicochemical and biological properties. These differences can affect:

  • Binding Affinity: Different diastereomers may bind to their target RNA with varying affinities.

  • Nuclease Resistance: The stereochemistry of the methylphosphonate linkage can influence the oligonucleotide's resistance to degradation by cellular nucleases.

  • Biological Activity: The overall therapeutic efficacy of an antisense oligonucleotide can be dependent on its diastereomeric composition.

Q3: What are the main strategies to control the diastereomeric composition of methylphosphonate oligonucleotides?

A3: There are two primary approaches:

  • Stereorandom Synthesis and Purification: This involves the standard synthesis of a mixture of all possible diastereomers, followed by chromatographic purification to isolate specific diastereomers or enrich for a particular subset. This can be challenging for longer oligonucleotides due to the large number of diastereomers.

  • Stereoselective Synthesis: This approach uses chirally pure building blocks, such as methylphosphonate dimer synthons, to control the stereochemistry at each linkage during synthesis. This method allows for the preparation of oligonucleotides with a defined stereochemistry.[2]

Q4: How can I characterize the diastereomeric composition of my methylphosphonate oligonucleotide?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): As discussed in the troubleshooting guide, HPLC is a powerful tool for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is particularly useful for characterizing the phosphorus backbone and can provide information about the ratio of different diastereomers.[10] 1H NMR can also be used to study the conformation of the diastereomers.

  • Mass Spectrometry (MS): While MS itself does not separate diastereomers, it is essential for confirming the mass and purity of the oligonucleotide product.

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a method shown to increase product yield and reduce side reactions.[1][8][9]

  • Initial Ammonia Treatment:

    • To the support-bound oligonucleotide in a sealed vial, add a solution of dilute ammonium (B1175870) hydroxide (B78521) (e.g., 2% NH4OH in water).

    • Incubate at room temperature for 30 minutes. This step helps to revert dG adducts.[1]

  • Ethylenediamine (EDA) Addition:

    • Add one volume of ethylenediamine (EDA) to the vial.

    • Continue to incubate at room temperature for 6 hours to complete the deprotection of the base-protecting groups.

  • Neutralization and Recovery:

    • Dilute the reaction mixture with water and neutralize it to stop the reaction.

    • The crude oligonucleotide is now ready for purification by HPLC.

Protocol 2: Enzymatic Digestion for Base Composition Analysis

This protocol can be used to digest the oligonucleotide into its constituent nucleosides for analysis by HPLC to confirm base composition. This protocol is a general guide and may need optimization for specific modified oligonucleotides.

  • Prepare Digestion Cocktail:

    • Prepare a cocktail containing:

      • Nuclease P1 (to cleave the oligonucleotide into 5'-monophosphates)

      • Alkaline phosphatase (to remove the phosphate (B84403) group, yielding nucleosides)

      • Appropriate buffer (e.g., a buffer containing MgCl2 and ZnCl2)

  • Digestion:

    • Dissolve the purified methylphosphonate oligonucleotide in the digestion cocktail.

    • Incubate at 37°C for 8-24 hours.

  • Analysis:

    • Analyze the resulting mixture of nucleosides by reversed-phase HPLC. The retention times of the peaks can be compared to nucleoside standards to confirm the base composition.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification cluster_analysis Analysis start CPG Solid Support coupling Coupling with Methylphosphonamidite start->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation detritylation Detritylation oxidation->detritylation detritylation->coupling Repeat n-1 times deprotection One-Pot Deprotection (NH4OH then EDA) detritylation->deprotection hplc IP-RP HPLC deprotection->hplc analysis HPLC 31P NMR Mass Spectrometry hplc->analysis

Caption: Workflow for methylphosphonate oligonucleotide synthesis and analysis.

troubleshooting_tree start Synthesis Problem q1 Low Coupling Efficiency? start->q1 q2 Complex HPLC Profile? start->q2 q3 Deprotection Side Reactions? start->q3 q1->q2 No a1 Check for Moisture: - Use anhydrous ACN - Dry reagents with molecular sieves q1->a1 Yes q2->q3 No b1 Optimize HPLC Method: - Use IP-RP HPLC with C18 column - Use weak ion-pairing agent (TEAA) q2->b1 Yes c1 Use Milder Deprotection: - Employ one-pot NH4OH/EDA method q3->c1 Yes end Consult further documentation q3->end No a2 Assess Reagent Quality: - Use fresh phosphoramidites a1->a2 a3 Optimize Activation: - Use fresh activator - Increase coupling time a2->a3 b2 Adjust Gradient and Temperature: - Use shallower gradient - Lower temperature (for HILIC) b1->b2 c2 Change Protecting Groups: - Use dC-ibu to prevent transamination c1->c2

Caption: Troubleshooting decision tree for methylphosphonate oligonucleotide synthesis.

antisense_pathway cluster_cell Cellular Environment aso Methylphosphonate Antisense Oligonucleotide (ASO) hybrid ASO-mRNA Hybrid aso->hybrid Hybridization mrna Target mRNA mrna->hybrid nucleus Nucleus cytoplasm Cytoplasm rnaseh RNase H hybrid->rnaseh Recruitment cleavage mRNA Cleavage rnaseh->cleavage Catalysis degradation mRNA Degradation cleavage->degradation no_translation Inhibition of Translation degradation->no_translation

Caption: Antisense mechanism of methylphosphonate oligonucleotides via RNase H.

References

Validation & Comparative

A Comparative Guide: 5'-DMTr-T-Methyl Phosphonamidite vs. Standard Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic oligonucleotides, the choice of phosphoramidite (B1245037) chemistry is paramount, dictating the ultimate properties and performance of the resulting molecule. While standard phosphoramidite chemistry, yielding the natural phosphodiester backbone, is the established workhorse, modified phosphoramidites are indispensable for creating oligonucleotides with enhanced therapeutic potential. This guide provides an objective comparison of 5'-DMTr-T-Methyl phosphonamidite, which introduces a neutral methylphosphonate (B1257008) backbone linkage, and standard phosphoramidites, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance Attributes

The fundamental distinction between this compound and standard phosphoramidites lies in the resulting internucleotide linkage. Standard phosphoramidites create a negatively charged phosphodiester bond, mirroring native DNA and RNA. In contrast, this compound introduces a neutral methylphosphonate linkage. This seemingly subtle change has profound implications for the oligonucleotide's stability, hybridization characteristics, and interaction with cellular machinery.

FeatureThis compoundStandard Phosphoramidites
Backbone Linkage Methylphosphonate (neutral)Phosphodiester (negatively charged)
Nuclease Resistance HighLow
Cellular Uptake Potentially enhanced due to neutralityGenerally lower for unmodified oligonucleotides
Hybridization Affinity (Tm) Generally lower per modificationStandard
RNase H Activation Modulated (can be inhibitory or enhancing depending on placement and chirality)Supports RNase H activity
Synthesis Cycle Longer coupling times requiredStandard coupling times
Deprotection Requires milder, specific conditionsStandard deprotection protocols

Performance Data: A Quantitative Comparison

The decision to employ methylphosphonate modifications is often driven by the need for enhanced stability against nucleases, a critical factor for in vivo applications. However, this comes with trade-offs in terms of hybridization affinity and interactions with enzymes like RNase H.

Coupling Efficiency
Nuclease Resistance

The neutral backbone of methylphosphonate oligonucleotides confers significant resistance to degradation by nucleases.

Oligonucleotide TypeMediumHalf-lifeReference
Methylphosphonate OligonucleotideMouse Plasma~17 minutes[2]
Phosphodiester OligonucleotideMonkey Plasma~5 minutes[2]
Alternating Methylphosphonate ResiduesHeLa Cell Nuclear ExtractStable for >70 minutes[3][4]
Unmodified DeoxyoligonucleotideHeLa Cell Nuclear ExtractRapidly degraded[3][4]
Melting Temperature (Tm)

The introduction of a methylphosphonate linkage typically leads to a decrease in the thermal stability of the duplex formed with a complementary strand. This effect is dependent on the number and position of the modifications.

Note: Specific Tm values are highly sequence-dependent. The data below illustrates the general trend.

Oligonucleotide ModificationEffect on Tm
Single Methylphosphonate LinkageCan decrease Tm by several degrees Celsius.
Multiple Methylphosphonate LinkagesAdditive destabilizing effect.
RNase H Activity

The ability of an antisense oligonucleotide to recruit RNase H to cleave the target mRNA is a key mechanism of action. The impact of methylphosphonate modifications on RNase H activity is complex and can be inhibitory or, in some contexts, enhancing.

Methylphosphonate Modification PatternEffect on RNase H ActivityReference
Six alternating methylphosphonate linkagesResistant to RNase H cleavage[3][4]
Decreasing number of methylphosphonate linkagesIncreased susceptibility to RNase H cleavage[3][4]
5'-O-Methylphosphonate unitsUp to 3-fold increase in E. coli RNase H cleavage rate[5][6]

Experimental Protocols

The synthesis and processing of oligonucleotides containing methylphosphonate linkages require modifications to the standard protocols to accommodate the unique chemical properties of the phosphonamidite and the resulting backbone.

Detailed Methodology: Oligonucleotide Synthesis

Objective: To synthesize a 20-mer oligonucleotide with either standard phosphodiester linkages or a defined number of methylphosphonate linkages.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile (B52724)

  • This compound dissolved in anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile for washing

Protocol:

The synthesis is performed in a cyclical manner for each nucleotide addition.

StepStandard Phosphoramidite SynthesisMethylphosphonate Linkage SynthesisKey Considerations
1. Deblocking Treat CPG with deblocking solution to remove the 5'-DMTr group. Wash with anhydrous acetonitrile.Same as standard.Complete removal of the DMTr group is crucial for the subsequent coupling reaction.
2. Coupling Deliver activated standard phosphoramidite and activator to the column. Coupling time: ~2 minutes.Deliver activated this compound and activator to the column. Coupling time: ~5-10 minutes. The longer coupling time for the methyl phosphonamidite is necessary to ensure high reaction efficiency.
3. Capping Treat with capping solution to acetylate any unreacted 5'-hydroxyl groups.Same as standard.This step prevents the formation of deletion mutations in the final oligonucleotide.
4. Oxidation Treat with oxidizing solution to convert the phosphite (B83602) triester to a stable phosphate (B84403) triester.Same as standard.This stabilizes the newly formed internucleotide linkage.

This cycle is repeated until the desired sequence is synthesized.

Detailed Methodology: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

Standard Oligonucleotide Deprotection:

  • Transfer the CPG support to a vial.

  • Add concentrated ammonium (B1175870) hydroxide (B78521).

  • Heat at 55°C for 8-12 hours.

  • Cool, evaporate the ammonia, and desalt the oligonucleotide.

Methylphosphonate Oligonucleotide Deprotection: Caution: Methylphosphonate linkages are base-labile and will be cleaved by standard ammonium hydroxide treatment.

  • Transfer the CPG support to a vial.

  • Add a solution of 0.5 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile.

  • Incubate at room temperature for 2 hours to remove the cyanoethyl protecting groups from any phosphodiester linkages.

  • Wash the support with acetonitrile.

  • Add a mixture of ethylenediamine/ethanol (1:1 v/v).

  • Incubate at room temperature for 6-8 hours to cleave the oligonucleotide from the support and remove the base protecting groups.

  • Neutralize the solution with an appropriate acid (e.g., acetic acid).

  • Desalt the oligonucleotide.

Visualizing the Workflow: Antisense Oligonucleotide Evaluation

The primary application for methylphosphonate-modified oligonucleotides is in antisense therapeutics. The following workflow illustrates the key steps in evaluating the performance of a synthesized antisense oligonucleotide (ASO).

ASO_Evaluation_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesize ASO with Standard or Methylphosphonate Chemistry purification Purify and Characterize ASO (HPLC, Mass Spectrometry) synthesis->purification cell_culture Cell Culture and Transfection purification->cell_culture Test ASO target_engagement Assess Target Engagement (e.g., Northern Blot, qPCR) cell_culture->target_engagement nuclease_stability Nuclease Stability Assay (Incubation with Serum/Cell Lysate) cell_culture->nuclease_stability rnaseh_activity RNase H Activity Assay target_engagement->rnaseh_activity animal_model Administer ASO to Animal Model rnaseh_activity->animal_model Lead Candidate pk_pd Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis animal_model->pk_pd toxicity Toxicity Assessment animal_model->toxicity

Caption: Experimental workflow for the evaluation of antisense oligonucleotides.

Conclusion

The choice between this compound and standard phosphoramidites is a strategic one, guided by the intended application of the synthetic oligonucleotide. Standard phosphoramidites are ideal for applications where a native-like structure is desired and nuclease resistance is not a primary concern, such as in PCR primers and probes. This compound, on the other hand, offers a crucial tool for the development of therapeutic oligonucleotides, particularly antisense agents, where enhanced stability in biological fluids is a prerequisite for efficacy. Researchers and drug developers must carefully weigh the benefits of increased nuclease resistance against the potential for altered hybridization affinity and modulation of RNase H activity. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and synthesis of next-generation oligonucleotide therapeutics.

References

Methylphosphonate Backbone Modification: A Comparative Guide for Oligonucleotide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide-based therapeutics, chemical modifications are paramount to overcoming the inherent limitations of natural nucleic acids, such as rapid degradation by nucleases and poor cellular uptake. The methylphosphonate (B1257008) (MP) backbone modification, one of the earliest and most extensively studied alterations, offers a unique set of properties. This guide provides an objective comparison of methylphosphonate-modified oligonucleotides with unmodified (PO) and phosphorothioate (B77711) (PS) analogs, supported by experimental data, detailed protocols, and visual representations of key biological processes.

Key Advantages of Methylphosphonate Modification

The primary advantages of substituting a non-bridging oxygen with a methyl group in the phosphate (B84403) backbone are rooted in its charge-neutral nature. This fundamental change imparts several desirable characteristics:

  • Enhanced Nuclease Resistance: The absence of a negative charge makes the phosphodiester bond less susceptible to enzymatic hydrolysis by nucleases. This significantly increases the in vivo and in vitro half-life of the oligonucleotide, a critical factor for therapeutic efficacy.[1][2] Oligonucleotides with alternating methylphosphonate residues have been shown to remain intact for extended periods in cellular extracts, while their phosphodiester counterparts are rapidly degraded.[3]

  • Improved Cellular Uptake: The neutral charge of the methylphosphonate backbone is thought to facilitate passive diffusion across the lipophilic cell membrane.[1] Studies have shown that methylphosphonate oligonucleotides are taken up by cells, although the mechanism is distinct from the receptor-mediated endocytosis observed with phosphodiester oligonucleotides and appears to involve fluid phase or adsorptive endocytosis.[4][5]

Comparative Performance Data

To provide a clear comparison, the following tables summarize quantitative data on key performance metrics for methylphosphonate-modified oligonucleotides against unmodified and phosphorothioate-modified counterparts.

Table 1: Nuclease Resistance

Oligonucleotide ModificationAssay ConditionsHalf-life (t½)Reference
Unmodified (Phosphodiester)HeLa Cell Nuclear ExtractRapidly degraded[3]
Alternating MethylphosphonateHeLa Cell Nuclear Extract> 70 minutes[3]
Phosphorothioate10% Fetal Bovine Serum (FBS)> 72 hours[6]
Methylphosphonate (as end-caps)Not specifiedConfers nuclease resistance[2]

Table 2: Duplex Stability (Melting Temperature - Tm)

The melting temperature (Tm) is a critical indicator of the binding affinity of an oligonucleotide to its target sequence. The neutral backbone of methylphosphonate oligonucleotides can, in some contexts, lead to a decrease in the stability of the resulting duplex compared to unmodified DNA.

DuplexTm (°C)ConditionsReference
Unmodified DNA:RNA60.8Not specified[7]
Racemic Methylphosphonate DNA:RNA34.3Not specified[7]
Alternating Racemic MP/PO DNA:RNA40.6Not specified[7]
Chirally Pure (Rp) MP/PO DNA:RNA55.1Not specified[7]
Unmodified RNA:RNA50.610 mM Na2HPO4, 150 mM NaCl (pH 7.0)[8]
Methylphosphonate (Rp) RNA:RNA42.010 mM Na2HPO4, 150 mM NaCl (pH 7.0)[8]
Methylphosphonate (Sp) RNA:RNA40.710 mM Na2HPO4, 150 mM NaCl (pH 7.0)[8]

Note: The chirality of the phosphorus center in methylphosphonate linkages significantly impacts duplex stability. The Rp configuration generally results in a more stable duplex than the Sp configuration.

Antisense Mechanisms and RNase H Activity

Methylphosphonate-modified oligonucleotides can exert their antisense effects through two primary mechanisms: steric blocking and, to a lesser extent, RNase H-mediated degradation of the target mRNA.

  • Steric Blocking: By binding to the target mRNA, these charge-neutral analogs can physically obstruct the ribosomal machinery or prevent proper splicing, thereby inhibiting protein translation. This mechanism does not require the degradation of the mRNA.[9][10][11][12]

  • RNase H Activity: RNase H is an enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand. While fully methylphosphonated oligonucleotides are generally poor activators of RNase H, chimeric constructs containing a central window of phosphodiester or phosphorothioate linkages flanked by methylphosphonate wings can effectively recruit this enzyme.[13][14] Interestingly, some studies have shown that certain 5'-O-methylphosphonate modifications can even enhance RNase H cleavage activity compared to natural heteroduplexes.[15] In contrast, phosphorothioate-modified oligonucleotides are potent activators of RNase H.[3][14]

Disadvantages and Limitations

Despite their advantages, methylphosphonate modifications are not without drawbacks:

  • Chirality: The methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers during standard synthesis. These diastereomers can have different binding affinities, nuclease resistance, and biological activities, leading to batch-to-batch variability.[7]

  • Reduced Aqueous Solubility: The neutral and more hydrophobic nature of the methylphosphonate backbone can lead to reduced solubility in aqueous solutions, which can be a challenge for formulation and delivery.[1][16]

  • Lower Binding Affinity: As shown in Table 2, racemic methylphosphonate modifications can significantly lower the melting temperature of the oligonucleotide-target duplex, indicating a weaker binding affinity compared to unmodified or even phosphorothioate oligonucleotides.[7][17][18]

  • Reduced RNase H Activation: As mentioned, fully methylphosphonated oligonucleotides are not efficient inducers of RNase H-mediated cleavage, limiting their utility for applications that rely on this mechanism.[14][16]

Experimental Protocols

1. Nuclease Resistance Assay

This protocol outlines a general method for assessing the stability of modified oligonucleotides in the presence of nucleases.

  • Materials:

    • Modified and unmodified oligonucleotides (e.g., 5'-end labeled with a fluorescent dye or radioisotope)

    • HeLa cell nuclear extract or Fetal Bovine Serum (FBS) as a source of nucleases

    • Incubation buffer (e.g., PBS)

    • Polyacrylamide gel (e.g., 20%)

    • Gel loading buffer

    • Gel electrophoresis apparatus

    • Imaging system (for fluorescence or autoradiography)

  • Procedure:

    • Incubate a fixed amount of the labeled oligonucleotide (e.g., 1 µM) with the nuclease source (e.g., 10% FBS) in the incubation buffer at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately quench the enzymatic activity by adding a denaturing gel loading buffer and placing on ice or freezing.

    • Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands using an appropriate imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the rate of degradation and the half-life.

2. Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of fluorescently labeled oligonucleotides.

  • Materials:

    • Fluorescently labeled oligonucleotides (e.g., FITC or rhodamine conjugate)

    • Cell line of interest (e.g., HeLa cells)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed the cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Incubate the cells with the fluorescently labeled oligonucleotides at a specific concentration (e.g., 1-5 µM) in serum-free or complete medium for a defined period (e.g., 4 hours) at 37°C.

    • After incubation, wash the cells thoroughly with cold PBS to remove any unbound oligonucleotides.

    • For flow cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.

    • For fluorescence microscopy: Fix the cells (e.g., with 4% paraformaldehyde), and mount them on slides for imaging. This will allow for visualization of the subcellular localization of the oligonucleotides.

3. Thermal Melting (Tm) Analysis

This protocol details the determination of the melting temperature of an oligonucleotide duplex.

  • Materials:

    • Modified oligonucleotide and its complementary target strand

    • Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0)

    • UV-Vis spectrophotometer with a temperature controller

    • Quartz cuvettes

  • Procedure:

    • Anneal the modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Place the duplex solution in a quartz cuvette and place it in the spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. This is typically determined by finding the maximum of the first derivative of the melting curve.

Visualizing Key Pathways

Cellular Uptake of Methylphosphonate Oligonucleotides

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell MP-Oligo Methylphosphonate Oligonucleotide Endocytosis Adsorptive/ Fluid-Phase Endocytosis MP-Oligo->Endocytosis Membrane Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Target_mRNA Target mRNA Cytoplasm->Target_mRNA Binding

Caption: Cellular uptake of methylphosphonate oligonucleotides via endocytosis.

Antisense Mechanisms of Action

Antisense_Mechanisms cluster_rnaseh RNase H-Mediated Degradation cluster_steric Steric Block ASO_DNA_RNA ASO:mRNA Hybrid RNaseH RNase H Recruitment ASO_DNA_RNA->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage No_Translation No Translation Cleavage->No_Translation ASO_mRNA ASO:mRNA Hybrid Translation_Block Translation Arrest ASO_mRNA->Translation_Block Ribosome Ribosome Ribosome->Translation_Block No_Translation2 No Translation Translation_Block->No_Translation2

Caption: Two primary mechanisms of antisense oligonucleotide action.

References

A Comparative Guide to the NMR Analysis of 5'-DMTr-T-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the synthesis of oligonucleotides, the purity and structural integrity of phosphoramidite (B1245037) building blocks are of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the characterization of these critical reagents. This guide provides a comparative analysis of 5'-DMTr-T-Methyl phosphonamidite and its widely used alternative, 5'-DMTr-T-Cyanoethyl phosphonamidite, focusing on their NMR spectral properties. Detailed experimental protocols and workflow visualizations are included to support robust quality control and analysis.

Performance Comparison: NMR Spectral Data

The following table summarizes the key ¹H, ¹³C, and ³¹P NMR spectral data for this compound and 5'-DMTr-T-Cyanoethyl phosphonamidite. These values are essential for the identification and purity assessment of these reagents.

NMR Nucleus Chemical Shift (δ) Range (ppm) This compound 5'-DMTr-T-Cyanoethyl Phosphonamidite
³¹P NMR 140 - 155~147.3 - 147.6[1]~149[1]
¹H NMR 5.0 - 6.4 (Anomeric Proton)Diagnostic signals in this region are expected.Diagnostic signals in this region are expected.[2]
3.0 - 4.5 (Sugar Protons)Complex multiplets are characteristic.Complex multiplets are characteristic.
6.5 - 7.5 (Aromatic Protons)Signals correspond to the DMTr group and thymine (B56734) base.Signals correspond to the DMTr group and thymine base.
0.5 - 1.5 (Aliphatic Protons)Signals from the methyl and diisopropylamino groups are present.Signals from the cyanoethyl and diisopropylamino groups are present.
¹³C NMR 110 - 160 (Aromatic & Base Carbons)~113.8 - 159.6Characteristic signals in this region.
80 - 90 (Sugar Carbons C1', C4')~84.5 - 86.7Characteristic signals in this region.
50 - 70 (Sugar & DMTr Methoxy Carbons)~55.5 - 70.2Characteristic signals in this region.
10 - 30 (Aliphatic Carbons)~18.4 - 25.0Characteristic signals in this region.

Note: Phosphoramidites exist as a mixture of two diastereomers due to the chiral phosphorus center, which can result in two distinct peaks in the ³¹P NMR spectrum.[2] The chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the phosphoramidite sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (Acetone-d₆) are commonly used.[3] It is critical to use an anhydrous solvent to prevent hydrolysis of the phosphoramidite.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, briefly vortex the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used for referencing (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

³¹P NMR:

  • Pulse Program: Proton-decoupled ³¹P experiment (e.g., 'zgig' on Bruker instruments).[4]

  • Number of Scans: 128 to 1024.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range covering at least 100 ppm to 200 ppm is recommended to observe both the phosphoramidite signals and potential phosphate (B84403) hydrolysis products.

  • Referencing: An external standard of 85% H₃PO₄ is used and set to 0 ppm.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows for NMR analysis of phosphoramidites.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR P31_NMR ³¹P NMR transfer->P31_NMR process Processing (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process P31_NMR->process reference Referencing process->reference integrate Integration & Peak Picking reference->integrate report Reporting integrate->report Phosphoramidite_Purity_Assessment start ³¹P NMR Spectrum region_check Analyze Chemical Shift Regions start->region_check amidite_region 140-155 ppm (Phosphoramidite Diastereomers) region_check->amidite_region Expected Signal hydrolysis_region < 50 ppm (Hydrolysis Products, e.g., H-phosphonate) region_check->hydrolysis_region Potential Impurities quantify_amidite Integrate Diastereomer Peaks amidite_region->quantify_amidite quantify_impurities Integrate Impurity Peaks hydrolysis_region->quantify_impurities purity_calc Calculate Purity (%) quantify_amidite->purity_calc quantify_impurities->purity_calc

References

A Comparative Guide to the Characterization of Oligonucleotides Containing Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of oligonucleotides containing methylphosphonate (B1257008) linkages. It delves into the performance of these methods, presents supporting experimental data, and contrasts the properties of methylphosphonate oligonucleotides with other common modifications. Detailed experimental protocols for key characterization techniques are also provided to facilitate practical application in a research and development setting.

Introduction to Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides (MP-ONs) are a class of nucleic acid analogs where a non-ionic methyl group replaces one of the non-bridging oxygen atoms in the phosphodiester backbone. This modification confers several unique properties, most notably increased resistance to nuclease degradation and enhanced cellular uptake due to the neutral charge.[1][2][3] These characteristics have made MP-ONs valuable tools in antisense therapy and other biological research. However, the introduction of a chiral center at the phosphorus atom and the altered physicochemical properties necessitate specialized analytical methods for their comprehensive characterization.

Comparison of Analytical Techniques

The characterization of methylphosphonate oligonucleotides relies on a suite of analytical techniques to determine their identity, purity, structure, and stability. The choice of method depends on the specific information required.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification, impurity analysis.[4][5]High sensitivity, accuracy, and speed.[4] Can analyze complex mixtures.Fragmentation can be complex; may not distinguish between diastereomers without tandem MS.[6]
NMR Spectroscopy Three-dimensional structure, confirmation of backbone modification, determination of absolute configuration at phosphorus.[7][8][9]Provides detailed structural and stereochemical information in solution.[7][9]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for longer oligonucleotides.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of failure sequences and other impurities, separation of diastereomers.[10][11][12]High resolution, quantitative analysis, well-established for oligonucleotide analysis.[11]Resolution of diastereomers can be challenging and method-dependent.[13]
Capillary Gel Electrophoresis (CGE) Purity assessment, size-based separation of oligonucleotides and failure sequences.[14][15][16]High resolution for size separation, automated, requires minimal sample.[15][17]Not suitable for structural elucidation; separation is based on size and charge, which is minimal for neutral MP-ONs.
UV Spectroscopy Determination of melting temperature (Tm) for duplex stability, concentration measurement.[7][18][19]Simple, non-destructive, provides critical thermodynamic data.Provides limited structural information.

Performance Comparison: Methylphosphonate vs. Other Oligonucleotide Modifications

The methylphosphonate linkage significantly alters the properties of oligonucleotides compared to the natural phosphodiester (PO) backbone and the commonly used phosphorothioate (B77711) (PS) modification.

PropertyMethylphosphonate (MP)Phosphorothioate (PS)Phosphodiester (PO)
Nuclease Resistance High[1][3][20]High[20]Low
Cellular Uptake Generally higher than PO, but can be lower than PS.[20]High[20]Low
Duplex Stability (Tm) Generally lower than PO for the same sequence.[21] The Rp isomer forms more stable duplexes than the Sp isomer.[8][22]Generally lower than PO.[21]Highest
RNase H Activation Does not activate RNase H.[2]Activates RNase H.[23]Activates RNase H.
Aqueous Solubility Lower than PO and PS.[1][3]HighHigh
Chirality Chiral at phosphorusChiral at phosphorusAchiral

Experimental Protocols

Mass Spectrometry Analysis (MALDI-TOF)

Objective: To confirm the molecular weight of the synthesized methylphosphonate oligonucleotide.

Methodology:

  • Sample Preparation: Mix 1-3 picomoles of the purified oligonucleotide with a matrix solution, typically 3-hydroxypicolinic acid (3-HPA).

  • Spotting: Deposit the mixture onto a sample grid of the MALDI-TOF instrument.

  • Analysis: In the mass spectrometer, vaporize the sample/matrix mixture with a laser pulse. The oligonucleotide molecules become ionized (primarily through protonation).

  • Detection: The ions are accelerated into a time-of-flight (TOF) analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of the full-length oligonucleotide. Additional peaks may indicate the presence of failure sequences or other impurities.[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the methylphosphonate oligonucleotide and separate failure sequences.

Methodology:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Analysis: The main peak corresponds to the full-length product. Shorter, failure sequences will typically elute earlier. Due to the presence of diastereomers, the main peak for a methylphosphonate oligonucleotide may be broader than that of a phosphodiester oligonucleotide.[13]

Nuclease Stability Assay

Objective: To evaluate the resistance of methylphosphonate oligonucleotides to enzymatic degradation.

Methodology:

  • Incubation: Incubate the oligonucleotide in the presence of fetal bovine serum or cell lysates at 37°C.

  • Time Points: Remove aliquots at specific time intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by reversed-phase HPLC or capillary gel electrophoresis to determine the amount of remaining full-length oligonucleotide.[10]

  • Comparison: Compare the degradation profile to that of an unmodified phosphodiester oligonucleotide, which is expected to degrade rapidly.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_characterization Characterization synthesis Solid-Phase Synthesis deprotection Deprotection & Cleavage synthesis->deprotection purification HPLC Purification deprotection->purification ms Mass Spectrometry (MW Confirmation) purification->ms hplc HPLC (Purity) purification->hplc nmr NMR (Structure) purification->nmr cge CGE (Purity) purification->cge uv UV Spectroscopy (Tm) purification->uv

Caption: General workflow for the synthesis and characterization of methylphosphonate oligonucleotides.

Mass_Spectrometry_Workflow sample_prep Sample Preparation (Oligo + Matrix) spotting Spotting on Target Plate sample_prep->spotting ionization Laser Desorption/Ionization spotting->ionization acceleration Ion Acceleration ionization->acceleration tof_analysis Time-of-Flight Analysis acceleration->tof_analysis detection Detection & Mass Spectrum Generation tof_analysis->detection

Caption: Step-by-step workflow for MALDI-TOF mass spectrometry analysis.

References

A Comparative Guide to the Biological Activity of Methylphosphonate and Phosphodiester Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between oligonucleotide modifications is paramount for the design of effective therapeutic and research tools. This guide provides an objective comparison of the biological activities of methylphosphonate (B1257008) (MP) and phosphodiester (PO) oligonucleotides, supported by experimental data and detailed methodologies.

The fundamental difference between these two oligonucleotide classes lies in the phosphate (B84403) backbone. In native phosphodiester oligonucleotides, a negatively charged phosphodiester linkage connects the nucleosides. In methylphosphonate oligonucleotides, one of the non-bridging oxygen atoms in this linkage is replaced by a methyl group, resulting in an uncharged, or neutral, backbone. This seemingly small alteration has profound consequences for the biological behavior of the oligonucleotide.

Key Biological Properties: A Head-to-Head Comparison

The modification of the phosphate backbone from a phosphodiester to a methylphosphonate linkage significantly impacts several key biological parameters, including nuclease resistance, thermal stability of the duplex with target RNA, cellular uptake, and the mechanism of action.

Nuclease Resistance

One of the most significant advantages of methylphosphonate oligonucleotides is their enhanced resistance to degradation by cellular nucleases. The uncharged methylphosphonate linkage is a poor substrate for these enzymes, which readily cleave the phosphodiester bonds of native DNA and RNA.

PropertyMethylphosphonate OligonucleotidePhosphodiester Oligonucleotide
Nuclease Resistance HighLow
Half-life in Plasma/Serum Significantly longer; e.g., ~17-35 minutes in mice for MP-containing oligonucleotides.[1]Very short; e.g., ~5 minutes in monkeys.[2]
Hybridization and Thermal Stability

The ability of an oligonucleotide to bind to its target RNA sequence is critical for its function. This is often assessed by measuring the melting temperature (Tm) of the oligonucleotide-RNA duplex, which is the temperature at which half of the duplexes dissociate. The neutral backbone of methylphosphonate oligonucleotides generally leads to a decrease in the thermal stability of the duplex compared to their phosphodiester counterparts.

PropertyMethylphosphonate OligonucleotidePhosphodiester Oligonucleotide
Binding to Target RNA Forms stable duplexesForms stable duplexes
Melting Temperature (Tm) of DNA:RNA Duplex Generally lower than the corresponding phosphodiester duplex. The destabilizing effect is more pronounced than that of phosphorothioate (B77711) modifications.[3]Higher, forming a more thermally stable duplex.
Cellular Uptake

The entry of oligonucleotides into cells is a complex process. While the neutral charge of methylphosphonate oligonucleotides might be expected to facilitate passage across the lipid bilayer of the cell membrane, studies have shown that their cellular uptake is generally less efficient than that of charged phosphodiester and phosphorothioate oligonucleotides. The uptake of phosphodiester and other charged oligonucleotides is thought to be mediated by endocytosis, potentially involving protein receptors. Methylphosphonate oligonucleotides also appear to enter cells via endocytosis, but the exact mechanism may differ and appears to be less efficient.

PropertyMethylphosphonate OligonucleotidePhosphodiester Oligonucleotide
Cellular Uptake Efficiency Lower than phosphodiester and phosphorothioate oligonucleotides.[4] The uptake mechanism is suggested to be fluid phase or adsorptive endocytosis.[3][5]Higher than methylphosphonate oligonucleotides. Uptake is mediated by endocytosis.
Mechanism of Action

Antisense oligonucleotides can inhibit gene expression through two primary mechanisms: steric hindrance or recruitment of RNase H. Phosphodiester oligonucleotides, when forming a DNA:RNA hybrid, can be recognized by RNase H, an enzyme that degrades the RNA strand of the duplex. In contrast, a fully modified methylphosphonate oligonucleotide backbone is not a substrate for RNase H. Therefore, methylphosphonate oligonucleotides primarily act via a steric blocking mechanism, physically preventing the translation or splicing of the target mRNA. However, chimeric oligonucleotides containing both methylphosphonate and phosphodiester linkages have been explored to modulate RNase H activity.

PropertyMethylphosphonate OligonucleotidePhosphodiester Oligonucleotide
RNase H Activation Does not activate RNase H.[1]Activates RNase H, leading to cleavage of the target RNA.
Primary Mechanism of Action Steric Blockade of translation or splicing.RNase H-mediated degradation of target RNA.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

cluster_PO Phosphodiester Oligonucleotide cluster_MP Methylphosphonate Oligonucleotide PO_oligo Phosphodiester ASO Hybrid_PO DNA:RNA Hybrid PO_oligo->Hybrid_PO Hybridization mRNA_PO Target mRNA mRNA_PO->Hybrid_PO RNaseH RNase H Hybrid_PO->RNaseH Recruitment Degraded_mRNA_PO Cleaved mRNA RNaseH->Degraded_mRNA_PO Cleavage No_Protein No Protein Translation Degraded_mRNA_PO->No_Protein MP_oligo Methylphosphonate ASO Hybrid_MP DNA:RNA Hybrid MP_oligo->Hybrid_MP Hybridization mRNA_MP Target mRNA mRNA_MP->Hybrid_MP Ribosome Ribosome Hybrid_MP->Ribosome Steric Hindrance Blocked_Translation Translation Blocked Ribosome->Blocked_Translation

Caption: Mechanisms of action for phosphodiester and methylphosphonate oligonucleotides.

start Start: Fluorescently Labeled Oligonucleotides incubate Incubate with cells in culture start->incubate wash Wash cells to remove unbound oligonucleotides incubate->wash harvest Harvest cells (e.g., trypsinization) wash->harvest facs Analyze by Flow Cytometry harvest->facs data Data Acquisition: - Percentage of fluorescent cells - Mean fluorescence intensity facs->data

Caption: Experimental workflow for cellular uptake analysis by flow cytometry.

Detailed Experimental Protocols

For researchers looking to perform their own comparative studies, the following are detailed protocols for key experiments.

Nuclease Stability Assay in Serum

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Methylphosphonate and phosphodiester oligonucleotides

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • RNA loading dye

  • 1.5 mL microcentrifuge tubes

  • Dry heat block or water bath at 37°C

  • Equipment for polyacrylamide gel electrophoresis (PAGE)

Procedure:

  • Prepare a 50 pmol solution of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.[2]

  • Prepare separate tubes for each time point to be tested (e.g., 0, 10, 30, 60, 120, 240 minutes).

  • Incubate the tubes at 37°C.

  • At each designated time point, take one tube and mix 5 µL of the oligonucleotide/serum sample with 5 µL of RNA loading dye to stop the reaction.

  • Store the quenched samples at -20°C until all time points are collected.[2]

  • Analyze the samples by denaturing PAGE to visualize the degradation of the oligonucleotides over time. The amount of full-length oligonucleotide remaining at each time point can be quantified by densitometry.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the percentage of cells that have internalized fluorescently labeled oligonucleotides and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled methylphosphonate and phosphodiester oligonucleotides (e.g., with FITC or a similar fluorophore)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (typically 70-80%).

  • Prepare solutions of the fluorescently labeled oligonucleotides in serum-free or complete medium at the desired concentration (e.g., 1 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the oligonucleotide solutions to the cells and incubate for a specific period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the oligonucleotide solution and wash the cells three times with PBS to remove any unbound oligonucleotides.

  • Harvest the cells by treating with trypsin-EDTA.

  • Resuspend the cells in PBS or a suitable flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity can be determined to quantify cellular uptake.[6]

Determination of Melting Temperature (Tm)

This protocol describes the determination of the thermal stability of oligonucleotide duplexes using UV-Vis spectrophotometry.

Materials:

  • Methylphosphonate and phosphodiester oligonucleotides and their complementary RNA strands

  • Melting buffer (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0)[7]

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Resuspend the oligonucleotides in the melting buffer to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.[7]

  • Mix the oligonucleotide with its complementary RNA strand in a 1:1 molar ratio.

  • Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.

  • Transfer the duplex solution to a quartz cuvette and place it in the spectrophotometer.

  • Measure the UV absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[8]

  • The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum and maximum values on the resulting melting curve. This can be determined from the first derivative of the melting curve.[8]

In Vitro RNase H Cleavage Assay

This assay determines the ability of an oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Methylphosphonate and phosphodiester oligonucleotides

  • Target RNA (can be radiolabeled for easier detection)

  • RNase H enzyme (e.g., from E. coli or human)

  • RNase H reaction buffer (e.g., 10X buffer containing Tris-HCl, MgCl2, KCl, and DTT)

  • Nuclease-free water

  • EDTA solution to stop the reaction

  • Equipment for gel electrophoresis and autoradiography (if using radiolabeled RNA)

Procedure:

  • Anneal the oligonucleotide to the target RNA by mixing them in a 1:1 molar ratio in nuclease-free water or a suitable annealing buffer. Heat to 95°C for 2 minutes and then cool slowly to room temperature.

  • Set up the cleavage reaction in a microcentrifuge tube by combining the RNA:DNA duplex, 10X RNase H reaction buffer, and nuclease-free water to the desired final volume.[9]

  • Initiate the reaction by adding the RNase H enzyme.[9]

  • Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).[9]

  • Stop the reaction by adding EDTA.[9]

  • Analyze the reaction products by gel electrophoresis. If the RNA is radiolabeled, the cleavage products can be visualized by autoradiography. The extent of cleavage can be quantified to determine the RNase H activity.

Conclusion

The choice between methylphosphonate and phosphodiester oligonucleotides depends heavily on the intended application. The superior nuclease resistance of methylphosphonate oligonucleotides makes them attractive for in vivo applications where stability is a major concern. However, their lower binding affinity and lack of RNase H activation mean they are primarily suited for steric blocking applications. In contrast, phosphodiester oligonucleotides, while susceptible to degradation, are effective at recruiting RNase H for target RNA cleavage, a potent mechanism for gene silencing. For many therapeutic applications, chimeric oligonucleotides that combine the properties of different modifications are being explored to achieve an optimal balance of stability, binding affinity, and mechanism of action. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific needs.

References

A Comparative Guide to the Cellular Uptake of Methylphosphonate Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake of methylphosphonate (B1257008) (MP) modified oligonucleotides with key alternatives, namely phosphorothioate (B77711) (PS) and unmodified phosphodiester (PO) oligonucleotides. The information presented is supported by experimental data to aid in the selection of appropriate oligonucleotide modifications for research and therapeutic applications.

Executive Summary

The modification of the phosphate (B84403) backbone of oligonucleotides is a critical strategy to enhance their therapeutic potential by improving their stability and cellular uptake. Methylphosphonate (MP) modified oligonucleotides, with their neutral backbone, offer distinct advantages in terms of nuclease resistance. However, their cellular uptake mechanism and efficiency differ significantly from the more commonly used phosphorothioate (PS) modification and the native phosphodiester (PO) linkage. This guide dissects these differences through a detailed comparison of their uptake mechanisms, quantitative performance, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Comparison of Cellular Uptake

The cellular uptake of oligonucleotides is a key determinant of their biological activity. The following table summarizes the quantitative data on the cellular uptake of phosphodiester, methylphosphonate, and phosphorothioate oligonucleotides in mouse spleen cells.

Oligonucleotide ModificationCellular Binding and Uptake (Relative)Nuclease Degradation (Intracellular, 4h)
Phosphodiester (Unmodified)LowExtensive
Methylphosphonate-PhosphodiesterLowNot Detectable
PhosphorothioateHighNot Detectable

Data compiled from studies on mouse spleen cells using fluorescein (B123965) (FITC)-conjugated oligonucleotides. The uptake of all oligonucleotides was observed to be higher in B cells than in T cells.[1]

Cellular Uptake Mechanisms: A Comparative Overview

The route of entry into a cell dictates the intracellular fate and, ultimately, the efficacy of an oligonucleotide. MP, PS, and PO oligonucleotides utilize distinct pathways for cellular entry.

Methylphosphonate (MP) Oligonucleotides: Fluid-Phase or Adsorptive Endocytosis

Methylphosphonate oligonucleotides primarily enter cells through a non-receptor-mediated process known as fluid-phase or adsorptive endocytosis.[2][3][4] This pathway is characterized by the non-specific engulfment of extracellular fluid and solutes.

Key Characteristics:

  • Non-saturable: The uptake is not limited by the number of cell surface receptors.[2][4]

  • Temperature-dependent: A significant increase in uptake is observed between 15 and 20°C.[2][3][4]

  • Endosomal localization: Once inside the cell, MP oligonucleotides are found within vesicular structures, suggesting they are localized in endosomes.[2][3][4]

  • Not easily competed: The uptake cannot be effectively blocked by co-incubation with an excess of unlabeled MP or phosphodiester oligonucleotides.[2][3][4]

dot

Cellular Uptake of Methylphosphonate Oligonucleotides cluster_extracellular Extracellular Space cluster_cell Cell MP Oligo Methylphosphonate Oligonucleotide Endosome Endosome MP Oligo->Endosome Fluid-Phase/ Adsorptive Endocytosis Plasma_Membrane Plasma Membrane Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (low efficiency)

Caption: Uptake of Methylphosphonate Oligonucleotides.

Phosphorothioate (PS) and Phosphodiester (PO) Oligonucleotides: Receptor-Mediated Endocytosis

In contrast to MP oligonucleotides, both PS and unmodified PO oligonucleotides are taken up by cells via receptor-mediated endocytosis. This is a more specific and efficient process.

Key Characteristics:

  • Saturable: The uptake is limited by the number of available cell surface receptors.

  • Competitive: Uptake can be blocked by an excess of unlabeled oligonucleotides of the same type.[2][4]

  • Protein Binding: PS oligonucleotides, in particular, exhibit strong binding to cell surface proteins, which facilitates their internalization.[1] Specific receptors, such as Stabilin-1 and Stabilin-2, have been identified for PS oligonucleotide uptake in the liver.

dot

Cellular Uptake of Phosphorothioate/Phosphodiester Oligonucleotides cluster_extracellular Extracellular Space cluster_cell Cell PS_PO_Oligo PS/PO Oligonucleotide Receptor Cell Surface Receptor PS_PO_Oligo->Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Binding Plasma_Membrane Plasma Membrane Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Caption: Uptake of PS/PO Oligonucleotides.

Experimental Protocols

Accurate assessment of oligonucleotide cellular uptake is crucial for preclinical development. The following are generalized protocols for key experiments cited in the literature.

Radiolabeling of Oligonucleotides for Quantitative Uptake Studies

This method allows for the sensitive quantification of oligonucleotide uptake.

Materials:

  • Oligonucleotide (10 pmol/µl)

  • [γ-³²P]ATP (10 pmol/µl)

  • T4 Polynucleotide Kinase and buffer

  • Microcentrifuge tubes

  • Water bath or heating block

  • Ethanol (B145695)

  • TE buffer (pH 7.6)

Procedure:

  • In a microcentrifuge tube, combine 1 µl of the oligonucleotide, 1 µl of [γ-³²P]ATP, and 10 units of T4 Polynucleotide Kinase in a final volume of 20 µl with the appropriate buffer.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Stop the reaction by heating the tube for 10 minutes at 68°C.

  • Purify the labeled oligonucleotide from unincorporated nucleotides using ethanol precipitation or a suitable spin column.

  • Resuspend the purified ³²P-labeled oligonucleotide in TE buffer.

Cellular Uptake Assay:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with a known concentration of the ³²P-labeled oligonucleotide in culture medium for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • After incubation, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove non-internalized oligonucleotides.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Quantify the protein content of the lysate to normalize the uptake data (e.g., pmol of oligonucleotide per mg of protein).

Fluorescence Microscopy for Intracellular Localization

This technique provides visual evidence of the subcellular distribution of oligonucleotides.

Materials:

  • Fluorescently labeled oligonucleotide (e.g., with Rhodamine or FITC)

  • Cells cultured on glass coverslips

  • Culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to attach.

  • Incubate the cells with the fluorescently labeled oligonucleotide in culture medium for the desired time at 37°C.

  • Wash the cells three times with PBS to remove the extracellular oligonucleotide.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize the intracellular localization of the fluorescent oligonucleotide using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Co-localization with specific organelle markers (e.g., LysoTracker for lysosomes) can provide more detailed information on the subcellular fate.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cellular uptake of different modified oligonucleotides.

dot

Experimental Workflow for Comparing Oligonucleotide Cellular Uptake Oligo_Synthesis Synthesize & Purify Modified Oligonucleotides (MP, PS, PO) Labeling Label Oligonucleotides (Radiolabeling or Fluorescent Tagging) Oligo_Synthesis->Labeling Incubation Incubate Labeled Oligonucleotides with Cells Labeling->Incubation Cell_Culture Culture Cells (e.g., Mouse Spleen Cells) Cell_Culture->Incubation Washing Wash Cells to Remove Non-internalized Oligonucleotides Incubation->Washing Analysis Analysis Washing->Analysis Quantification Quantitative Analysis (Scintillation Counting) Analysis->Quantification Localization Qualitative Analysis (Fluorescence Microscopy) Analysis->Localization Data_Comparison Compare Uptake Efficiency and Subcellular Localization Quantification->Data_Comparison Localization->Data_Comparison

Caption: Workflow for Oligonucleotide Uptake Studies.

Conclusion

The choice of oligonucleotide modification has a profound impact on its cellular uptake and subsequent biological activity. Methylphosphonate-modified oligonucleotides, while offering excellent nuclease resistance, exhibit lower cellular uptake compared to phosphorothioate modifications and enter cells via a non-specific endocytic pathway. In contrast, phosphorothioate oligonucleotides demonstrate higher uptake efficiency through receptor-mediated endocytosis. Understanding these fundamental differences is paramount for the rational design of oligonucleotide-based therapeutics and research tools. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel oligonucleotide modifications.

References

Unveiling the Hybridization Properties of Methylphosphonate DNA/RNA Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleic acid hybridization is paramount for the design of effective therapeutic and diagnostic tools. This guide provides a comprehensive comparison of the hybridization properties of methylphosphonate (B1257008) (MP) DNA/RNA duplexes against natural phosphodiester (DE) counterparts and other modified oligonucleotides. We delve into experimental data on thermodynamic stability and nuclease resistance, offering detailed protocols for key analytical techniques.

Methylphosphonate oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, represent a significant class of nucleic acid analogs. This modification confers unique physicochemical properties, most notably increased resistance to nuclease degradation and altered hybridization affinity, which are critical for in vivo applications.

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a DNA/RNA duplex is a critical parameter that governs the efficacy of antisense oligonucleotides. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a key indicator of this stability. The following tables summarize the thermodynamic parameters for the formation of various DNA/RNA duplexes.

Duplex TypeSequence (DNA strand)ModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Reference 5'-d(CGC AAT TCG C)-3'Phosphodiester (DE)60.8---
Methylphosphonate 5'-d(CGC AAT TCG C)-3'Racemic MP34.3---
Methylphosphonate 5'-d(CGC AAT TCG C)-3'Alternating Racemic MP/DE40.6---
Methylphosphonate 5'-d(CGC AAT TCG C)-3'Alternating Rₚ MP/DE55.1---
Phosphorothioate (B77711) 5'-d(CGC AAT TCG C)-3'Racemic PS33.9---

Table 1: Comparison of melting temperatures (Tm) for a 15-mer oligonucleotide forming a duplex with a complementary RNA target. Data illustrates the general trend of destabilization by racemic methylphosphonate and phosphorothioate modifications compared to the natural phosphodiester backbone. Chirally pure Rₚ methylphosphonate linkages, however, can significantly recover duplex stability.[1]

DuplexModificationΔTₘ per modification (°C)
MP-DNA/RNA Racemic Methylphosphonate-1.5 to -2.5
Rₚ-MP-DNA/RNA Chirally Pure Rₚ-Methylphosphonate-0.5 to -1.0
Sₚ-MP-DNA/RNA Chirally Pure Sₚ-Methylphosphonate-2.0 to -3.0
PS-DNA/RNA Racemic Phosphorothioate-1.0 to -2.0
2'-O-Methyl-RNA/DNA 2'-O-Methyl modification on RNA strand+1.5 to +2.0

Table 2: Approximate change in melting temperature (ΔTm) per modification for various oligonucleotide analogs in DNA/RNA duplexes. The data highlights the significant impact of stereochemistry at the phosphorus center for methylphosphonate oligonucleotides.

Nuclease Resistance: A Key Advantage

A major hurdle for in vivo applications of oligonucleotides is their rapid degradation by cellular nucleases. The methylphosphonate modification provides a significant advantage by conferring substantial resistance to these enzymes.

Oligonucleotide TypeModificationNuclease Resistance
Phosphodiester DNA UnmodifiedRapidly degraded
Methylphosphonate DNA All MP linkagesHighly resistant
Alternating MP/DE DNA Alternating MP and DE linkagesModerately resistant
Phosphorothioate DNA All PS linkagesResistant

Table 3: Qualitative comparison of nuclease resistance for different oligonucleotide backbones.

Visualizing the Chemical and Experimental Landscape

To better understand the concepts discussed, the following diagrams illustrate the key chemical difference between phosphodiester and methylphosphonate linkages and a typical experimental workflow for hybridization analysis.

Figure 1: Comparison of Internucleotide Linkages

G Figure 2: Workflow for Hybridization Analysis cluster_synthesis Oligonucleotide Preparation cluster_hybridization Duplex Formation & Analysis cluster_data Data Interpretation synthesis Oligonucleotide Synthesis (DE, MP, etc.) purification Purification (HPLC) synthesis->purification quantification Quantification (UV Abs) purification->quantification annealing Annealing of Complementary DNA and RNA Strands quantification->annealing uv_melting UV Thermal Denaturation (Tm determination) annealing->uv_melting cd_spec Circular Dichroism (Conformational analysis) annealing->cd_spec thermo_analysis Thermodynamic Parameter Calculation (ΔG°, ΔH°, ΔS°) uv_melting->thermo_analysis structure_analysis Structural Insights cd_spec->structure_analysis comparison Comparison of Hybridization Properties thermo_analysis->comparison structure_analysis->comparison

Figure 2: Workflow for Hybridization Analysis

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are step-by-step guides for UV thermal denaturation and circular dichroism spectroscopy, two fundamental techniques for characterizing nucleic acid duplexes.

UV Thermal Denaturation (Melting) Analysis

This method is used to determine the melting temperature (Tm) of a DNA/RNA duplex.

1. Materials and Reagents:

  • Lyophilized DNA and RNA oligonucleotides

  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Nuclease-free water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with a temperature controller

2. Procedure:

  • Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) and using the nearest-neighbor extinction coefficients.

  • Duplex Annealing: In a microcentrifuge tube, combine equimolar amounts of the complementary DNA and RNA strands in the melting buffer to the desired final concentration (typically 1-5 µM). Heat the mixture to 90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • Sample Preparation for Measurement: Transfer the annealed duplex solution to a quartz cuvette. If necessary, degas the solution by centrifugation or gentle vortexing.

  • Instrument Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Set the temperature program to ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a rate of 0.5-1.0°C per minute.

    • Use a buffer blank for baseline correction.

  • Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the DNA/RNA duplex.

1. Materials and Reagents:

  • Annealed DNA/RNA duplex solution (as prepared for UV melting)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Avoid buffers with high absorbance in the far-UV region.

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Circular dichroism spectropolarimeter with a temperature controller

2. Procedure:

  • Sample Preparation: Prepare the DNA/RNA duplex in the CD-compatible buffer at a suitable concentration (typically 5-10 µM). Ensure the sample is free of bubbles.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the desired temperature (e.g., 20°C).

    • Set the wavelength scan range (e.g., 320 nm to 200 nm).

    • Set the scanning speed, bandwidth, and response time according to the instrument's manual.

  • Data Acquisition:

    • Record a baseline spectrum using only the buffer.

    • Record the CD spectrum of the DNA/RNA duplex sample.

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

    • The resulting spectrum can be compared to reference spectra for different nucleic acid conformations (e.g., A-form, B-form). A-form helices, characteristic of RNA duplexes and DNA/RNA hybrids, typically show a positive peak around 260-270 nm and a negative peak around 210 nm.[3][4]

Conclusion

Methylphosphonate oligonucleotides offer a compelling alternative to natural phosphodiester and other modified oligonucleotides for applications requiring high nuclease resistance. While racemic MP modifications tend to destabilize DNA/RNA duplexes, the use of chirally pure Rₚ-methylphosphonate linkages can largely restore thermodynamic stability. The choice of modification ultimately depends on the specific application, balancing the need for stability, nuclease resistance, and ease of synthesis. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the hybridization properties of their own custom-designed oligonucleotides.

References

Unlocking Gene Silencing: A Comparative Guide to RNase H Activation by Methylphosphonate-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific gene silencing tools is paramount. Antisense oligonucleotides (ASOs) that leverage the endogenous enzyme RNase H to degrade target RNA offer a powerful therapeutic strategy. This guide provides a comprehensive comparison of methylphosphonate-containing oligonucleotides and their ability to activate RNase H, supported by experimental data and detailed protocols.

Methylphosphonate (B1257008) (MP) modification, a neutral backbone alteration in synthetic oligonucleotides, has been explored as an alternative to the more common phosphorothioate (B77711) (PS) linkage. While PS-ASOs are known to activate RNase H, they can also exhibit off-target effects and toxicity.[1][2][3] MP modifications offer the advantage of increased nuclease resistance and a neutral charge, which can improve intracellular transport.[3] However, their impact on RNase H activation is a critical parameter for their efficacy as antisense agents.

Performance Comparison: Methylphosphonate vs. Alternatives

The ability of an ASO to recruit and activate RNase H is crucial for its gene silencing activity. The following tables summarize quantitative data from key studies comparing the RNase H cleavage efficiency of methylphosphonate-containing oligonucleotides with unmodified (phosphodiester, PO) and phosphorothioate (PS) modified oligonucleotides.

Table 1: Relative RNase H Cleavage Rates of Modified Oligonucleotides

Oligonucleotide ModificationTarget SystemRelative RNase H Cleavage Rate (Compared to Unmodified PO)Reference
5'-O-Methylphosphonate (MEPNA)E. coli RNase H / miRNA191Up to 3-fold increase[4][5]
Methylphosphonate (alternating)HeLa cell nuclear extract / human β-globin pre-mRNAReduced[6][7]
Methylphosphonate (chimeric)Not specifiedIncreased[8]
Phosphorothioate (PS)Not specified~2-fold lower than natural heteroduplex[9]
Unmodified Phosphodiester (PO)Not specified1 (Baseline)[10]

Table 2: Hybridization Properties of Modified Oligonucleotides with RNA

Oligonucleotide ModificationDuplex Stability (Tm) with RNAReference
5'-O-Methylphosphonate (MEPNA)Significantly stabilized[4][5]
3'-O-MethylphosphonateStrongly destabilized[4][5]
MethylphosphonateDecreased with increasing substitution[8]
Phosphorothioate (PS)Less stable than unmodified[11]

Experimental Insights: How RNase H Activation is Measured

The data presented above is typically generated through in vitro RNase H cleavage assays. These assays are fundamental to characterizing the potential of a modified oligonucleotide as an RNase H-dependent antisense agent.

Key Experimental Protocol: In Vitro RNase H Cleavage Assay

This protocol outlines a general procedure for assessing the ability of a methylphosphonate-containing oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

1. Substrate Preparation:

  • Synthesize the antisense oligonucleotide (ASO) with the desired methylphosphonate modifications.
  • Prepare the target RNA, often radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.
  • Anneal the ASO to the complementary target RNA to form a DNA-RNA hybrid duplex. This is typically done by mixing the two oligonucleotides in an annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl), heating to 95°C for a short period, and then gradually cooling to allow for hybridization.[12]

2. RNase H Reaction:

  • Set up the reaction mixture containing the pre-formed DNA-RNA hybrid duplex, reaction buffer (e.g., 10X RNase H Reaction Buffer), and purified RNase H enzyme (e.g., E. coli or human RNase H).[13][14] A typical reaction might contain 2 µg of the RNA:DNA duplex and 1-5 units of RNase H in a final volume of 100 µl.[13][14]
  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[13][14] Time course experiments are often performed to determine cleavage kinetics.

3. Analysis of Cleavage Products:

  • Stop the reaction by adding a chelating agent like EDTA to inactivate the magnesium-dependent RNase H.[13][14]
  • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Visualize the RNA fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging. The appearance of shorter RNA fragments indicates successful cleavage by RNase H.

4. Quantification:

  • Quantify the intensity of the bands corresponding to the full-length RNA and the cleavage products using densitometry.
  • Calculate the percentage of RNA cleavage or the initial rate of cleavage to compare the efficiency of different ASO modifications.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. RNase H Reaction cluster_analysis 3. Analysis ASO ASO Synthesis (Methylphosphonate) Hybrid Hybridization (DNA-RNA Duplex) ASO->Hybrid RNA Target RNA (Labeled) RNA->Hybrid Reaction Incubation with RNase H Enzyme Hybrid->Reaction PAGE Denaturing PAGE Reaction->PAGE Visualize Visualization (Autoradiography/Fluorescence) PAGE->Visualize Quantify Quantification Visualize->Quantify signaling_pathway ASO Methylphosphonate ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization RNA Target mRNA RNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation

References

A Comparative Guide to 2'-Modified Phosphoramidites for Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oligonucleotide-based therapeutics is rapidly evolving, with chemically modified nucleotides playing a pivotal role in enhancing the efficacy, stability, and safety of these novel drugs. Modifications at the 2'-position of the ribose sugar are a cornerstone of modern oligonucleotide design, offering a versatile toolkit to fine-tune the properties of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based modalities. This guide provides an objective comparison of four widely used 2'-modified phosphoramidites: 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA), supported by experimental data and detailed protocols.

Performance Comparison of 2'-Modified Phosphoramidites

The choice of a 2'-modification significantly impacts the key characteristics of an oligonucleotide. The following table summarizes the quantitative performance of 2'-OMe, 2'-F, 2'-MOE, and LNA modifications based on critical parameters for therapeutic applications.

ModificationΔTm per modification (°C) vs. DNA/RNANuclease ResistanceRNase H ActivityKey AdvantagesKey Disadvantages
2'-O-Methyl (2'-OMe) +0.6 to +1.2[1]Moderate[1][2]No[1]Cost-effective, good pharmacokinetics.[1]Lower binding affinity compared to other modifications.[3]
2'-Fluoro (2'-F) ~+2.5[4]Moderate to High[5]No[6]High binding affinity.[4]Can be susceptible to degradation without a phosphorothioate (B77711) backbone.
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.7[4]High[7][8]No[1]Excellent balance of affinity, stability, and safety; widely used in approved drugs.[7][9]More expensive than 2'-OMe.
Locked Nucleic Acid (LNA) +4 to +8[4]Very High[1]No[1]Unprecedented binding affinity.[1][4]Potential for hepatotoxicity at high doses.[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and evaluation of oligonucleotides incorporating 2'-modifications.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard automated synthesis of 2'-modified oligonucleotides using phosphoramidite (B1245037) chemistry.

Materials:

  • Appropriate 2'-modified phosphoramidites (e.g., 2'-OMe, 2'-F, 2'-MOE, or LNA)

  • DNA or RNA phosphoramidites (for chimeric oligonucleotides)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: Dissolve phosphoramidites and activator in anhydrous acetonitrile to the recommended concentrations. Install reagents on an automated DNA/RNA synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleotide by treatment with the deblocking solution.

    • Coupling: The 2'-modified phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in a concentrated ammonia (B1221849) solution or a mixture of ammonia and methylamine.

  • Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC).

Oligonucleotide Purification by Reversed-Phase HPLC

This protocol describes the purification of 2'-modified oligonucleotides to isolate the full-length product from shorter failure sequences and other impurities.[10][11][12]

Materials:

  • Crude, deprotected oligonucleotide solution

  • HPLC system with a reversed-phase column (e.g., C8 or C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water

  • Mobile Phase B: Acetonitrile

  • Desalting columns

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the full-length oligonucleotide.

  • DMT Removal (if applicable): If the purification was performed with the DMT group on, treat the collected fractions with an acid (e.g., acetic acid) to remove the DMT group.

  • Desalting: Remove the HPLC buffer salts from the purified oligonucleotide using a desalting column.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

Nuclease Resistance Assay (Serum Stability)

This protocol assesses the stability of 2'-modified oligonucleotides in the presence of nucleases found in serum.[13]

Materials:

  • Purified 2'-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining agent (e.g., SYBR Gold)

Procedure:

  • Incubation:

    • Incubate a known amount of the 2'-modified oligonucleotide and the unmodified control with a defined concentration of FBS (e.g., 50%) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Stop the reaction at each time point by adding a denaturing loading buffer and flash-freezing the samples.

  • PAGE Analysis:

    • Run the collected samples on a denaturing polyacrylamide gel.

    • Stain the gel with a fluorescent dye.

  • Data Analysis:

    • Visualize the gel using a gel documentation system.

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Calculate the percentage of intact oligonucleotide remaining over time to determine its half-life in serum.

Visualizations

Antisense Oligonucleotide (ASO) Mechanism of Action

The following diagram illustrates the general mechanism of action for RNase H-dependent antisense oligonucleotides, which often incorporate 2'-modified nucleotides in their "wings" to enhance stability and binding affinity, while a central "gap" of DNA-like nucleotides allows for RNase H recognition and cleavage of the target mRNA.

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_out mRNA Ribosome Ribosome mRNA_out->Ribosome Translation Hybrid mRNA:ASO Hybrid mRNA_out->Hybrid Protein Protein Ribosome->Protein ASO 2'-Modified ASO ASO->Hybrid RNaseH RNaseH Hybrid->RNaseH Cleaved_mRNA Cleaved mRNA RNaseH->Cleaved_mRNA Cleavage Degradation Degradation Cleaved_mRNA->Degradation

Caption: Mechanism of RNase H-dependent antisense oligonucleotide action.

Experimental Workflow for Modified Oligonucleotide Analysis

This diagram outlines the key steps involved in the synthesis, purification, and analysis of oligonucleotides containing 2'-modifications.

Oligo_Workflow Start Synthesis 1. Solid-Phase Synthesis (Automated Synthesizer) Start->Synthesis Cleavage 2. Cleavage & Deprotection Synthesis->Cleavage Purification 3. HPLC Purification Cleavage->Purification QC1 Quality Control (HPLC/MS) Purification->QC1 QC1->Purification Fail Desalting 4. Desalting QC1->Desalting Pass Quantification 5. Quantification (UV-Vis) Desalting->Quantification Analysis 6. Performance Assays Quantification->Analysis Nuclease Nuclease Resistance Analysis->Nuclease Binding Binding Affinity (Tm) Analysis->Binding Activity In vitro/In vivo Activity Analysis->Activity End Activity->End

Caption: Workflow for synthesis and analysis of 2'-modified oligonucleotides.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling 5'-DMTr-T-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in this field. Adherence to these protocols is crucial for mitigating risks and ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Handling Precautions

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This compound is a powder and may be harmful if inhaled, swallowed, or comes into contact with skin.[1] Direct contact with eyes can cause irritation.[1]

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Goggles or GlassesMust be worn at all times to prevent eye contact.[1][2]
Hand Protection Chemical-Resistant GlovesWear compatible, impermeable gloves to prevent skin exposure.[1][2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against accidental spills.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorA dust mask is recommended if there is a possibility of dust inhalation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key steps.

Workflow for Safe Handling of this compound A Receiving and Storage Store at 2-8°C, protected from moisture and sunlight. B Preparation Work in a fume hood. Wear full PPE. A->B C Handling and Use Avoid direct contact. Use safe laboratory practices. B->C E Waste Collection Collect in a designated, sealed, and labeled hazardous waste container. C->E D Spill Management Sweep up solid, wipe with a damp towel. Wear full PPE. D->E Clean-up F Disposal Dispose of as hazardous waste according to federal, state, and local regulations. E->F

Safe Handling Workflow

Experimental Protocols: Spill Management and Disposal

Spill Management:

In the event of a spill, it is crucial to act promptly and safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Wear Appropriate PPE: Before cleaning, don all required personal protective equipment, including gloves, safety glasses, a lab coat, and a dust mask.[1]

  • Contain the Spill: For solid spills, gently sweep up the bulk of the material to avoid creating dust.[1]

  • Clean the Area: Finish cleaning by wiping the area with a damp towel.[1]

  • Dispose of Clean-up Materials: All materials used for cleaning the spill should be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan:

Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow.

  • Waste Segregation: Do not mix phosphonamidite waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all solid and liquid waste containing this chemical in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1] Always adhere to all federal, state, and local regulations for hazardous waste disposal.[1]

By implementing these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment while advancing their scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.